molecular formula C6H8O3S B7722833 Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS No. 22097-90-1

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No.: B7722833
CAS No.: 22097-90-1
M. Wt: 160.19 g/mol
InChI Key: LEAKUJFYXNILRB-UHFFFAOYSA-N
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Description

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C6H8O3S and its molecular weight is 160.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-oxothiolane-3-carboxylate
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InChI

InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LEAKUJFYXNILRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
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DSSTOX Substance ID

DTXSID40863010
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Molecular Weight

160.19 g/mol
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CAS No.

2689-68-1, 22097-90-1
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 4-Carbomethoxytetrahydro-3-thiophenone
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name Methyl tetrahydro-4-oxo-3-thenoate
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Foundational & Exploratory

Methyl 4-Oxotetrahydrothiophene-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, spectroscopic profile, synthesis, and reactivity of this versatile compound, grounding theoretical knowledge in practical, field-proven insights.

Molecular Structure, Nomenclature, and Core Properties

This compound (CAS No. 2689-68-1) is a sulfur-containing heterocyclic compound belonging to the thiolane class.[1] Its structure features a five-membered saturated tetrahydrothiophene ring with a ketone group at the 4-position and a methyl ester at the 3-position. This β-keto ester arrangement is the primary determinant of its chemical reactivity and synthetic utility.

A critical feature of this molecule is its existence as an equilibrium mixture of keto and enol tautomers, a phenomenon strongly evidenced by spectroscopic data. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl group. This tautomerism is fundamental to its reaction pathways.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer KETO KETO ENOL ENOL KETO->ENOL Equilibrium

Caption: Keto-Enol Tautomerism in the title compound.

Physicochemical and Spectroscopic Data

The compound's properties are summarized below, providing essential data for experimental design and characterization.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 2689-68-1 [2][3]
Molecular Formula C₆H₈O₃S [2][4]
Molecular Weight 160.19 g/mol [2][4]
Appearance Light beige to yellowish-white crystalline solid [2][4]
Melting Point 29-38 °C [2][4]
Boiling Point 95 °C (pressure not specified) [4]
Density ~1.309 g/cm³ (predicted) [4]

| Solubility | Chloroform, Methylene Chloride |[2][4] |

Table 2: Spectroscopic Profile

Technique Data (Solvent: CDCl₃) Interpretation & Source(s)
¹H NMR δ 10.93 (s, 1H), 3.81 (t, 2H), 3.78 (s, 3H), 3.75 (t, 2H) The prominent singlet at 10.93 ppm is characteristic of the enolic proton, indicating a significant population of the enol tautomer in solution.[2]
¹³C NMR δ 172.43, 169.55, 99.21, 51.63, 38.03, 31.40 The signal at 99.21 ppm corresponds to the enolic C3 carbon, further confirming the keto-enol equilibrium. The signals at 172.43 and 169.55 ppm represent the ester and ketone carbonyls, respectively.[2]

| ESI-MS | m/z 183.01 [M+Na]⁺ | Confirms the molecular weight of the compound.[2] |

Synthesis: The Dieckmann Condensation Pathway

The most common and efficient synthesis of this compound is the intramolecular Dieckmann condensation. This reaction involves the cyclization of a linear diester, methyl 3-((methoxycarbonyl)methylthio)propionate, facilitated by a strong base.

Causality in Synthesis: The choice of a strong, non-nucleophilic base like sodium methoxide is critical. Its role is to deprotonate the α-carbon (the carbon adjacent to one of the ester groups), generating a nucleophilic enolate. This enolate then undergoes an intramolecular attack on the carbonyl carbon of the second ester group. The subsequent elimination of a methoxide ion (-OCH₃) drives the reaction forward, forming the cyclic β-keto ester. The reaction is typically heated under reflux to provide the necessary activation energy for cyclization.

G Dieckmann Condensation Mechanism START Methyl 3-((methoxycarbonyl)methylthio)propionate ENOLATE Enolate Intermediate START->ENOLATE + Base (- MeOH) BASE Sodium Methoxide (Base) CYCLIC Cyclic Intermediate ENOLATE->CYCLIC Intramolecular Nucleophilic Attack PRODUCT This compound (as enolate salt) CYCLIC->PRODUCT - Methoxide FINAL Final Product (after acidic workup) PRODUCT->FINAL H₃O⁺ Workup

Caption: Generalized mechanism for the synthesis.

Chemical Reactivity and Synthetic Applications

The dual functionality of the β-keto ester and the presence of the sulfur heteroatom make this compound a versatile scaffold for further chemical modification.

  • Enolate Chemistry : The acidic α-proton at the C3 position is readily removed by bases, allowing for a range of C-C bond-forming reactions, such as alkylation and acylation, to introduce diverse substituents.

  • Ketone Modifications : The C4 ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄), providing access to 4-hydroxy derivatives.

  • Sulfur Oxidation : The sulfide can be selectively oxidized to a sulfoxide or a sulfone using reagents like hydrogen peroxide or m-CPBA. This modification significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule, which is a common strategy in drug design to fine-tune pharmacokinetic properties.

  • Applications in Medicinal Chemistry : This compound is a documented intermediate in the synthesis of novel neuroleptic agents.[3] Its structural motif is valuable in constructing more complex molecules for drug discovery, analogous to how its furan counterpart is used in synthesizing anticoagulants and antibiotics.[5]

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, providing clear steps and characterization data to ensure reproducibility and verification of the final product. It is adapted from established literature procedures.[2][3]

Workflow Overview

G REACTANTS Sodium Metal + Methanol + Precursor Diester REACTION Reaction Under Reflux (45 min) REACTANTS->REACTION WORKUP Quenching (Ice/Water) + Acidification (HCl) REACTION->WORKUP EXTRACTION Extraction (Methylene Chloride) WORKUP->EXTRACTION PURIFICATION Drying (Na₂SO₄) + Solvent Evaporation EXTRACTION->PURIFICATION PRODUCT Crystalline Product PURIFICATION->PRODUCT

Caption: Experimental workflow for synthesis.

Materials and Equipment
  • Sodium metal

  • Anhydrous Methanol

  • Dimethyl 3-thiaadipate (Precursor)

  • Concentrated Hydrochloric Acid (HCl)

  • Methylene Chloride (DCM)

  • Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation of Sodium Methoxide Solution : In a dry round-bottom flask under an inert atmosphere, carefully add 25.3 g (1.1 mol) of sodium metal in portions to 190 mL of anhydrous methanol. Causality : This exothermic reaction generates sodium methoxide, the strong base required for the condensation. The reaction must be controlled to manage heat and hydrogen gas evolution.

  • Addition of Precursor : Heat the resulting sodium methoxide solution to boiling (reflux). Add 70 g (0.36 mol) of Dimethyl 3-thiaadipate dropwise to the refluxing solution. Causality : Adding the precursor at reflux temperature ensures the reaction initiates immediately and proceeds at a sufficient rate.

  • Reaction : Maintain the reaction mixture at reflux for 45 minutes with continuous stirring.

  • Workup - Quenching and Acidification : Cool the reaction mixture to room temperature and pour it onto a mixture of 500 mL of ice and 300 mL of water. Carefully acidify the aqueous mixture with 100 mL of concentrated HCl. Causality : Quenching on ice dissipates any residual heat. Acidification protonates the enolate salt of the product, causing the neutral organic molecule to precipitate from the aqueous solution.

  • Isolation and Extraction : If an oil precipitates, cool the mixture further in an ice/salt bath to induce crystallization. Collect the crystals by suction filtration. Extract the aqueous filtrate three times with 100 mL portions of methylene chloride. Causality : Multiple extractions with an organic solvent are necessary to recover all of the product dissolved in the aqueous phase.

  • Purification : Combine the initial crystals with the organic extracts. Dry the combined solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

Expected Results
  • Yield : Approximately 46.7 g (81% of theoretical yield).[2][3]

  • Appearance : Light beige crystals.[2][3]

  • Verification : The product's identity and purity can be confirmed by melting point analysis (29-31 °C) and Thin Layer Chromatography (TLC) using a solvent system of Benzene:Methanol:Acetic Acid (45:8:4), which should yield an Rf value of approximately 0.75.[2][3]

Safety and Handling

  • Hazards : The compound is irritating to the eyes, respiratory system, and skin.[4]

  • Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of eye contact, rinse immediately with plenty of water and seek medical advice.[4]

References

  • This compound . ChemBK. [Link]

  • Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester . Molekula. [Link]

  • Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate | C7H10O3S . PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 4-oxotetrahydrofuran-3-carboxylate . MySkinRecipes. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies . National Center for Biotechnology Information. [Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies . MDPI. [Link]

Sources

Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS number 2689-68-1

Author: BenchChem Technical Support Team. Date: January 2026

An In--Depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS 2689-68-1): Synthesis, Reactivity, and Applications

Introduction

This compound, identified by CAS number 2689-68-1, is a vital heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a five-membered tetrahydrothiophene ring functionalized with both a ketone and a methyl ester in a β-keto ester arrangement, provides a unique platform for developing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development. Its utility as a precursor, notably in the synthesis of novel neuroleptic agents, underscores its significance in the pharmaceutical industry.[1]

Physicochemical and Spectroscopic Profile

The distinct chemical behavior of this compound is rooted in its molecular structure and physical properties.

Core Properties

The compound is typically a light-yellow or beige solid at room temperature, with solubility in common organic solvents like chloroform and methylene chloride.[1][2] Key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 2689-68-1[1][3]
Molecular Formula C₆H₈O₃S[2][3]
Molecular Weight 160.19 g/mol [2][4]
Appearance Light beige / yellowish-white solid/crystals[1][2][4]
Melting Point 29-38 °C[1][2][4][5]
Boiling Point 95 °C; 127-130 °C at 20 Torr[5][6]
Density ~1.309 g/cm³ (Predicted)[2][5]
Structural Analysis: Keto-Enol Tautomerism

A critical feature of the β-keto ester functionality in this molecule is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is fundamental to its reactivity, as the enol or its corresponding enolate is often the key reactive species in synthetic transformations.

Caption: Keto-Enol equilibrium of the title compound.

Spectroscopic evidence, particularly a reported ¹H NMR signal at approximately 10.93 ppm, strongly indicates the presence of the enolic proton, confirming this tautomeric behavior in solution.[4]

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic techniques. The data below represent characteristic signals expected for this molecule.

TechniqueFunctional GroupExpected Chemical Shift / WavenumberSource(s)
¹H NMR Enolic -OH~10.9 ppm (singlet)[4]
Methoxy (-OCH₃)~3.8 ppm (singlet)[4]
Ring CH₂~3.7-3.8 ppm (triplets)[4]
¹³C NMR Keto C=O~172 ppm[4]
Ester C=O~170 ppm[4]
Enolic C-O~99 ppm[4]
Methoxy C~52 ppm[4]
Ring CH₂~31, 38 ppm[4]
IR Carbonyl (C=O) Stretch~1700 cm⁻¹[7]
Ester (C-O) Stretch~1250 cm⁻¹[7]

Synthesis Methodologies

The primary route for synthesizing this compound is the intramolecular Dieckmann condensation of a diester precursor.[8] This powerful carbon-carbon bond-forming reaction is highly effective for creating five-membered rings.

Dieckmann Condensation Workflow

The synthesis generally involves two main stages: the formation of a thia-adipate precursor followed by its base-catalyzed cyclization.

synthesis_workflow start Starting Materials (e.g., Methyl Mercaptoacetate + Methyl Acrylate) precursor Precursor Synthesis (Methyl 3-((methoxycarbonyl)methylthio)propanoate) start->precursor Michael Addition cyclization Dieckmann Condensation (Base-catalyzed cyclization) precursor->cyclization NaOMe / Toluene workup Acidic Workup & Extraction cyclization->workup Neutralization purification Purification (Crystallization / Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from published methods.[2][4]

Step 1: Precursor Synthesis (Methyl 3-((methoxycarbonyl)methylthio)propanoate)

  • To a solution of methyl mercaptoacetate (1.0 mmol) and piperidine (0.02 mol), slowly add methyl acrylate (1.1 mmol).

  • Maintain the reaction temperature at 50°C and stir for 2 hours.

  • After the reaction, remove excess methyl acrylate and piperidine under high vacuum to yield the diester precursor.

Step 2: Cyclization and Isolation

  • Prepare a solution of sodium methoxide by dissolving sodium metal (2.12 mol) in methanol, followed by the addition of toluene.

  • Add the precursor from Step 1 dropwise to the sodium methoxide solution at 70°C over 30 minutes.

  • Increase the temperature to distill off the methanol, bringing the final reaction temperature to 110°C. Maintain this for several hours.

  • Cool the reaction mixture. The resulting solid, enriched with the lithium salt of the product, is collected by filtration.

  • Acidify the solid with 1N HCl and extract the aqueous phase with methylene chloride (3 x 100 mL).[1][4]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield light beige crystals (yields of 80-81% are reported).[1][4]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its multiple reactive sites, which allow for diverse downstream modifications.

Caption: Key reactive sites on the molecule.

  • Reactions at the Ketone and Ester Carbonyls: The ketone can be selectively reduced to the corresponding alcohol. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing handles for further functionalization.

  • Enolate Chemistry: The acidic α-proton is readily removed by a base, forming an enolate. This nucleophile can react with various electrophiles (e.g., alkyl halides), allowing for substitution at the C3 position. This is a primary pathway for building molecular complexity.

  • Sulfur Atom Oxidation: The sulfide can be oxidized to a sulfoxide or a sulfone using agents like hydrogen peroxide or m-CPBA.[7] This modification significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule, which are critical parameters in drug design.

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate. Its value lies in providing a robust scaffold that can be elaborated into a wide range of biologically active molecules.

  • Neuroleptic Agents: Its most cited application is in the preparation of new classes of neuroleptic agents, which are used to manage psychosis.[1] The tetrahydrothiophene core acts as a bioisostere for other ring systems, offering a novel chemical space for drug discovery.

  • Scaffold for Compound Libraries: In medicinal chemistry, the molecule serves as a template for creating libraries of related compounds. By systematically modifying the reactive sites (ketone, enolate, ester, sulfur), researchers can perform structure-activity relationship (SAR) studies to optimize a compound's therapeutic properties.

  • Intermediate for Complex Synthesis: The compound is a building block for more complex heterocyclic systems and natural product synthesis.[7]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: The compound is classified as hazardous, known to cause skin and eye irritation, and may cause respiratory irritation.[2][9]

  • Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage is under refrigeration at 2-8°C.[2]

GHS Hazard StatementsDescriptionSource(s)
H302 Harmful if swallowed
H315 Causes skin irritation[9]
H319 Causes serious eye irritation[9]
H335 May cause respiratory irritation[9]

Conclusion

This compound is a versatile and highly valuable heterocyclic intermediate. Its straightforward synthesis via Dieckmann condensation and the diverse reactivity afforded by its keto-ester and sulfide functionalities make it an indispensable tool for synthetic and medicinal chemists. Its demonstrated utility in the development of novel pharmaceuticals, particularly neuroleptics, solidifies its importance for professionals engaged in the drug discovery pipeline. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating next-generation therapeutics.

References

  • Mol-Instincts. Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. [Link]

  • LookChem. This compound. [Link]

  • ChemBK. This compound. [Link]

  • Synthonix. This compound - [M72480]. [Link]

  • HDH Instruments. methyl 4-oxothiane-3-carboxylate, min 97%, 1 gram. [Link]

  • ChemSrc. 4-Carbomethoxytetrahydro-3-thiophenone | CAS#:2689-68-1. [Link]

  • CAS Common Chemistry. 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester. [Link]

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A Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1), a pivotal heterocyclic intermediate in synthetic organic chemistry and drug discovery. We will dissect its fundamental physicochemical properties, elucidate its primary synthetic pathways with mechanistic insights, provide validated protocols for its characterization, and discuss its applications, particularly its role as a precursor for novel neuroleptic agents. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile building block.

Introduction: The Significance of the Tetrahydrothiophene Scaffold

The tetrahydrothiophene ring system is a privileged scaffold in medicinal chemistry. As a saturated sulfur-containing heterocycle, it serves as a stable, non-aromatic bioisostere for other five-membered rings, offering unique steric and electronic properties. Its derivatives are integral to the structure of various biologically active compounds. This compound is a particularly valuable derivative, combining a reactive β-ketoester functionality with the thiophane core. This arrangement makes it an exceptionally versatile starting material for constructing more complex molecular architectures, notably in the development of new therapeutic agents.[1][2] Its documented use in the synthesis of novel neuroleptic agents underscores its importance to the pharmaceutical industry.[1][2]

Physicochemical and Structural Properties

The identity and purity of a synthetic intermediate are paramount. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₈O₃S[2][3]
Molecular Weight 160.19 g/mol [2][3][4]
CAS Number 2689-68-1[1][3][5]
Appearance Light yellow to beige crystalline solid[2][3][6]
Melting Point 29-38 °C[2][3][6]
Boiling Point 95 °C[2][3]
Density (Predicted) ~1.309 g/cm³[2][3]
Solubility Soluble in Chloroform, Methylene Chloride[1][2][3][6]
Storage Conditions 2-8°C, protect from light[2][3]

Synthesis and Mechanistic Rationale

The most prevalent and efficient synthesis of this compound is achieved via an intramolecular Dieckmann condensation. This reaction is a cornerstone of organic synthesis for creating five- and six-membered rings.

Causality of the Synthetic Strategy: The Dieckmann condensation is employed because it provides a high-yield pathway to cyclize a linear diester into a cyclic β-ketoester. The choice of a strong base, such as sodium methoxide (NaOMe), is critical. The methoxide ion deprotonates the carbon alpha to one of the ester carbonyls, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming the five-membered ring. Subsequent acidification and workup yield the final product. The entire process is a thermodynamically favorable ring-closing reaction.

The logical workflow for this synthesis is depicted below.

cluster_start Starting Materials cluster_reaction Core Reactions cluster_workup Purification Workflow A Methyl Mercaptoacetate C Michael Addition (Intermediate: Dimethyl 3-thiaadipate) A->C B Methyl Acrylate B->C D Dieckmann Condensation (Base: Sodium Methoxide) C->D Intramolecular Cyclization E Acidification & Quenching D->E F Solvent Extraction (e.g., CH₂Cl₂) E->F G Drying & Evaporation F->G H Crystallization G->H I Final Product: Methyl 4-Oxotetrahydro- thiophene-3-carboxylate H->I

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

1. Preparation of Sodium Methoxide Solution:

  • Action: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), carefully add sodium metal (25.3 g, 1.1 mol) in portions to 190 mL of absolute methanol.[6]

  • Scientist's Note: This is an exothermic reaction. Control the rate of addition to maintain a manageable temperature. The product of this reaction is sodium methoxide, the essential base for the subsequent cyclization.

2. Dieckmann Condensation:

  • Action: To the resulting sodium methoxide solution, add Dimethyl 3-thiaadipate (the product of Michael addition between methyl acrylate and methyl thioglycolate) dropwise at the boiling point of methanol.[1][6]

  • Action: Heat the reaction mixture under reflux for 45-60 minutes.

  • Scientist's Note: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • Action: Cool the reaction mixture in an ice bath. Pour the cooled mixture into a beaker containing 500 mL of ice and 300 mL of water.[1][6]

  • Action: Acidify the aqueous mixture with concentrated HCl (approx. 100 mL) until the pH is acidic. The product will precipitate as an oil.[6]

  • Scientist's Note: Acidification neutralizes the excess base and protonates the enolate intermediate, causing the product to become less water-soluble and separate from the aqueous phase.

4. Extraction and Purification:

  • Action: Extract the aqueous phase three times with 100 mL portions of methylene chloride.[1][6]

  • Action: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Action: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product should be a crystalline solid.

  • Scientist's Note: Methylene chloride is an effective solvent for extracting the product. Drying over sodium sulfate is crucial to remove residual water, which can interfere with crystallization. An 81% yield of light beige crystals has been reported.[1][6]

Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The β-ketoester functionality of this molecule leads to significant keto-enol tautomerism, an important feature to recognize during spectroscopic analysis.

cluster_structure Core Molecular Features cluster_methods Validation Methods A Methyl 4-Oxotetrahydro- thiophene-3-carboxylate B Keto-Enol Tautomerism A->B D Mass Spectrometry (ESI-MS) A->D Confirms Molecular Weight E Chromatography (TLC) A->E Assesses Purity C NMR Spectroscopy (¹H, ¹³C) B->C Confirms structure & tautomer presence

Caption: Logical workflow for the analytical validation of the target compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data, which serves as a benchmark for product validation.

Analysis TypeDataInterpretation & Source(s)
¹H NMR (CDCl₃)δ 10.93 (s, 1H), 3.81 (t, 2H), 3.78 (s, 3H), 3.75 (t, 2H)The singlet at 10.93 ppm is characteristic of the enolic proton, confirming tautomerism. The singlet at 3.78 ppm corresponds to the methyl ester protons. The two triplets represent the methylene protons of the thiophane ring.[6]
¹³C NMR (CDCl₃)δ 172.43, 169.55, 99.21, 51.63, 38.03, 31.40Peaks at 172.43 and 169.55 ppm correspond to the carbonyl carbons of the ketone and ester. The peak at 99.21 ppm is indicative of the enolic carbon.[6]
ESI-MS m/z 183.01 [M+Na]⁺This confirms the molecular weight of the compound (160.19 g/mol ) via the formation of a sodium adduct.[6]
TLC Rf = 0.75 (Benzene:Methanol:Acetic Acid = 45:8:4)Provides a quick and reliable method to assess the purity of the final product and monitor reaction progress.[1][6]
Experimental Protocol: Product Validation

1. Thin Layer Chromatography (TLC) for Purity Assessment:

  • Action: Prepare a TLC developing chamber with a solvent system of Benzene:Methanol:Acetic Acid (45:8:4).

  • Action: Dissolve a small sample of the synthesized product in methylene chloride and spot it on a silica gel TLC plate.

  • Action: Develop the plate, dry it, and visualize the spots under UV light or by staining (e.g., with potassium permanganate).

  • Validation: A single spot with an Rf value of approximately 0.75 indicates a pure compound.[1][6]

2. NMR and MS for Structural Confirmation:

  • Action: Prepare a sample by dissolving ~10-20 mg of the product in deuterated chloroform (CDCl₃).

  • Action: Acquire ¹H and ¹³C NMR spectra.

  • Action: Prepare a dilute solution of the product in methanol for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

  • Validation: The acquired spectra must match the reference data provided in the table above to confirm the chemical identity of the synthesized product.

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its primary utility lies in its capacity to be elaborated into more complex, biologically active molecules.

  • Precursor to Neuroleptic Agents: The most cited application is its use in the preparation of new classes of neuroleptic (antipsychotic) agents.[1][2] The β-ketoester moiety allows for facile reactions, such as alkylations, condensations with amines, and other transformations to build diverse heterocyclic systems.

  • Thieno[3,4-d]pyrimidine Synthesis: It serves as a starting material for thieno[3,4-d]pyrimidines, a class of compounds investigated for various pharmacological activities.[3]

  • General Synthetic Utility: As a β-ketoester, it is a versatile substrate for a wide range of organic reactions, including Knoevenagel condensations, Hantzsch-type reactions, and as a precursor to pyrazoles and other heterocycles, making it a valuable tool for combinatorial chemistry and library synthesis.

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety.

  • Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[5][7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

  • Fire Safety: Use appropriate extinguishing media such as dry chemical, carbon dioxide, or water spray.[5]

  • First Aid: In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical advice.[3][5] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.

References

  • This compound. (2024, April 9). ChemBK. Retrieved January 7, 2026, from [Link]

  • Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. (n.d.). Molbase. Retrieved January 7, 2026, from [Link]

  • Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 7, 2026, from [Link]

  • Methyl 4-oxotetrahydrofuran-3-carboxylate. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding a Versatile Heterocycle

Methyl 4-oxotetrahydrothiophene-3-carboxylate, a sulfur-containing heterocyclic compound, represents a class of molecules that are pivotal as intermediates in the synthesis of pharmaceuticals, notably in the development of novel neuroleptic agents.[1] Its unique structural arrangement, featuring a tetrahydrothiophene ring, a ketone, and a β-positioned methyl ester, presents a fascinating case for structural elucidation. This guide provides an in-depth exploration of the analytical methodologies employed to unequivocally determine the structure of this compound, moving beyond a mere recitation of techniques to a nuanced discussion of why certain methods are chosen and how the resulting data are interpreted. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, all the while considering the pivotal role of keto-enol tautomerism in the chemical behavior of this molecule.

The Subject Molecule: Physicochemical Properties and Synthesis

Before delving into the spectroscopic analysis, it is essential to have a foundational understanding of the molecule .

  • IUPAC Name: this compound

  • CAS Number: 2689-68-1[2]

  • Molecular Formula: C₆H₈O₃S[3]

  • Molecular Weight: 160.19 g/mol [2]

  • Appearance: Light beige to yellowish-white crystalline solid[2]

  • Melting Point: 29-38 °C[1][2]

The synthesis of this compound is typically achieved through a Dieckmann-type cyclization of a diester, such as dimethyl 3-thiaadipate. The process generally involves the use of a strong base, like sodium methoxide, to facilitate the intramolecular condensation, followed by acidification to yield the target β-keto ester.[2]

Exemplary Synthetic Protocol

A common synthetic route involves the reaction of methyl acrylate with methyl thioglycolate, followed by cyclization.[3]

  • Step 1: Michael Addition: Methyl acrylate is slowly added to a solution of methyl thioglycolate and a catalytic amount of a base like piperidine. The reaction mixture is stirred, and then excess reactants are removed under vacuum to yield methyl 3-((methoxycarbonyl)methylthio)propanoate.

  • Step 2: Dieckmann Cyclization: The resulting diester is then treated with a strong base, such as sodium methoxide in a suitable solvent like toluene, at elevated temperatures. This promotes an intramolecular Claisen condensation to form the five-membered ring.

  • Step 3: Workup and Purification: The reaction mixture is cooled, and the resulting salt of the β-keto ester is acidified. The product is then extracted with an organic solvent, and the organic phase is concentrated. The crude product can be purified by column chromatography or recrystallization to afford this compound.[3]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Workup and Purification Methyl Acrylate Methyl Acrylate Reaction Mixture Reaction Mixture Methyl Acrylate->Reaction Mixture Methyl Thioglycolate Methyl Thioglycolate Methyl Thioglycolate->Reaction Mixture Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reaction Mixture Methyl 3-((methoxycarbonyl)methylthio)propanoate Methyl 3-((methoxycarbonyl)methylthio)propanoate Reaction Mixture->Methyl 3-((methoxycarbonyl)methylthio)propanoate Diester Methyl 3-((methoxycarbonyl)methylthio)propanoate Reaction Reaction Diester->Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Cyclized Intermediate Cyclized Intermediate Reaction->Cyclized Intermediate Intermediate Salt Cyclized Intermediate Acidification (HCl) Acidification (HCl) Intermediate Salt->Acidification (HCl) Extraction (DCM) Extraction (DCM) Acidification (HCl)->Extraction (DCM) Purification Purification Extraction (DCM)->Purification Final Product This compound Purification->Final Product G cluster_keto Keto Form cluster_enol Enol Form keto keto enol enol keto->enol Tautomerization

Keto-enol tautomerism in this compound.

The presence of both tautomers can often be observed and quantified using spectroscopic techniques, particularly NMR.

Spectroscopic Deep Dive: Unraveling the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms within the molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the reported ¹H NMR spectrum in CDCl₃ shows the following key signals:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
10.93Singlet1HEnolic -OH
3.81Triplet2H-CH₂-S-
3.78Singlet3H-OCH₃
3.75Triplet2H-CH₂-CO-

Source: ChemicalBook, 2023 [2] Interpretation and Rationale:

  • The Downfield Singlet (δ 10.93): The appearance of a signal far downfield is highly characteristic of an enolic hydroxyl proton. Its singlet nature indicates no coupling to adjacent protons. The significant deshielding is due to the proton being part of a strong intramolecular hydrogen bond with the ester carbonyl group. This observation is a strong indicator that in a non-polar solvent like CDCl₃, the enol form is significantly present.

  • The Methoxy Singlet (δ 3.78): This singlet, integrating to three protons, is characteristic of the methyl ester group. Its chemical shift is in the expected range for protons on a carbon adjacent to an oxygen atom.

  • The Methylene Triplets (δ 3.81 and 3.75): These two triplets, each integrating to two protons, correspond to the two methylene groups in the tetrahydrothiophene ring. The triplet at δ 3.81 is assigned to the methylene group adjacent to the sulfur atom (-S-CH₂-), as sulfur is less electronegative than the carbonyl group, resulting in a slightly more shielded environment compared to the other methylene group. The triplet at δ 3.75 is assigned to the methylene group adjacent to the ketone carbonyl (-CO-CH₂-). The triplet splitting pattern arises from coupling to the adjacent methylene group. The small coupling constant (J = 3 Hz) is consistent with the geometry of the five-membered ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The reported spectrum in CDCl₃ shows the following signals:

Chemical Shift (δ) (ppm)Assignment
172.43Ester Carbonyl (C=O)
169.55Enolic Carbon (C=O)
99.21Enolic Carbon (C-OH)
51.63Methoxy Carbon (-OCH₃)
38.03Methylene Carbon (-CH₂-S-)
31.40Methylene Carbon (-CH₂-CO-)

Source: ChemicalBook, 2023 [2] Interpretation and Rationale:

  • Carbonyl Carbons (δ 172.43 and 169.55): The presence of two signals in the carbonyl region is another strong piece of evidence for the existence of the enol tautomer. The signal at δ 172.43 is assigned to the ester carbonyl, while the signal at δ 169.55 is assigned to the enolic carbon that was formerly the ketone.

  • Enolic Carbons (δ 99.21): This upfield signal for a carbon involved in a double bond is characteristic of the enolic carbon bearing the hydroxyl group.

  • Methoxy Carbon (δ 51.63): This signal is in the typical range for a methyl group attached to an oxygen atom.

  • Methylene Carbons (δ 38.03 and 31.40): These signals correspond to the two methylene groups in the ring. The carbon adjacent to the sulfur atom appears at a slightly lower field (δ 38.03) compared to the carbon adjacent to the carbonyl group (δ 31.40).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

ESI is a soft ionization technique that typically results in the observation of the molecular ion with minimal fragmentation. The reported ESI-MS data shows a prominent peak at m/z 183.01 [M+Na]⁺ . [2] Interpretation:

This result confirms the molecular weight of the compound. The molecular weight of C₆H₈O₃S is 160.19 g/mol . The observed ion corresponds to the molecule adducted with a sodium ion (160.19 + 22.99 ≈ 183.18), which is a very common occurrence in ESI-MS.

G Molecular Ion (m/z 160) Molecular Ion (m/z 160) Loss of -OCH3 (m/z 129) Loss of -OCH3 (m/z 129) Molecular Ion (m/z 160)->Loss of -OCH3 (m/z 129) Loss of -COOCH3 (m/z 101) Loss of -COOCH3 (m/z 101) Molecular Ion (m/z 160)->Loss of -COOCH3 (m/z 101) Loss of C2H4O (m/z 116) Loss of C2H4O (m/z 116) Molecular Ion (m/z 160)->Loss of C2H4O (m/z 116) Loss of HS (m/z 127) Loss of HS (m/z 127) Molecular Ion (m/z 160)->Loss of HS (m/z 127)

Predicted major fragmentation pathways in EI-MS.
  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.

  • McLafferty Rearrangement: While less likely in this specific cyclic structure, rearrangements involving hydrogen transfer can also occur.

  • Loss of Small Molecules: The loss of stable neutral molecules such as CO, H₂O, and fragments from the ester group are expected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are expected in the carbonyl and hydroxyl regions.

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 (broad)O-H (enol)Stretching
~1740C=O (ester)Stretching
~1650C=O (ketone, conjugated)Stretching
~1610C=C (enol)Stretching
~1200C-O (ester)Stretching

Interpretation and Rationale:

  • Hydroxyl Stretch: A broad absorption around 3400 cm⁻¹ would be indicative of the O-H stretching vibration of the enol tautomer, broadened by hydrogen bonding.

  • Carbonyl Stretches: The presence of two distinct carbonyl absorptions would be expected. The ester carbonyl should appear at a higher wavenumber (~1740 cm⁻¹) compared to the ketone carbonyl (~1650 cm⁻¹). The ketone's absorption is at a lower frequency due to its conjugation with the enol double bond, which weakens the C=O bond.

  • Alkene Stretch: A peak around 1610 cm⁻¹ would correspond to the C=C double bond of the enol form.

  • C-O Stretch: A strong absorption in the fingerprint region around 1200 cm⁻¹ is characteristic of the C-O stretching of the ester group.

Conclusion: A Cohesive Structural Picture

The structural elucidation of this compound is a prime example of the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule and offer definitive evidence for the significant presence of the enol tautomer in non-polar solvents. Mass spectrometry confirms the molecular weight and provides clues to the molecule's stability and fragmentation patterns. Infrared spectroscopy corroborates the presence of the key functional groups and also supports the keto-enol equilibrium. By carefully integrating the data from these complementary techniques, we can confidently and unequivocally assign the structure of this important synthetic intermediate. This systematic approach, grounded in the fundamental principles of spectroscopy and chemical reactivity, is the cornerstone of modern chemical research and development.

Safety and Handling

This compound is classified as an irritant. [3]It is irritating to the eyes, respiratory system, and skin. [3]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [3]

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. Retrieved from [Link]

  • ResearchGate. (2011, February). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Keto enol tautomerism – Knowledge and References. Retrieved from [Link]

  • Tan, C., Liu, X., & Du, H. (2019). Synthesis of 3-keto-4-carbomethoxy-2,5-tetrahydrothiophene. Revue Roumaine de Chimie, 64(3), 271-276. [No direct link available, referenced in ChemicalBook]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry, primarily serving as a versatile intermediate in the development of novel pharmaceutical agents.[1][2] Its structural complexity, characterized by the presence of a β-keto ester system within a thiophane ring, gives rise to fascinating spectroscopic properties, most notably a pronounced keto-enol tautomerism. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its identification, characterization, and quality control. We will delve into the nuances of NMR, IR, and Mass Spectrometry data, explaining not just the results, but the underlying chemical principles and the rationale behind the analytical methodologies.

Molecular Structure and Tautomerism

The nominal structure of this compound is the keto form. However, a crucial aspect of its chemistry, which dictates its spectroscopic signature, is its existence in a state of equilibrium with its enol tautomer, Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate. The presence of an acidic α-proton between two carbonyl groups facilitates this rapid interconversion. Spectroscopic evidence, particularly from NMR, strongly indicates that the enol form is the predominant species in solution.

  • Molecular Formula: C₆H₈O₃S[3]

  • Molecular Weight: 160.19 g/mol [3]

  • Appearance: Pale beige to yellowish-white crystals[1][3]

  • Melting Point: Reported in the range of 29-38 °C[1][3]

Diagram: Keto-Enol Tautomerism

NMR_Workflow SamplePrep Sample Preparation (~15mg in 0.7mL CDCl3) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Synthesis_Workflow cluster_synth Synthesis cluster_qc Spectroscopic QC Reactants Dimethyl 3-thiaadipate + Base (e.g., NaOMe) Cyclization Dieckmann Condensation Reactants->Cyclization Workup Acidification & Extraction Cyclization->Workup NMR NMR (Structure & Tautomer ID) Workup->NMR IR IR (Functional Groups) Workup->IR MS MS (Molecular Weight) Workup->MS

Caption: Simplified synthesis and quality control workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound reveals a chemical identity dominated by its enol tautomer in solution. ¹H and ¹³C NMR provide definitive structural proof, highlighting the characteristic enolic proton and sp² carbon signals. Infrared spectroscopy corroborates this finding by identifying the key functional groups associated with the enol form, particularly the hydrogen-bonded hydroxyl and the conjugated ester carbonyl. Finally, mass spectrometry confirms the expected molecular weight. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify, characterize, and utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. A crucial aspect of its chemistry is the existence of a keto-enol tautomerism, which profoundly influences its NMR spectra. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of both the keto and enol forms of this compound, offering insights into spectral assignments, coupling constants, and the dynamic equilibrium between the two tautomers. This document serves as a comprehensive resource for scientists working with this and related molecules, facilitating accurate spectral interpretation and characterization.

Introduction: The Structural Duality of this compound

This compound is a versatile intermediate in organic synthesis, particularly in the preparation of novel therapeutic agents. Its structure, featuring a β-keto ester system within a five-membered sulfur-containing ring, gives rise to a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.

The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and concentration. Understanding this tautomerism is paramount for the accurate interpretation of its spectroscopic data and for predicting its reactivity in chemical transformations. NMR spectroscopy provides a powerful means to study this equilibrium, as the distinct chemical environments of the nuclei in each tautomer give rise to separate sets of signals.

Keto_Enol_Tautomerism cluster_keto This compound (Keto form) cluster_enol Methyl 4-hydroxy-2,5-dihydrothiophene-3-carboxylate (Enol form) Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Equilibrium keto_structure enol_structure

Caption: Keto-enol tautomerism of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by the presence of signals corresponding to both the keto and enol tautomers. The relative integration of these signals can be used to determine the equilibrium ratio of the two forms under the given analytical conditions.

The Enol Tautomer

The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. The ¹H NMR spectrum of the enol tautomer of this compound in CDCl₃ has been reported with the following signals[1]:

  • δ 10.93 (s, 1H) : This downfield singlet is characteristic of the enolic hydroxyl proton, which is involved in strong intramolecular hydrogen bonding with the ester carbonyl group.

  • δ 3.81 (t, J = 3 Hz, 2H) : This triplet corresponds to the methylene protons at the C5 position of the tetrahydrothiophene ring.

  • δ 3.78 (s, 3H) : This sharp singlet is assigned to the methyl protons of the ester group.

  • δ 3.75 (t, J = 3 Hz, 2H) : This triplet is attributed to the methylene protons at the C2 position of the ring.

The Keto Tautomer (Predicted)

While less documented, the signals for the keto tautomer can be predicted based on the known chemical shifts of similar tetrahydrothiophene derivatives. The spectrum is expected to show more complex splitting patterns due to the presence of a chiral center at C3.

  • δ 3.75-3.90 (m, 1H) : The methine proton at the C3 position is expected to appear as a multiplet.

  • δ 3.74 (s, 3H) : The methyl ester protons will likely appear as a singlet, similar to the enol form.

  • δ 3.20-3.40 (m, 2H) : The methylene protons at the C2 position, adjacent to the sulfur atom and the chiral center, are diastereotopic and will likely appear as a complex multiplet.

  • δ 2.80-3.00 (m, 2H) : The methylene protons at the C5 position, adjacent to the sulfur atom, are also expected to be a multiplet.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a clear distinction between the keto and enol forms, particularly in the chemical shifts of the carbonyl and olefinic carbons.

The Enol Tautomer

The reported ¹³C NMR data for the enol form in CDCl₃ is as follows[1]:

  • δ 172.43 : Attributed to the ester carbonyl carbon (C=O).

  • δ 169.55 : Assigned to the enolic carbon at the C4 position (C-OH).

  • δ 99.21 : Corresponds to the carbon at the C3 position, which is part of the double bond.

  • δ 51.63 : The chemical shift of the methyl carbon of the ester group.

  • δ 38.03 : Assigned to the C5 methylene carbon.

  • δ 31.40 : Corresponds to the C2 methylene carbon.

The Keto Tautomer (Predicted)

The predicted ¹³C NMR spectrum for the keto tautomer would feature a ketone carbonyl signal at a much lower field.

  • δ ~205-215 : The ketone carbonyl carbon at C4.

  • δ ~170 : The ester carbonyl carbon.

  • δ ~55-65 : The methine carbon at C3.

  • δ ~52 : The methyl ester carbon.

  • δ ~35-45 : The methylene carbon at C5.

  • δ ~30-40 : The methylene carbon at C2.

Summary of NMR Data

Table 1: ¹H NMR Data for this compound Tautomers

Proton Assignment Enol Form (CDCl₃)[1] Keto Form (Predicted)
Enolic OH10.93 ppm (s, 1H)-
C3-H-3.75-3.90 ppm (m, 1H)
OCH₃3.78 ppm (s, 3H)3.74 ppm (s, 3H)
C5-H₂3.81 ppm (t, J=3 Hz, 2H)2.80-3.00 ppm (m, 2H)
C2-H₂3.75 ppm (t, J=3 Hz, 2H)3.20-3.40 ppm (m, 2H)

Table 2: ¹³C NMR Data for this compound Tautomers

Carbon Assignment Enol Form (CDCl₃)[1] Keto Form (Predicted)
C4 (Ketone)-~205-215 ppm
Ester C=O172.43 ppm~170 ppm
C4 (Enol)169.55 ppm-
C3 (Enol)99.21 ppm-
C3 (Keto)-~55-65 ppm
OCH₃51.63 ppm~52 ppm
C538.03 ppm~35-45 ppm
C231.40 ppm~30-40 ppm

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Dissolve 10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). B Add a small amount of internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer. C->D E Lock and shim the instrument. D->E F Acquire ¹H NMR spectrum (e.g., 16-32 scans). E->F G Acquire ¹³C NMR spectrum (e.g., 1024 or more scans). E->G H Apply Fourier transformation and phase correction. G->H I Calibrate the chemical shift scale to the internal standard. H->I J Integrate the signals and determine coupling constants. I->J K Assign the peaks to the keto and enol tautomers. J->K

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fundamentally shaped by the keto-enol tautomerism inherent to its β-keto ester structure. This guide has provided a detailed analysis of the expected and reported spectral features of both tautomers. A thorough understanding of these spectroscopic characteristics is essential for researchers in synthetic and medicinal chemistry to unambiguously identify the compound, assess its purity, and gain insights into its chemical behavior. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for this and similar molecules, ensuring reliable and reproducible results in research and development settings.

References

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Reactivity and stability of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a β-keto ester integrated into a thiolane ring, its unique structural arrangement confers a rich and nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's core chemical characteristics, exploring its synthesis, the interplay of its functional groups, and its stability under various conditions. We delve into the critical keto-enol tautomerism that governs its behavior, detail key synthetic transformations, and discuss potential degradation pathways. This document serves as a technical resource for scientists leveraging this scaffold in the design and development of novel chemical entities, particularly in the pharmaceutical industry.

Core Molecular Structure and Physicochemical Properties

This compound, with CAS number 2689-68-1, is a bifunctional molecule featuring a five-membered saturated sulfur-containing ring (tetrahydrothiophene or thiolane), a ketone at the 4-position, and a methyl ester at the 3-position.[1] This arrangement classifies it as a β-keto ester, a functionality renowned for its synthetic utility.

The sulfur heteroatom introduces specific electronic and steric properties, distinguishing it from its oxygen-containing analog, methyl 4-oxotetrahydrofuran-3-carboxylate.[2][3] The thiolane ring's geometry and the sulfur atom's ability to engage in various oxidation states are central to its chemical behavior.

G General Synthesis Workflow: Dieckmann Condensation start Precursor Diester (e.g., Dimethyl 3-thiaadipate) base Base Treatment (e.g., Sodium Methoxide) start->base cyclization Intramolecular Cyclization (Enolate Attack) base->cyclization intermediate Cyclic β-Keto Ester Anion cyclization->intermediate acid Acidic Workup (Protonation) intermediate->acid product This compound acid->product

Caption: Workflow for Dieckmann Condensation Synthesis.

Experimental Protocol: Dieckmann Condensation

This protocol is synthesized from established methodologies and serves as a representative example. [1][4] Objective: To synthesize this compound from a diester precursor.

Materials:

  • Dimethyl 3-thiaadipate (or similar precursor)

  • Sodium metal

  • Anhydrous Methanol

  • Toluene

  • Concentrated HCl

  • Methylene Chloride

  • Sodium Sulfate (anhydrous)

  • Ice

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.1 mol eq.) in portions to anhydrous methanol to prepare the sodium methoxide base.

  • Reaction Setup: To the freshly prepared methoxide solution, add the precursor diester (1.0 mol eq.) dropwise at reflux temperature. [1][4]3. Cyclization: Heat the reaction mixture under reflux for approximately 45-60 minutes to drive the intramolecular condensation.

  • Quenching and Neutralization: Cool the mixture in an ice bath and pour it onto a mixture of ice and water. Carefully acidify the aqueous solution with concentrated HCl until the pH is acidic, causing the product to precipitate. [1]5. Extraction: Extract the aqueous phase three times with methylene chloride.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product, typically pale beige crystals, can be further purified by recrystallization if necessary. A yield of approximately 80-81% can be expected. [1][4]

Reactivity Profile: A Trifecta of Functionality

The molecule's reactivity is dominated by the interplay between the ketone, the ester, and the sulfur atom. The β-keto ester moiety is the most significant functional group.

cluster_reactivity Key Reactive Sites A This compound B α-Carbon (Acidic Proton) A->B Enolate Formation C Ester Carbonyl (Nucleophilic Acyl Substitution) A->C Hydrolysis, Transesterification D Ketone Carbonyl (Nucleophilic Addition) A->D Reduction, Condensation E Sulfur Atom (Oxidation) A->E Forms Sulfoxide/Sulfone

Caption: Major sites of reactivity on the molecule.

Keto-Enol Tautomerism

Like all β-keto esters, this compound exists in equilibrium between its keto and enol forms. [5]This tautomerism is fundamental to its reactivity, as the enol form and its corresponding enolate anion are key nucleophilic intermediates. [6]

Sources

An In-Depth Technical Guide to the Thermal Stability of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Drug Development and Materials Science

Sulfur-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique stereoelectronic properties, conferred by the presence of the sulfur heteroatom, make them indispensable in modern chemistry. From the blockbuster antiplatelet agent clopidogrel (a thiophene derivative) to the indispensable vitamin thiamine with its core thiazole ring, and the versatile 1,3,4-thiadiazole moiety in various therapeutic agents, these structures are ubiquitous.[1][2] The efficacy and safety of these molecules, however, are not solely dependent on their pharmacological activity. Their thermal stability—the ability to resist decomposition under heat—is a critical parameter that dictates their shelf-life, formulation strategies, and ultimately, their viability as commercial products.[3][4] This guide provides a comprehensive technical overview of the principles governing the thermal stability of key sulfur-containing heterocycles, with a focus on thiophene, thiazole, and thiadiazole, for researchers, scientists, and drug development professionals.

Core Principles Governing Thermal Stability

The thermal stability of a molecule is intrinsically linked to its chemical structure. For sulfur-containing heterocycles, several key factors dictate their resilience to thermal degradation:

  • Aromaticity: Aromatic compounds, characterized by a cyclic, planar structure with a continuous system of delocalized π-electrons, exhibit enhanced stability compared to their non-aromatic counterparts. This "aromatic stabilization energy" contributes significantly to the overall thermodynamic stability of the molecule, making it more resistant to heat-induced decomposition. Thiophene, with its 6π-electron system, is considered aromatic, which is a major contributor to its notable thermal stability.[5] Thiazole and thiadiazole also possess aromatic character.[6][7]

  • Bond Dissociation Energies (BDEs): The BDE is the energy required to break a specific chemical bond. Bonds with higher dissociation energies are more resistant to cleavage at elevated temperatures. In sulfur-containing heterocycles, the strengths of the carbon-sulfur (C-S), carbon-carbon (C-C), carbon-nitrogen (C-N), and nitrogen-nitrogen (N-N) bonds are critical determinants of thermal stability. The C-S bond is generally weaker than the C-C bond, making it a potential initiation site for thermal decomposition.[8]

  • Ring Strain: The deviation of bond angles within a cyclic system from their ideal values can induce ring strain, which can lower the overall stability of the molecule and make it more susceptible to thermal decomposition. Five-membered rings like thiophene, thiazole, and thiadiazole have inherent angle strain, but their aromaticity generally compensates for this.

  • Presence of Heteroatoms: The number and position of additional heteroatoms, such as nitrogen in thiazoles and thiadiazoles, can significantly influence thermal stability. Nitrogen atoms can alter the electron distribution within the ring and introduce weaker N-N or C-N bonds compared to the C-C bonds in thiophene.

Caption: Key molecular features influencing the thermal stability of sulfur-containing heterocycles.

Comparative Thermal Stability of Thiophene, Thiazole, and Thiadiazole

A direct, quantitative comparison of the thermal stability of these parent heterocycles is challenging due to a lack of standardized data. However, by synthesizing information from studies on the parent compounds and their derivatives, a qualitative and semi-quantitative picture emerges.

HeterocycleGeneral Thermal StabilityOnset of Decomposition (°C) (Approximate Range)Key Structural Features Influencing Stability
Thiophene High> 400Highly aromatic, relatively strong C-C and C-S bonds within the ring.[9]
Thiazole Moderate to High250 - 350 (estimated for derivatives)Aromatic, but the introduction of a C=N bond and a C-N bond alters electron distribution.[10][11]
Thiadiazole Moderate200 - 300 (estimated for derivatives)Aromatic, but contains a weaker N-N bond (in some isomers) or a higher nitrogen content, which can be a point of initial decomposition.[12][13]

Thiophene is generally the most thermally stable of the three, a direct consequence of its high degree of aromaticity and the absence of weaker N-N bonds.[5] The thermal decomposition of thiazole and its derivatives often initiates at lower temperatures compared to thiophenes. The presence of the nitrogen atom alters the electronic landscape of the ring and can provide alternative, lower-energy decomposition pathways.[14] Thiadiazoles , with two nitrogen atoms, are typically the least thermally stable of this trio. The specific isomer of thiadiazole is also a critical factor. For instance, 1,2,4-thiadiazoles are generally stable due to the aromatic nature of the ring.[8] However, the presence of an N-N bond in isomers like 1,2,3-thiadiazole would be expected to significantly lower the decomposition temperature.

Decomposition Pathways and Mechanisms

The thermal decomposition of sulfur-containing heterocycles can proceed through various complex radical-mediated pathways.

Thiophene Pyrolysis: Computational and experimental studies have shown that the unimolecular pyrolysis of thiophene does not typically start with the weaker C-S bond cleavage. Instead, it is primarily initiated by hydrogen migrations within the ring, leading to the formation of thioketenes and other reactive intermediates.[3] The major products of thiophene pyrolysis are often thioketene (SC₂H₂) and ethyne (C₂H₂).[3]

Thiophene_Decomposition Thiophene Thiophene H_Migration Ring-H Migrations Thiophene->H_Migration Initiation Intermediates Reactive Intermediates (e.g., Thioketenes) H_Migration->Intermediates Products Decomposition Products (e.g., Ethyne, HCS radical) Intermediates->Products

Caption: A simplified representation of the unimolecular pyrolysis pathway of thiophene.

Thiazole and Thiadiazole Decomposition: The decomposition of nitrogen-containing sulfur heterocycles is often more complex. The presence of nitrogen atoms provides additional sites for bond cleavage and rearrangement. For substituted thiazoles, decomposition can be initiated by the loss of substituents, followed by ring fragmentation.[14] In the case of thiadiazoles, particularly those with amino groups, the decomposition can involve the evolution of gases like ammonia (NH₃), carbon dioxide (CO₂), and sulfur dioxide (SO₂).[3][12] The decomposition mechanism is often initiated by a radical mechanism involving the cleavage of the weakest bonds in the molecule.[4]

Experimental Protocols for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two primary techniques for evaluating the thermal stability of chemical compounds.[3][15]

Experimental_Workflow SamplePrep Sample Preparation (5-10 mg) TGA_Analysis Thermogravimetric Analysis (TGA) SamplePrep->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) SamplePrep->DSC_Analysis Data_Analysis Data Analysis TGA_Analysis->Data_Analysis Mass Loss vs. Temperature DSC_Analysis->Data_Analysis Heat Flow vs. Temperature Stability_Assessment Thermal Stability Assessment Data_Analysis->Stability_Assessment

Caption: A typical experimental workflow for the thermal analysis of sulfur-containing heterocycles.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] It is the most direct method for determining the onset of decomposition.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the heterocyclic compound into a clean, inert TGA pan (e.g., alumina or platinum).[17]

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas, typically nitrogen for pyrolysis studies, at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[17]

    • Program the temperature to ramp from ambient to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.[18]

  • Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of decomposition (Tonset) is a key parameter and is often determined as the temperature at which a 5% mass loss occurs.[9]

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).[18]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[19] It provides information on thermal events such as melting, crystallization, and decomposition.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.[17]

  • Experimental Setup:

    • Place the sample and reference pans in the DSC cell.

    • Set a nitrogen purge gas at a flow rate of 20-50 mL/min.

    • Program a heat-cool-heat cycle to erase the thermal history of the sample, followed by a final heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.[17]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The DSC thermogram will show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events.

    • Melting is observed as an endothermic peak, and the peak temperature is the melting point (Tm).[19]

    • Decomposition is often an exothermic process and can be observed as a broad, irregular peak at higher temperatures.

Conclusion: A Foundation for Rational Design and Development

Understanding the thermal stability of sulfur-containing heterocycles is paramount for their successful application in pharmaceuticals and materials science. While thiophene stands out for its high thermal resilience due to its robust aromaticity, thiazoles and thiadiazoles, while still possessing considerable stability, offer a more nuanced picture where the number and position of nitrogen atoms play a crucial role. By employing standard thermal analysis techniques like TGA and DSC, researchers can quantitatively assess the thermal stability of these vital chemical entities. This knowledge enables the rational design of more stable molecules, the development of robust formulations, and the confident prediction of material performance, ultimately accelerating the journey from laboratory discovery to real-world application.

References

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  • D'Ars de Figueiredo Jr., J. C., et al. (2005). THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. AKJournals.
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An In-depth Technical Guide to the Solubility Profile of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the preparation of a new class of neuroleptic agents and other bioactive molecules.[1][2] Understanding the solubility profile of this compound is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties, theoretical solubility considerations, and practical methodologies for determining the solubility of this compound.

Part 1: Physicochemical Characteristics

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility behavior.

Molecular Structure and Properties

The structure of this compound, with its combination of a polar ester and ketone group alongside a less polar thioether ring, dictates its solubility in various media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2689-68-1[1][2][3][4]
Molecular Formula C₆H₈O₃S[1]
Molecular Weight 160.19 g/mol [1]
Appearance Pale beige to light yellow solid/crystals[4]
Melting Point 29-31 °C or 37-38 °C[2][4]
Boiling Point 95 °C[2][3]
Density (Predicted) 1.309 ± 0.06 g/cm³[3]
pKa (Predicted) 10.52 ± 0.20[2]

Note: The discrepancy in the reported melting point may be due to different polymorphic forms or measurement conditions.

Part 2: Theoretical Framework of Solubility

Influence of Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The ester (-COOCH₃) and ketone (C=O) functional groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors. This suggests solubility in polar solvents.

  • Non-Polar Moieties: The tetrahydrothiophene ring, a saturated heterocyclic structure containing sulfur, contributes to the molecule's non-polar character, suggesting solubility in less polar organic solvents.

This amphiphilic nature implies that the compound will exhibit a nuanced solubility profile, likely being soluble in a range of solvents with intermediate polarity.

Keto-Enol Tautomerism

As a β-keto ester, this compound can exist in equilibrium with its enol tautomer. This phenomenon is critical as it alters the molecule's polarity and hydrogen bonding capabilities.[5][6]

  • The keto form is generally less polar.

  • The enol form contains a hydroxyl group, which can act as a hydrogen bond donor, and its formation is often favored in more polar solvents that can stabilize it through hydrogen bonding.[7][8] The formation of a stable six-membered ring via an intramolecular hydrogen bond in the enol form can also influence the equilibrium.[8]

The position of this equilibrium is solvent-dependent and will directly impact the overall solubility.[7]

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Keto Form (Less Polar) Enol Enol Form (More Polar, H-bond donor) Keto->Enol Equilibrium (Solvent Dependent)

Caption: Keto-Enol Tautomerism Equilibrium.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:[9][10]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[11] To achieve good solubility, the HSP values of the solute (this compound) should be close to those of the solvent. While the specific HSP values for the target compound are not published, Table 2 provides the HSP for a range of common laboratory solvents to aid in rational solvent selection.[12][13]

Table 2: Hansen Solubility Parameters for Common Solvents (in MPa⁰·⁵)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Water 15.516.042.3
Methanol 15.112.322.3
Ethanol 15.88.819.4
Acetone 15.510.47.0
Ethyl Acetate 15.85.37.2
Tetrahydrofuran (THF) 16.85.78.0
Dichloromethane 17.07.37.1
Chloroform 17.83.15.7
Toluene 18.01.42.0
n-Hexane 14.90.00.0

Data sourced from various public HSP databases and literature.[12][13]

Influence of pH

The predicted pKa of ~10.52 suggests the presence of an acidic proton, likely the α-proton between the two carbonyl groups, which is made acidic by the electron-withdrawing effects of the adjacent ester and ketone. In aqueous solutions, particularly under basic conditions (pH > 10), the compound can be deprotonated to form a more polar and water-soluble enolate anion. Therefore, its aqueous solubility is expected to increase significantly at higher pH values.[14][15][16]

Part 3: Qualitative and Semi-Quantitative Solubility Profile

Based on its use in published synthetic procedures and general chemical principles, a qualitative solubility profile can be inferred.

Table 3: Inferred Solubility of this compound

Solvent ClassSolvent ExamplesInferred SolubilityRationale / Evidence
Halogenated Chloroform, DichloromethaneSolubleExplicitly stated as soluble in chloroform.[2][3] Used as an extraction solvent in synthesis.[1][4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleUsed as an extraction solvent in synthesis.[1]
Esters Ethyl AcetateSoluble"Like dissolves like" principle; contains an ester group.
Ketones AcetoneSoluble"Like dissolves like" principle; contains a ketone group.[17]
Alcohols Methanol, EthanolSolubleUsed as a reaction solvent and for recrystallization (with co-solvent).[1]
Aromatic Hydrocarbons TolueneSolubleUsed as a reaction solvent at elevated temperatures.[1]
Aliphatic Hydrocarbons n-Hexane, Petroleum EtherSparingly Soluble / InsolubleUsed as an anti-solvent for recrystallization, indicating low solubility at room temperature.[1]
Aqueous WaterSparingly Soluble / InsolubleHigh organic character and lack of strong H-bond donating groups suggest low aqueous solubility at neutral pH.

Part 4: Experimental Determination of Solubility

For drug development and process chemistry, experimentally determined solubility is the gold standard. The following are robust, validated protocols for this purpose.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.

G A 1. Addition of Excess Solute Add an excess amount of Methyl 4-Oxotetrahydrothiophene-3-carboxylate to the chosen solvent in a sealed vial. B 2. Equilibration Agitate the vial at a constant temperature (e.g., 25°C) for a sufficiently long period (e.g., 24-48h) to ensure equilibrium is reached. A->B C 3. Phase Separation Allow the solid to settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration (e.g., using a 0.45 μm syringe filter). B->C D 4. Quantification Accurately dilute the saturated solution and determine the concentration of the solute using a validated analytical method (e.g., HPLC-UV, GC-MS). C->D

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation: Add an amount of this compound known to be in excess of its solubility limit to a known volume of the test solvent (e.g., phosphate buffer pH 7.4, ethanol) in a glass vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium between the dissolved and solid states.

  • Sampling: After equilibration, let the vials stand to allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant.

  • Separation: Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved microparticles.

  • Analysis: Quantify the concentration of the compound in the filtered supernatant using a pre-validated analytical method, such as HPLC-UV, against a standard calibration curve. The result is reported in units such as mg/mL or mol/L.

Potentiometric Titration for pKa and Intrinsic Solubility

Potentiometric titration is an elegant method to determine both the pKa and the intrinsic aqueous solubility (S₀) of ionizable compounds.[9][11][18]

Causality Behind the Method: The method relies on titrating a suspension of the compound with a strong acid or base. As the pH changes, the compound either dissolves (as it ionizes) or precipitates (as it becomes neutral). The precise points at which these transitions occur in the titration curve, when analyzed with appropriate thermodynamic models, reveal the pKa and the solubility of the neutral form.[11]

G A 1. Sample Preparation Create a suspension of the compound in a co-solvent/water mixture. B 2. Titration Titrate the suspension with a standardized strong acid (e.g., HCl) and then a strong base (e.g., KOH) while monitoring pH. A->B C 3. Data Acquisition Record pH as a function of the volume of titrant added, generating a detailed titration curve. B->C D 4. Data Analysis Analyze the titration curve using specialized software to calculate the pKa and the intrinsic solubility (S₀). C->D

Caption: Workflow for Solubility and pKa Determination via Potentiometric Titration.

Detailed Protocol:

  • System Setup: Calibrate a pH electrode and an automated titrator.

  • Sample Preparation: Add a precisely weighed amount of this compound to a solution of known ionic strength (e.g., 0.15 M KCl) to create a suspension. A co-solvent like methanol may be used initially to aid wetting before adding the aqueous medium.

  • Titration: Titrate the suspension with standardized HCl to a low pH (e.g., pH 2) to ensure the compound is fully protonated. Subsequently, titrate with standardized KOH to a high pH (e.g., pH 12).

  • Analysis: The resulting titration data (pH vs. volume of titrant) is processed with specialized software. The software fits the data to thermodynamic models that account for the dissolution and precipitation equilibria, thereby calculating the pKa and the intrinsic solubility of the neutral species.

Part 5: Practical Implications and Applications

The solubility profile of this compound directly impacts its utility in research and development.

  • Organic Synthesis: Knowledge of solubility is crucial for selecting appropriate reaction solvents, ensuring reactants are in the same phase for optimal reaction kinetics. It is also fundamental for developing effective work-up and extraction procedures. For instance, its solubility in solvents like dichloromethane and ether, coupled with its presumed low solubility in water, facilitates straightforward aqueous work-ups.[1]

  • Purification: The limited solubility in non-polar solvents like hexanes and petroleum ether makes these ideal anti-solvents for recrystallization, a key technique for achieving high purity of the final product.[1][17][18]

  • Drug Development: As a building block for pharmaceuticals, its solubility influences the purification of active pharmaceutical ingredients (APIs). Furthermore, understanding the solubility of such intermediates can provide early insights into potential formulation challenges for the final API, especially concerning oral bioavailability, which is often limited by poor aqueous solubility.[14][19]

Conclusion

While quantitative solubility data for this compound remains to be published, this guide establishes a robust framework for understanding and predicting its solubility profile. Based on its amphiphilic structure, the presence of keto-enol tautomerism, and a predicted pKa of ~10.5, the compound is expected to be soluble in a range of polar organic solvents, with limited solubility in both highly non-polar and neutral aqueous media. Its aqueous solubility is predicted to increase significantly under basic conditions. For definitive quantitative data, the detailed experimental protocols provided for the shake-flask and potentiometric titration methods are recommended as the industry-standard approaches. This comprehensive understanding is critical for scientists and researchers aiming to effectively utilize this versatile intermediate in their synthetic and drug development endeavors.

References

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  • RSC Publishing. Harnessing Hansen solubility parameters to predict organogel formation. [Link]

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  • IUCr. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[9][20]thieno[3,2-j]phenanthridine and (E). [Link]

  • NIH. Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. [Link]

  • The Royal Society of Chemistry. Hansen Solubility Approach Towards Green Solvent Processing. [Link]

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  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

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Stereochemical analysis of substituted tetrahydrothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemical Analysis of Substituted Tetrahydrothiophenes

Authored by a Senior Application Scientist

Foreword: The Unseen Architecture of a Privileged Scaffold

The tetrahydrothiophene (THT) ring, a sulfur-containing five-membered heterocycle, is more than a simple structural motif; it is a "privileged scaffold" in medicinal chemistry and materials science. Its derivatives are found in a wide array of biologically active compounds, from the essential coenzyme biotin to novel leukotriene antagonists and potential anti-mycobacterial agents.[1][2] The chirality and three-dimensional arrangement of substituents on the THT ring are not trivial details—they are fundamental determinants of molecular recognition, biological activity, and material properties.[3][4] An incorrect stereochemical assignment can lead to the pursuit of inactive compounds, wasting invaluable resources in drug development.

This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for the stereochemical elucidation of substituted tetrahydrothiophenes. We will move beyond a simple recitation of techniques to explore the causality behind experimental choices, providing a self-validating system for analysis. Our approach integrates advanced spectroscopic methods, definitive crystallographic techniques, and powerful computational chemistry to build an unshakeable understanding of molecular architecture.

The Conformational Landscape: A Flexible Ring with Distinct Preferences

Unlike planar aromatic rings, the tetrahydrothiophene ring is non-planar and conformationally flexible. Understanding its preferred shapes is the first step in any stereochemical analysis. The THT ring primarily exists in two low-energy conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry) .[5][6]

Computational studies, corroborated by gas-phase spectroscopic data, confirm that the twist conformation is generally preferred for the parent tetrahydrothiophene.[6][7][8] However, the energy barrier between these forms is low, and the presence of substituents can shift this equilibrium, stabilizing one conformation over the other. The interplay of steric hindrance and electronic interactions dictates the final conformational preference and the pseudo-axial or pseudo-equatorial orientation of substituents.

G cluster_info Conformational Equilibrium Twist Twist Conformation (C2) TS Transition State Twist->TS Low Energy Barrier Envelope Envelope Conformation (Cs) TS->Envelope info The presence of substituents shifts the equilibrium, favoring the sterically and electronically most stable conformer. G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Dissolve Chiral THT in Solvent (e.g., CDCl3) exp_measure Measure IR and VCD Spectra exp_sample->exp_measure compare Compare Experimental vs. Calculated Spectra exp_measure->compare comp_model Build 3D Model of One Enantiomer (e.g., 2R, 3S) comp_conf Perform Conformational Search (MM/DFT) comp_model->comp_conf comp_opt Optimize Low-Energy Conformers (DFT) comp_conf->comp_opt comp_calc Calculate Boltzmann-Averaged IR and VCD Spectra comp_opt->comp_calc comp_calc->compare assign Assign Absolute Configuration compare->assign G start α,β-Unsaturated Aldehyde + Mercaptan michael Stereoselective Sulfa-Michael Addition start->michael catalyst Chiral Organocatalyst (e.g., Proline Derivative) catalyst->michael aldol Intramolecular Aldol Cyclization michael->aldol Intermediate product Highly Functionalized THT with 3 Contiguous Stereocenters aldol->product

Sources

The Enduring Legacy of Thiophene: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

As a Senior Application Scientist, one often observes the cyclical nature of scientific inquiry. Foundational discoveries, at times born from serendipity, become the bedrock upon which entire fields are built. The story of thiophene is a quintessential example of this phenomenon. Its discovery was not a planned event but a consequence of a keen scientific mind questioning an unexpected result. From this humble beginning, the study of thiophene and its derivatives has blossomed, impacting disciplines as diverse as medicinal chemistry and materials science. This guide is intended for the practicing researcher, the inquisitive scientist, and the drug development professional. It is structured not as a rigid textbook, but as a narrative that follows the logical progression of scientific discovery, from initial observation to the sophisticated applications that shape our world today. We will delve into the causality behind experimental choices, the logic of synthetic design, and the molecular intricacies that make thiophene a cornerstone of modern chemistry.

Part 1: The Serendipitous Unveiling of a Benzene Analogue

The history of thiophene begins with a classic laboratory observation that defied explanation at the time. In 1882, Victor Meyer was conducting a lecture demonstration of the indophenine reaction, a colorimetric test for benzene. The reaction involved mixing the sample with isatin and concentrated sulfuric acid, which, with the coal tar-derived benzene he was using, reliably produced a vibrant blue color. However, when Meyer repeated the demonstration with pure benzene, synthesized via the decarboxylation of benzoic acid, the test failed.[1][2] This discrepancy led him to a crucial insight: an impurity in the coal tar benzene, not benzene itself, was responsible for the characteristic blue dye formation.

Through a series of painstaking fractional distillations and selective sulfonations, Meyer succeeded in isolating this sulfur-containing impurity. He named it "thiophene," a portmanteau of the Greek words "theion" (sulfur) and "phaino" (to shine or appear), alluding to its discovery through a colorful reaction. This was more than the discovery of a new molecule; it was a paradigm shift in the understanding of aromaticity, a concept then thought to be the exclusive domain of benzene and its derivatives.

Graphviz Diagram: The Discovery of Thiophene

discovery_timeline cluster_1882 1882: Victor Meyer's Laboratory observation Unexpected Result: Indophenine test fails with pure benzene but works with coal tar benzene. hypothesis Hypothesis: An impurity in coal tar benzene is responsible for the reaction. observation->hypothesis isolation Isolation: Fractional distillation and sulfonation yield a sulfur-containing compound. hypothesis->isolation naming Naming: 'Thiophene' is coined. isolation->naming

Caption: A timeline illustrating the key steps in Victor Meyer's discovery of thiophene.

Part 2: The Dawn of Thiophene Synthesis: Foundational Methodologies

The isolation of thiophene ignited a flurry of research activity aimed at developing synthetic routes to this new and intriguing heterocycle. These early methods, while sometimes harsh by modern standards, were instrumental in laying the groundwork for the vast field of thiophene chemistry.

The Paal-Knorr Thiophene Synthesis: A Classic Cyclization

One of the most enduring and versatile methods for constructing the thiophene ring is the Paal-Knorr synthesis, first reported in 1884. This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[3][4][5][6][7] Phosphorus pentasulfide (P₄S₁₀) and, later, Lawesson's reagent became the reagents of choice for this transformation.[4][5][6][7] The causality behind this reaction lies in the ability of the sulfurizing agent to replace the carbonyl oxygens with sulfur, followed by an intramolecular condensation and dehydration to form the aromatic thiophene ring.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

This protocol provides a self-validating system for the synthesis of a simple, yet representative, thiophene derivative. The choice of hexane-2,5-dione as the starting material is logical due to its commercial availability and symmetry, which simplifies product identification.

Materials:

  • Hexane-2,5-dione (98%)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.4 g (0.1 mol) of hexane-2,5-dione in 100 mL of anhydrous toluene.

  • Under a fume hood, carefully add 9.8 g (0.022 mol) of phosphorus pentasulfide in small portions to the stirred solution. Caution: This reaction is exothermic and may evolve hydrogen sulfide (H₂S) gas, which is toxic and has a foul odor.

  • Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle and maintain reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Allow the mixture to cool to room temperature. A dark, viscous residue will be present.

  • Carefully decant the toluene solution into a separatory funnel, leaving the solid residue behind.

  • Wash the toluene solution sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize any acidic byproducts), 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylthiophene as a colorless liquid.

The Hinsberg Thiophene Synthesis: Building Complexity

The Hinsberg synthesis, developed in 1885, offers a pathway to more complex, substituted thiophenes. This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base.[8][9] The logic of this approach is a double aldol-type condensation, followed by cyclization and dehydration to furnish the thiophene core.

Graphviz Diagram: Hinsberg Thiophene Synthesis Workflow

hinsberg_workflow reactants 1,2-Dicarbonyl Compound + Diethyl Thiodiglycolate base_condensation Base-catalyzed Condensation reactants->base_condensation intermediate Cyclic Intermediate base_condensation->intermediate dehydration Dehydration intermediate->dehydration product Substituted Thiophene dehydration->product

Caption: A generalized workflow for the Hinsberg synthesis of thiophene derivatives.

The Gewald Aminothiophene Synthesis: A Gateway to Functionalized Thiophenes

Introduced by Karl Gewald in the 1960s, this multicomponent reaction provides a highly efficient route to 2-aminothiophenes.[10][11][12] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[10][11][12] The utility of this method lies in its ability to introduce an amino group, a key functional handle for further synthetic transformations, directly onto the thiophene ring in a single step.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol exemplifies the power of the Gewald reaction to construct bicyclic thiophene systems, which are common motifs in pharmacologically active compounds.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (as base)

  • Ethanol

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 9.8 g (0.1 mol) of cyclohexanone, 11.3 g (0.1 mol) of ethyl cyanoacetate, and 3.2 g (0.1 mol) of finely powdered elemental sulfur in 50 mL of ethanol.

  • Cool the mixture in an ice bath and, while stirring, add 10 mL of morpholine dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. A precipitate will form during this time.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • The product can be further purified by recrystallization from ethanol to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

Part 3: Thiophene Derivatives in the Realm of Medicinal Chemistry

The thiophene ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Its bioisosteric relationship with the benzene ring, coupled with its distinct electronic and metabolic properties, makes it an attractive component in drug design.

Thiophene-Based Blockbusters: A Structural Perspective

A multitude of blockbuster drugs incorporate the thiophene moiety, underscoring its importance in modern therapeutics. The following table summarizes key examples:

DrugTherapeutic ClassRole of the Thiophene Moiety
Clopidogrel AntiplateletThe thiophene ring is part of the thienopyridine core, which is essential for the irreversible inhibition of the P2Y₁₂ receptor.[2][13][14][15][16]
Olanzapine Atypical AntipsychoticThe thieno[b][1][14]diazepine core is crucial for its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1][17][18][19][20]
Duloxetine Antidepressant (SNRI)The thienyl group influences the overall conformation and electronic properties of the molecule, contributing to its binding to serotonin and norepinephrine transporters.[21][22][23][24][25]
Tiaprofenic Acid NSAIDThe 2-thienylcarbonyl group is a key pharmacophoric element responsible for its anti-inflammatory activity.[26][27][28][29]

Graphviz Diagram: Simplified Mechanism of Clopidogrel Action

clopidogrel_moa Clopidogrel Clopidogrel (Prodrug) Liver Hepatic Metabolism (CYP450 enzymes) Clopidogrel->Liver Active_Metabolite Active Thiol Metabolite Liver->Active_Metabolite P2Y12 P2Y12 Receptor on Platelets Active_Metabolite->P2Y12 Irreversible Inhibition Platelet_Activation ADP-induced Platelet Activation P2Y12->Platelet_Activation Blocks Aggregation Platelet Aggregation Platelet_Activation->Aggregation

Caption: The metabolic activation and mechanism of action of the antiplatelet drug clopidogrel.

Part 4: Thiophenes in Materials Science: The Rise of Conducting Polymers

The impact of thiophene chemistry extends beyond the pharmaceutical industry into the realm of materials science. The discovery that polythiophenes can be rendered electrically conductive through doping revolutionized the field of organic electronics.

PEDOT: A Star in the World of Conducting Polymers

Poly(3,4-ethylenedioxythiophene), or PEDOT, is arguably the most successful conducting polymer to date.[30][31][32] Its high conductivity, optical transparency in the doped state, and excellent environmental stability make it a material of choice for a wide range of applications, including:

  • Antistatic coatings

  • Hole injection layers in organic light-emitting diodes (OLEDs)

  • Transparent electrodes in organic photovoltaics (OPVs)

  • Bioelectronic interfaces

The synthesis of PEDOT is typically achieved through the oxidative polymerization of the 3,4-ethylenedioxythiophene (EDOT) monomer.

Experimental Protocol: Chemical Polymerization of EDOT to PEDOT

This protocol describes a common method for the synthesis of a PEDOT dispersion, often stabilized with a polyelectrolyte like poly(styrenesulfonate) (PSS), which also acts as the dopant.

Materials:

  • 3,4-ethylenedioxythiophene (EDOT)

  • Poly(styrenesulfonic acid) (PSS) aqueous solution

  • Sodium persulfate (Na₂S₂O₈)

  • Deionized water

  • Reaction vessel with magnetic stirrer

  • Dialysis tubing

Procedure:

  • Prepare an aqueous solution of PSS by diluting the commercial solution to the desired concentration in deionized water.

  • Add 1.42 g (0.01 mol) of EDOT monomer to 100 mL of the PSS solution and stir until the EDOT is fully dispersed.

  • In a separate beaker, dissolve 2.38 g (0.01 mol) of sodium persulfate in 20 mL of deionized water to prepare the oxidant solution.

  • Slowly add the sodium persulfate solution to the EDOT/PSS dispersion while stirring vigorously. The solution will gradually turn dark blue, indicating the formation of PEDOT:PSS.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purify the resulting PEDOT:PSS dispersion by dialysis against deionized water for 48 hours to remove unreacted monomer, oxidant, and low molecular weight oligomers.

  • The purified PEDOT:PSS dispersion can be stored for subsequent use in thin-film fabrication.

Conclusion and Future Outlook

From its serendipitous discovery in the 19th century to its current status as a cornerstone of both medicinal chemistry and materials science, the journey of thiophene is a powerful illustration of how fundamental research can lead to transformative technologies. The structural versatility and unique electronic properties of the thiophene ring have enabled the development of life-saving drugs and innovative electronic materials. As our understanding of synthetic methodologies becomes more refined and our ability to tailor molecular properties with greater precision increases, the future of thiophene research is bright. We can anticipate the emergence of new thiophene-based therapeutics with enhanced efficacy and reduced side effects, as well as next-generation organic electronic devices with unprecedented performance. The enduring legacy of Victor Meyer's astute observation continues to inspire and drive scientific progress.

References

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Methodological & Application

Application Notes & Protocols for the Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a pivotal heterocyclic intermediate in pharmaceutical research and drug development. Notably, this compound serves as a critical building block in the preparation of novel neuroleptic agents[1]. We present a detailed, field-proven protocol centered on the Dieckmann condensation, a robust and efficient method for forming the target five-membered ring system. The guide delves into the underlying reaction mechanism, offers step-by-step experimental procedures, and provides key characterization data. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for the synthesis of this important scaffold.

Introduction and Scientific Background

This compound (CAS No. 2689-68-1) is a β-keto ester incorporated into a saturated five-membered thiophene ring. Its unique structural and electronic properties, conferred by the sulfur heteroatom and the vicinal keto and ester functional groups, make it a versatile synthon for creating more complex molecular architectures. The primary and most effective route to this molecule is the intramolecular Dieckmann condensation of a 1,6-diester, specifically dimethyl 3-thiaadipate[2][3][4][5].

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, which utilizes a strong base to catalyze the cyclization of a diester into a cyclic β-keto ester[6][7]. The reaction is particularly efficient for the formation of sterically stable five- and six-membered rings[3][4][8]. The process is driven to completion by the deprotonation of the highly acidic α-hydrogen located between the two carbonyl groups of the product, forming a resonance-stabilized enolate. A final acidic workup quenches this enolate to yield the desired product[9].

Reaction Mechanism: The Dieckmann Condensation

The synthesis proceeds via a well-established base-catalyzed mechanism. The key steps are outlined below:

  • Enolate Formation: A strong base, typically sodium methoxide (CH₃ONa), abstracts an acidic α-proton from one of the ester groups of the starting material, dimethyl 3-thiaadipate, to form a resonance-stabilized enolate ion.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate carbon attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This 5-exo-trig cyclization step forms a five-membered ring and a tetrahedral intermediate[3][4].

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group.

  • Irreversible Deprotonation: The expelled methoxide ion, being a strong base, deprotonates the newly formed β-keto ester at the highly acidic C-3 position. This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the product.

  • Protonation: A final workup with a strong acid (e.g., HCl) protonates the enolate to yield the final, neutral this compound product.

Mechanism Diagram

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_attack Step 2 & 3: Cyclization & Elimination cluster_end Step 4 & 5: Protonation Start Dimethyl 3-thiaadipate Enolate Enolate Intermediate Start->Enolate + CH₃ONa - CH₃OH Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack Product_Enolate Product Enolate Tetrahedral->Product_Enolate - CH₃O⁻ Final_Product Methyl 4-Oxotetrahydrothiophene -3-carboxylate Product_Enolate->Final_Product + H₃O⁺ (Workup)

Caption: The reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from Dimethyl 3-thiaadipate using a sodium methoxide-mediated Dieckmann condensation. The starting diester can be purchased or prepared in a preliminary step by reacting methyl thioglycolate with methyl acrylate[10].

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Sodium (Na) metalReagentStandard SupplierHandle with extreme care under inert conditions.
Methanol (CH₃OH)AnhydrousStandard SupplierMust be dry to prevent quenching the base.
Dimethyl 3-thiaadipate>95%Standard SupplierStarting diester.
Hydrochloric Acid (HCl)Concentrated (37%)Standard SupplierUsed for acidic workup.
Methylene Chloride (CH₂Cl₂)ACS GradeStandard SupplierFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying organic layers.
Deionized WaterN/AIn-house
IceN/AIn-house
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Safety First: This procedure involves metallic sodium, a highly reactive and flammable substance, and concentrated acid. All steps must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Preparation of Sodium Methoxide:

    • Carefully add 25.3 g (1.1 mol) of sodium metal in small pieces to 190 mL of anhydrous methanol in a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • The reaction is highly exothermic and will generate hydrogen gas. Control the rate of addition to maintain a manageable reaction. Stir until all the sodium has completely dissolved to form a clear solution of sodium methoxide.

  • Dieckmann Condensation Reaction:

    • Heat the freshly prepared sodium methoxide solution to its boiling point.

    • Add 70 g (0.36 mol) of Dimethyl 3-thiaadipate dropwise from a dropping funnel to the boiling solution.

    • Once the addition is complete, heat the reaction mixture under reflux for 45 minutes[2]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reflux period, cool the reaction mixture to room temperature and then further cool it in an ice bath.

    • Carefully pour the cooled mixture into a beaker containing 500 mL of ice and 300 mL of water[1][2].

    • While stirring vigorously in an ice/salt bath, slowly acidify the aqueous mixture with 100 mL of concentrated hydrochloric acid. An oily product should precipitate and may crystallize upon cooling[1][2].

    • Collect the crystallized product by vacuum filtration.

  • Extraction and Purification:

    • Transfer the filtrate to a separatory funnel and extract it three times with 100 mL portions of methylene chloride[1][2].

    • Dissolve the filtered crystals in 100 mL of methylene chloride and combine this with the extraction portions[1][2].

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product is a pale beige crystalline solid.

Expected Results and Characterization
ParameterExpected ValueReference
Yield 46.7 g (81% of theory)[1][2]
Appearance Pale beige to light yellow crystals[2][10]
Melting Point 29-38 °C[2][10]
TLC (Bz:MeOH:AcOH = 45:8:4) Rf = 0.75[1][2]
¹H NMR (CDCl₃) δ: 3.75 (t, 2H), 3.78 (s, 3H), 3.81 (t, 2H), 10.93 (s, 1H, enol)[2]
¹³C NMR (CDCl₃) δ: 31.40, 38.03, 51.63, 99.21, 169.55, 172.43 ppm[2]
Experimental Workflow Diagram

Workflow A Prepare Sodium Methoxide Solution B Add Dimethyl 3-thiaadipate A->B C Reflux for 45 min B->C D Quench on Ice-Water & Acidify with HCl C->D E Filter Crystals D->E F Extract Aqueous Phase with CH₂Cl₂ D->F G Combine & Dry Organic Phases E->G F->G H Evaporate Solvent G->H I Obtain Final Product H->I

Caption: A streamlined workflow for the synthesis of the target compound.

Trustworthiness and Validation

The reliability of this protocol is established through clear validation checkpoints:

  • Reaction Monitoring: The progress of the Dieckmann condensation can be effectively monitored by TLC, observing the consumption of the starting diester and the appearance of the product spot (Rf ≈ 0.75 in the specified solvent system)[2].

  • Product Confirmation: The identity and purity of the final product should be rigorously confirmed. The reported melting point of 29-38 °C serves as a preliminary check[2][10]. For unambiguous structural verification, spectroscopic methods such as ¹H and ¹³C NMR are essential. The spectral data provided in the characterization table are consistent with the expected β-keto ester structure, which exists in equilibrium with its enol tautomer[2].

Conclusion

This application note provides an authoritative and detailed protocol for the synthesis of this compound. By employing the Dieckmann condensation, this valuable pharmaceutical intermediate can be obtained in high yield and purity. The causality-driven explanation of the mechanism, coupled with a step-by-step, validated experimental guide, ensures that researchers can confidently and successfully replicate this synthesis. The availability of this robust protocol facilitates further research into the development of novel therapeutics derived from this versatile heterocyclic scaffold.

References

  • ChemBK. (2024). This compound. [Link]

  • Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. (n.d.). Molekula. [Link]

  • Wikipedia. (2023). Dieckmann condensation. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • MySkinRecipes. (n.d.). Methyl 4-oxotetrahydrofuran-3-carboxylate. [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • PubChem. (n.d.). Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2023). Dieckmann Condensation #Organic Name Reaction L-25. [Link]

  • YouTube. (2021). Dieckmann condensation: Intramolecular Claisen Ester type reaction. [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. [Link]

  • Google Patents. (n.d.).

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Application Notes and Protocols for the Synthesis of Tetrahydrothiophene Derivatives via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrothiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science. Its unique stereoelectronic properties and ability to engage in various non-covalent interactions have made it a valuable component in the design of novel therapeutic agents and functional materials. The Dieckmann condensation, an intramolecular version of the Claisen condensation, offers a robust and efficient strategy for the synthesis of functionalized five-membered rings, including the tetrahydrothiophene core.[1][2] This application note provides a comprehensive guide to the synthesis of ethyl 3-oxo-tetrahydrothiophene-2-carboxylate, a versatile intermediate, utilizing the Dieckmann condensation of diethyl thiodiglycolate.

Theoretical Background and Mechanism

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[3] The reaction is particularly effective for the formation of sterically favored five- and six-membered rings.[1] For the synthesis of the five-membered tetrahydrothiophene ring, a 1,6-diester is the requisite starting material.[1] In this case, diethyl thiodiglycolate (diethyl 2,2'-thiodiacetate) serves as the ideal precursor.

The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, forming a resonance-stabilized enolate.[4] This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group.[5] This cyclization step results in a tetrahedral intermediate which subsequently eliminates an alkoxide leaving group to yield the cyclic β-keto ester.[4] A crucial aspect of the Dieckmann condensation is that the newly formed β-keto ester is more acidic than the starting alcohol (conjugate acid of the alkoxide base). Therefore, the final, irreversible step is the deprotonation of the β-keto ester by the alkoxide base, which drives the reaction to completion.[2] A final acidic workup is required to protonate the enolate and afford the neutral β-keto ester product.[4]

Key Considerations for a Successful Synthesis

Several factors must be carefully controlled to ensure a high yield and purity of the desired tetrahydrothiophene derivative:

  • Choice of Base: A strong, non-nucleophilic base is essential for efficient enolate formation. Sodium ethoxide is a common and effective choice, particularly when using an ethyl ester to prevent transesterification.[6] Other suitable bases include sodium hydride and potassium tert-butoxide.[4]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the ester starting material and the base. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Solvent Selection: Aprotic solvents such as toluene, benzene, or tetrahydrofuran (THF) are typically employed to avoid interference with the base and the reaction intermediates.[4]

  • Reaction Temperature: The reaction is often carried out at elevated temperatures (reflux) to promote cyclization.[7] However, the optimal temperature may vary depending on the specific substrate and base used.

Experimental Protocol: Synthesis of Ethyl 3-oxo-tetrahydrothiophene-2-carboxylate

This protocol is adapted from the established methodology for Dieckmann condensation of thio-diesters.[8]

Materials:

  • Diethyl thiodiglycolate

  • Sodium ethoxide

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether for extraction

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer with a heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: Anhydrous toluene is added to the flask, followed by the careful addition of sodium ethoxide (1.1 equivalents). The suspension is stirred.

  • Addition of Diester: Diethyl thiodiglycolate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred base suspension at room temperature over 30-60 minutes.

  • Reaction: Upon completion of the addition, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled to 0 °C in an ice bath. The reaction is then carefully quenched by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane or diethyl ether. The organic layers are combined.

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 3-oxo-tetrahydrothiophene-2-carboxylate.

Characterization of Ethyl 3-oxo-tetrahydrothiophene-2-carboxylate

Technique Expected Data
¹H NMR The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), and multiplets for the methylene protons of the tetrahydrothiophene ring. The proton at the 2-position will likely appear as a multiplet.
¹³C NMR The spectrum should display signals for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and the carbons of the tetrahydrothiophene ring.
IR Spectroscopy Characteristic absorption bands are expected for the C=O stretching of the ketone and the ester functional groups.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Low or no product yield Incomplete reaction; insufficient base; wet reagents or solvent.Ensure the use of at least one full equivalent of a strong base. Thoroughly dry all glassware and use anhydrous solvents. Extend the reaction time or increase the temperature if necessary.
Formation of a polymeric byproduct Intermolecular condensation is competing with the desired intramolecular cyclization.Use high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester to a larger volume of solvent.
Hydrolysis of the ester Presence of water in the reaction mixture.Use freshly opened or properly stored anhydrous solvents and reagents. Ensure all glassware is meticulously dried.
Recovery of starting material The reaction equilibrium is not driven towards the product.Ensure a full equivalent of base is used to deprotonate the product and shift the equilibrium.

Workflow Diagram

Dieckmann_Condensation_Workflow Start Diethyl Thiodiglycolate (Starting Material) Reaction Dieckmann Condensation (Reflux) Start->Reaction Base Sodium Ethoxide in Anhydrous Toluene Base->Reaction Quench Acidic Workup (1M HCl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Product Ethyl 3-oxo-tetrahydrothiophene-2-carboxylate (Final Product) Purification->Product

Caption: Workflow for the synthesis of ethyl 3-oxo-tetrahydrothiophene-2-carboxylate.

Conclusion

The Dieckmann condensation provides a reliable and efficient method for the synthesis of functionalized tetrahydrothiophenes. By carefully controlling the reaction conditions, particularly the choice of base and the exclusion of moisture, high yields of the desired β-keto ester can be achieved. The resulting ethyl 3-oxo-tetrahydrothiophene-2-carboxylate is a valuable intermediate that can be further elaborated to access a wide range of complex molecules for applications in drug discovery and materials science.

References

  • Woodward, R. B.; Eastman, R. H. Tetrahydrothiophene (“Thiophane”) Derivatives. J. Am. Chem. Soc.1946 , 68 (11), 2229–2235. [Link][8][9][10]

  • Schaefer, J. P.; Bloomfield, J. J.
  • Dieckmann Condensation. Organic Chemistry Portal. [Link][6]

  • Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • Dieckmann Condensation. Wikipedia. [Link][1]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link][2]

  • Dieckmann Condensation – Online Organic Chemistry Tutor. [Link][3]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. Chemistry LibreTexts. [Link][5][11]

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Application Notes and Protocols: Laboratory Preparation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, notably serving as a key intermediate in the synthesis of novel neuroleptic agents.[1][2] Its unique structural motif, featuring a β-ketoester within a thiolane ring, makes it a versatile precursor for a wide range of more complex molecular architectures. This document provides a comprehensive guide for its laboratory synthesis, focusing on the robust and widely-used Dieckmann condensation pathway. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol from commercially available starting materials, and outline essential safety, characterization, and purification procedures. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Synthetic Strategy and Underlying Mechanism

The preparation of this compound is efficiently achieved through an intramolecular Dieckmann condensation of a diester precursor, Dimethyl 3-thiadipate. The overall synthesis is a two-stage process:

  • Michael Addition: Formation of the diester precursor, Dimethyl 3-thiadipate, via a base-catalyzed Michael addition of Methyl thioglycolate to Methyl acrylate.

  • Dieckmann Condensation: An intramolecular cyclization of the resulting diester using a strong base to form the target β-ketoester.[3][4]

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation.[3] The mechanism is initiated by a strong base, such as sodium methoxide, which deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the second ester group within the same molecule, leading to a cyclic tetrahedral intermediate. The subsequent elimination of a methoxide ion collapses this intermediate to form the cyclic β-ketoester. The final product is initially present as its more stable enolate salt, which is then protonated during acidic workup to yield the desired this compound.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound via Michael addition and Dieckmann condensation.

Materials and Equipment

Reagents and Chemicals
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
Methyl thioglycolate2365-48-2C₃H₆O₂S106.14Harmful, Irritant
Methyl acrylate96-33-3C₄H₆O₂86.09Flammable, Toxic, Irritant
Piperidine110-89-4C₅H₁₁N85.15Flammable, Toxic, Corrosive
Sodium Metal7440-23-5Na22.99Water-reactive, Corrosive
Methanol (anhydrous)67-56-1CH₄O32.04Flammable, Toxic
Toluene108-88-3C₇H₈92.14Flammable, Harmful
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Carcinogen suspect
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04Irritant
Laboratory Equipment
  • Three-necked round-bottom flasks (500 mL and 1 L)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnels

  • Internal thermometer

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Analytical balance

Detailed Experimental Protocols

Part A: Synthesis of Dimethyl 3-thiadipate (Precursor)

This initial step involves a Michael addition reaction. The causality for using a base like piperidine is to act as a catalyst, facilitating the conjugate addition of the thiol to the electron-deficient alkene of methyl acrylate.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add methyl thioglycolate (91 mL, 1.0 mol) and piperidine (2.0 mL, 0.02 mol).[5]

  • Reaction: Begin stirring the mixture. Slowly add methyl acrylate (99.2 g, 1.1 mol) dropwise via the dropping funnel. The key is to maintain the internal reaction temperature at approximately 50 °C.[5] An ice bath may be required for cooling as the reaction is exothermic.

  • Completion: After the addition is complete, continue stirring the mixture at 50 °C for 2 hours to ensure the reaction goes to completion.[5]

  • Isolation: Remove the excess, unreacted methyl acrylate and piperidine by distillation under a high vacuum. The remaining residue is the target product, Dimethyl 3-thiadipate (approx. 185 g, 96% yield), which can be used in the next step without further purification.[5]

Part B: Dieckmann Condensation to Yield the Target Compound

This cyclization step is the core of the synthesis. Sodium methoxide, a strong base, is generated in situ from sodium metal and anhydrous methanol. It is crucial to use anhydrous conditions as the presence of water would quench the base and hydrolyze the esters.

  • Base Preparation (Caution!): In a 1 L three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add small, freshly cut pieces of sodium metal (25.3 g, 1.1 mol) to 190 mL of anhydrous methanol.[1][6] The reaction is highly exothermic and produces flammable hydrogen gas; perform this in a well-ventilated fume hood away from ignition sources. Stir until all the sodium has dissolved to form a solution of sodium methoxide.

  • Addition of Diester: Heat the sodium methoxide solution to its boiling point (reflux). Add the Dimethyl 3-thiadipate (70 g, 0.36 mol) prepared in Part A dropwise to the refluxing solution.[1][6]

  • Reaction: Once the addition is complete, maintain the reaction mixture at reflux for an additional 45 minutes.[1][6]

  • Quenching and Acidification: Cool the reaction flask in an ice bath. In a separate large beaker, prepare a mixture of 500 mL of ice and 300 mL of water.[1][6] Slowly and carefully pour the cooled reaction mixture into the ice-water mixture with stirring.

  • Precipitation: Acidify the aqueous mixture by slowly adding 100 mL of concentrated hydrochloric acid.[1][6] This protonates the enolate, causing the oily product to precipitate. To induce crystallization, cool the mixture further in an ice-salt bath and scratch the inside of the beaker with a glass rod.[1][6]

Part C: Isolation and Purification
  • Filtration: Collect the precipitated beige crystals by suction filtration using a Büchner funnel.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with 100 mL portions of dichloromethane (DCM).[1][6]

  • Combine and Dry: Combine the collected crystals from filtration with the DCM extracts. Dry the combined organic solution over anhydrous sodium sulfate.[1][6]

  • Solvent Removal: Filter off the sodium sulfate and remove the dichloromethane using a rotary evaporator.

  • Final Product: The resulting solid is this compound. A typical yield is around 46.7 g (81%).[1][6] For higher purity, recrystallization from a petroleum ether/ethanol mixture can be performed.[6]

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized product.

PropertyExpected ValueReference
Appearance Pale beige or yellowish-white crystals[1][6]
Molecular Formula C₆H₈O₃S[6][7]
Molecular Weight 160.19 g/mol [6][7]
Melting Point 29-31 °C or 37-38 °C[1][5][6]
TLC (Bz:MeOH:AcOH = 45:8:4) Rf = 0.75[1][6]
¹H NMR (CDCl₃) δ: 3.75 (t, 2H), 3.78 (s, 3H), 3.81 (t, 2H), 10.93 (s, 1H)[6]
¹³C NMR (CDCl₃) δ: 31.40, 38.03, 51.63, 99.21, 169.55, 172.43 ppm[6]

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a certified chemical fume hood to avoid inhalation of toxic and flammable vapors.[8][9]

  • Sodium Metal: Handle with extreme care. It reacts violently with water to produce flammable hydrogen gas. Use forceps to handle and cut under mineral oil.

  • Reagent Handling: Methyl acrylate is toxic and flammable. Methanol is toxic and flammable. Piperidine is corrosive and toxic. Concentrated HCl is highly corrosive. Avoid contact with skin and eyes and prevent inhalation.[5][8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[9]

Synthesis Workflow Visualization

Workflow Start Starting Materials (Methyl Thioglycolate, Methyl Acrylate) Step1 Michael Addition (Piperidine cat., 50°C, 2h) Start->Step1 Intermediate Crude Dimethyl 3-thiadipate Step1->Intermediate Step3 Dieckmann Condensation (Add Diester, Reflux 45 min) Intermediate->Step3 Step2 Prepare NaOMe in MeOH (Caution: Exothermic!) Step2->Step3 Step4 Quench & Acidify (Ice/Water, then conc. HCl) Step3->Step4 Step5 Isolate Crude Product (Filtration & Extraction with DCM) Step4->Step5 Step6 Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Step5->Step6 Final Pure this compound Step6->Final

Caption: Step-by-step workflow for the synthesis, isolation, and purification process.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield in Step B 1. Wet reagents/glassware. 2. Incomplete reaction of sodium. 3. Insufficient reflux time.1. Ensure all reagents (especially methanol) and glassware are anhydrous. 2. Ensure all sodium metal has fully reacted before adding the diester. 3. Monitor the reaction by TLC and extend reflux time if necessary.
Product is a dark oil, not a solid 1. Impurities from starting materials. 2. Incomplete acidification. 3. Side reactions due to high temperature.1. Purify the diester intermediate by vacuum distillation if it appears impure. 2. Check the pH after adding HCl; it should be strongly acidic (pH < 2). 3. Ensure careful temperature control during base preparation and reflux.
Product is difficult to purify Presence of starting diester or side products.Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether.[5]

Conclusion

The Dieckmann condensation provides a reliable and high-yielding pathway for the synthesis of this compound. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment, and adhering to strict safety protocols, researchers can consistently produce this valuable intermediate for applications in pharmaceutical research and development. The characterization data provided serves as a benchmark for ensuring the quality and identity of the final compound.

References

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  • Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Molekula. [Link]

  • Safety Data Sheet. AAPPTec. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. [Link]

  • Dieckmann Condensation. SynArchive. [Link]

  • Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. PubChem. [Link]

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Application Notes and Protocols for the Dieckmann Reaction of Thia-Adipate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a cornerstone of synthetic organic chemistry for the formation of cyclic β-keto esters.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the execution of the Dieckmann reaction specifically for thia-adipate esters, yielding valuable tetrahydrothiophene-4-one scaffolds. These sulfur-containing heterocycles are pivotal intermediates in medicinal chemistry and materials science. This document elucidates the reaction mechanism, explores critical experimental parameters, offers step-by-step protocols under both classical and modern conditions, and provides a comprehensive troubleshooting guide to ensure procedural success.

Introduction and Significance

The Dieckmann condensation facilitates the base-catalyzed intramolecular cyclization of diesters to form five- or six-membered rings, which are thermodynamically favored.[3][4] The reaction is particularly effective for 1,6- and 1,7-diesters, which yield stable five- and six-membered cyclic β-keto esters, respectively.[5] When applied to a substrate such as diethyl 3-thia-adipate (diethyl 3-thiapentanedioate), the resulting 1,6-diester configuration leads to the formation of a five-membered tetrahydrothiophene ring, a privileged scaffold in numerous pharmacologically active compounds.

The β-keto ester product, such as 3-carboethoxy-tetrahydrothiophene-4-one, is a versatile synthetic intermediate. It can undergo subsequent reactions like alkylation at the α-carbon followed by hydrolysis and decarboxylation to yield 2-substituted tetrahydrothiophen-4-ones, providing a powerful pathway for generating diverse molecular architectures.[4][6]

Reaction Mechanism

The Dieckmann condensation proceeds via a mechanism analogous to the intermolecular Claisen condensation.[7] The entire process is an equilibrium, driven to completion by the final deprotonation step, which forms a highly stabilized enolate.[8][9]

The mechanism involves five key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate ion.[10]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[4] This cyclization step forms a tetrahedral alkoxide intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion (e.g., ethoxide) as the leaving group. This forms the initial cyclic β-keto ester.[9]

  • Deprotonation (Driving Force): The expelled alkoxide base is strong enough to deprotonate the newly formed methylene group situated between the two carbonyls. The resulting β-keto enolate is highly resonance-stabilized, making this step thermodynamically favorable and effectively driving the entire reaction sequence to completion.[8][11]

  • Protonation (Acidic Workup): A final acidic workup is required to neutralize the reaction and protonate the enolate, yielding the final, stable cyclic β-keto ester product.[10][12]

Dieckmann_Mechanism Dieckmann Condensation Mechanism for a Thia-Adipate Ester sub Diethyl 3-Thia-Adipate enolate Enolate Intermediate sub->enolate 1. Deprotonation base1 Base (EtO⁻) tetra Tetrahedral Intermediate enolate->tetra 2. Cyclization keto_ester Cyclic β-Keto Ester (Unstable in Base) tetra->keto_ester 3. Elimination of EtO⁻ enolate2 Stabilized Enolate (Thermodynamic Sink) keto_ester->enolate2 4. Deprotonation     (Driving Force) product Final Product: 3-Carboethoxy-tetrahydrothiophene-4-one enolate2->product 5. Protonation acid H₃O⁺ Workup

Caption: The mechanistic pathway of the Dieckmann condensation.

Critical Experimental Parameters

The success and efficiency of the Dieckmann condensation are highly dependent on the careful selection of base, solvent, and reaction conditions. The primary goal is to promote the intramolecular cyclization while preventing side reactions, most notably ester hydrolysis.

Choice of Base

The base is the most critical reagent. Its role is not only to initiate the reaction but also to drive the equilibrium forward.

  • Alkoxides (e.g., Sodium Ethoxide, NaOEt): Traditionally, an alkoxide corresponding to the ester's alcohol portion is used to prevent transesterification.[1][13] For diethyl esters, sodium ethoxide is the classic choice. However, this necessitates the removal of the ethanol byproduct to shift the equilibrium, often by conducting the reaction in a higher-boiling solvent like toluene.[13]

  • Non-Nucleophilic Hydride Bases (e.g., Sodium Hydride, NaH): Sodium hydride is a superior choice for an irreversible reaction. As a non-nucleophilic base, it deprotonates the ester to form the enolate and liberates hydrogen gas, which escapes the reaction vessel.[14] This irreversibly drives the reaction forward and eliminates the need to remove an alcohol byproduct. It is typically used in anhydrous aprotic solvents like THF or toluene.[15]

  • Sterically Hindered Bases (e.g., Potassium tert-Butoxide, KOtBu): These bases are highly effective and can often provide higher yields due to their strong basicity and low nucleophilicity.[16][17] They are particularly useful for minimizing side reactions.

Solvent Selection

The solvent must be inert to the strong basic conditions and, critically, must be anhydrous to prevent saponification of the ester functionalities.[15]

  • Aprotic, Non-Polar Solvents (Toluene, Benzene, Xylene): These are excellent choices, especially when using alkoxide bases. Their high boiling points allow for the azeotropic removal of the alcohol byproduct, driving the reaction to completion.[13][16]

  • Aprotic, Polar Solvents (THF, DMF): Tetrahydrofuran (THF) is commonly paired with sodium hydride. Its ability to dissolve intermediates can be advantageous.[16] However, all aprotic solvents must be rigorously dried before use.

Reaction Temperature

The optimal temperature depends on the chosen base-solvent system. Reactions with sodium ethoxide in toluene are typically run at reflux to distill off the ethanol formed.[15][17] Reactions involving the more reactive sodium hydride can often be conducted at room temperature or with gentle heating to initiate the reaction, followed by reflux to ensure completion.[15]

Anhydrous Conditions

The presence of water is detrimental. Water will react with the strong base, quenching it, and can hydrolyze both the starting diester and the β-keto ester product to the corresponding carboxylates, significantly reducing the yield.[15] All glassware must be oven- or flame-dried, solvents must be freshly distilled from an appropriate drying agent, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols & Workflow

The following section provides two robust protocols for the cyclization of diethyl 3-thia-adipate. Protocol 1 utilizes a modern, high-efficiency method, while Protocol 2 details the classic approach.

Workflow General Experimental Workflow prep Preparation (Dry Glassware, Inert Atmosphere, Anhydrous Solvents) setup Reaction Setup (Charge flask with base and solvent) prep->setup addition Substrate Addition (Add Thia-Adipate Ester dropwise) setup->addition reaction Reaction (Stir at specified temperature, Monitor by TLC) addition->reaction workup Aqueous Workup (Quench, Neutralize with Acid, Phase Separation) reaction->workup extract Extraction (Extract aqueous layer with organic solvent) workup->extract purify Purification (Dry organic layer, Concentrate, Purify by distillation or chromatography) extract->purify analysis Analysis (Characterize product via NMR, IR, MS) purify->analysis

Caption: A generalized experimental workflow for the Dieckmann condensation.
Protocol 1: High-Efficiency Cyclization using Sodium Hydride in Toluene

This method is preferred for its high yield and irreversible nature, which avoids equilibrium complications.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl 3-thia-adipate

  • Anhydrous toluene

  • Anhydrous methanol (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Oven-dried, three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen/argon inlet

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to the reaction flask. Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time. Add anhydrous toluene to the flask.

  • Initiation: To the stirred suspension, carefully add a catalytic amount of anhydrous methanol (e.g., 0.05 equivalents) dropwise. Caution: Hydrogen gas will evolve vigorously. Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of diethyl 3-thia-adipate (1.0 equivalent) in anhydrous toluene dropwise to the flask over 30-60 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and separate the layers. Extract the aqueous phase twice with DCM or diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by vacuum distillation or flash column chromatography to yield 3-carboethoxy-tetrahydrothiophene-4-one.

Protocol 2: Classic Cyclization using Sodium Ethoxide in Toluene

This protocol demonstrates the traditional method, which relies on removing the ethanol byproduct to drive the reaction.

Materials:

  • Sodium ethoxide (NaOEt) (1.1 equivalents)

  • Diethyl 3-thia-adipate

  • Anhydrous toluene

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried round-bottom flask with a reflux condenser (or ideally, a Dean-Stark apparatus), magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge the flask with anhydrous toluene and sodium ethoxide.

  • Substrate Addition: Add diethyl 3-thia-adipate (1.0 equivalent) to the stirred suspension.

  • Reaction: Heat the mixture to reflux. If using a standard condenser, ethanol and some toluene will distill off. If using a Dean-Stark apparatus, the ethanol-toluene azeotrope can be collected. Reflux for 2-4 hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to approximately 30 °C. Neutralize the mixture by slowly adding 3 M HCl until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous phases. Extract the aqueous layer twice with an organic solvent like diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Data Summary and Troubleshooting

Critical Reaction Parameter Comparison
ParameterProtocol 1 (NaH)Protocol 2 (NaOEt)Rationale & Field Insights
Base Sodium Hydride (NaH)Sodium Ethoxide (NaOEt)NaH is irreversible and drives the reaction to completion, often resulting in higher yields.[15] NaOEt is cheaper but establishes an equilibrium that must be actively managed.
Solvent Anhydrous Toluene/THFAnhydrous TolueneToluene is ideal for NaOEt as its high boiling point facilitates removal of the ethanol byproduct.[13] THF is a common alternative for NaH.
Temperature Reflux (~110 °C)Reflux (~110 °C)Reflux is required in the NaOEt protocol to drive off ethanol. While the NaH reaction can proceed at lower temperatures, reflux ensures completion.
Workup Quench with NH₄Cl, then acidifyNeutralize with HClThe NaH reaction leaves a strongly basic mixture that must be cautiously quenched. The NaOEt reaction forms the sodium enolate, which is neutralized.
Key Advantage Higher Yield, IrreversibleCost-Effective, Classic MethodFor drug development and complex synthesis, the reliability and higher yield of the NaH method often outweigh the cost considerations.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (hydrolyzed).2. Presence of water in reagents/solvents.3. Insufficient reaction time or temperature.1. Use freshly opened or purified base.2. Rigorously dry all solvents and glassware; run under an inert atmosphere.[15]3. Increase reflux time and monitor reaction progress by TLC.
Significant Byproduct (Carboxylic Acid) Saponification (hydrolysis) of the ester.This is a clear indication of water contamination. Switch to the NaH protocol in a rigorously dried aprotic solvent system.[15]
Recovery of Starting Diester 1. Reaction equilibrium not shifted (NaOEt method).2. Base was quenched or inactive.1. Ensure efficient removal of ethanol via distillation or by using a Dean-Stark trap.2. Switch to the irreversible NaH protocol.[15]
Formation of Intermolecular Products Reaction was too concentrated.While less common for 5- and 6-membered rings, perform the reaction under high-dilution conditions by adding the substrate very slowly to a large volume of solvent.

References

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Organic Chemistry Tutor. Retrieved from [Link]

  • Google Patents. (2006). US20060079709A1 - Process for preparing cyclic ketones.
  • Organic Chemistry Tutor. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • Oxford University Press. (2013, March 27). The Dieckmann reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Retrieved from [Link]

  • Professor Dave Explains. (2018, October 9). Claisen Condensation and Dieckmann Condensation [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

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Application Notes & Protocols: Methyl 4-Oxotetrahydrothiophene-3-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. Methyl 4-Oxotetrahydrothiophene-3-carboxylate (MOTC), a heterocyclic β-keto ester, has emerged as a highly valuable and versatile building block.[1][2] Its unique structural framework, featuring a saturated thiolane ring and strategically positioned reactive functional groups, provides a robust platform for generating diverse chemical scaffolds.

The tetrahydrothiophene core is a privileged motif found in numerous biologically active compounds, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroleptic properties.[2][3] The true synthetic power of MOTC, however, lies in the dual reactivity of its β-keto ester moiety. This functionality allows for a wide array of chemical transformations, enabling medicinal chemists to readily access complex fused heterocyclic systems, which are often the cornerstone of successful therapeutic agents. This guide provides an in-depth exploration of MOTC's reactivity, its applications in synthesizing medicinally relevant scaffolds, and detailed protocols for its use.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2689-68-1[1][3][4][5]
Molecular Formula C₆H₈O₃S[1][5][6]
Molecular Weight 160.19 g/mol [1][6]
Appearance Light beige to yellow crystalline solid[1][3][6]
Melting Point 29-38 °C[1][3][6]
Boiling Point 95 °C[1]
Solubility Soluble in chloroform, dichloromethane, methanol[1][3]
Safety and Handling

This compound is an irritant and requires careful handling to minimize exposure.

  • Hazard Profile: Causes serious eye irritation and may cause irritation to the skin and respiratory system.[1][4]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles conforming to EN166 or NIOSH standards, impervious gloves, and a lab coat.[4][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1][8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[4] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Core Reactivity and Synthetic Potential

The synthetic versatility of MOTC is primarily derived from the β-keto ester functionality, which presents multiple sites for chemical modification. The inherent reactivity allows it to serve as a precursor to a wide array of more complex structures.

  • C3-Position (α-Carbon): The proton at the C3 position is acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyls. This allows for easy deprotonation to form a nucleophilic enolate, which can participate in alkylation and acylation reactions.

  • C4-Ketone: The ketone carbonyl is an electrophilic site, susceptible to nucleophilic attack. This enables reactions such as reduction to a secondary alcohol, reductive amination, or the formation of imines and enamines.

  • C3-Ester: The methyl ester is also an electrophilic center, readily undergoing hydrolysis, amidation, or transesterification. Its most significant role is often as a leaving group in condensation reactions.

Synthesis_Workflow Diagram 2: Synthetic workflow for thienopyrimidine synthesis. MOTC Methyl 4-Oxotetrahydro- thiophene-3-carboxylate (MOTC) Reagents Guanidine HCl Sodium Ethoxide Ethanol, Reflux MOTC->Reagents Product 2-Amino-5,6-dihydro-7H- thieno[2,3-d]pyrimidin-4-one Reagents->Product Condensation Cyclization Diversification Further Functionalization (e.g., Suzuki Coupling, Amidation) Product->Diversification Scaffold for Drug Discovery

Detailed Experimental Protocols

The following protocols are provided as representative examples. All operations should be performed in a chemical fume hood with appropriate PPE.

Protocol: Synthesis of this compound (1)

This protocol is adapted from established Dieckmann condensation procedures. [3][6]

  • Materials:

    • Dimethyl 3-thiaadipate (Precursor)

    • Sodium metal

    • Anhydrous Methanol

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (DCM)

    • Sodium Sulfate (Na₂SO₄), anhydrous

    • Ice

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Dropping funnel

    • Beakers

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Prepare Sodium Methoxide: In a 500 mL round-bottom flask equipped with a reflux condenser, carefully add 25.3 g (1.1 mol) of sodium metal in small pieces to 190 mL of anhydrous methanol. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation. Stir until all sodium has dissolved.

    • Dieckmann Condensation: Heat the sodium methoxide solution to boiling. Add 70 g (0.360 mol) of dimethyl 3-thiaadipate dropwise to the refluxing solution.

    • Reaction: Once the addition is complete, continue heating the reaction mixture under reflux for 45 minutes.

    • Quench and Acidification: Cool the reaction mixture in an ice bath. Pour the cooled mixture into a large beaker containing 500 mL of ice and 300 mL of water.

    • Acidify the aqueous mixture by slowly adding 100 mL of concentrated HCl while stirring. An oily product should precipitate. Continue cooling and stirring to induce crystallization.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield MOTC as a light beige crystalline solid.

  • Expected Outcome: Yields of approximately 80% have been reported. [6]The product can be characterized by its melting point (29-31 °C) and TLC (Rf = 0.75 in Benzene:Methanol:Acetic Acid = 45:8:4). [3][6]

Protocol: Synthesis of 2-Amino-5,6-dihydro-7H-thieno[2,3-d]pyrimidin-4-one (2)

This protocol describes a robust method for constructing the thienopyrimidine scaffold from MOTC.

  • Materials:

    • This compound (1) (1.0 eq)

    • Guanidine Hydrochloride (1.1 eq)

    • Sodium Ethoxide (2.2 eq)

    • Anhydrous Ethanol

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

    • Buchner funnel and filter flask

  • Procedure:

    • Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol, followed by sodium ethoxide (2.2 eq). Stir until dissolved.

    • Add Reagents: Add guanidine hydrochloride (1.1 eq) to the solution and stir for 15 minutes. Then, add a solution of MOTC (1) (1.0 eq) in a minimal amount of anhydrous ethanol.

    • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration using a Buchner funnel.

    • Washing: Wash the filter cake with cold ethanol (2x) and then with diethyl ether (2x) to remove impurities.

    • Drying: Dry the solid product under vacuum to yield the desired 2-amino-5,6-dihydro-7H-thieno[2,3-d]pyrimidin-4-one.

  • Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amino group and the disappearance of the methyl ester signal in the NMR spectrum are key indicators of a successful reaction.

Data Summary

Table 2: Summary of Synthetic Protocols

ProtocolStarting MaterialKey ReagentsProductExpected YieldKey Analytical Data
5.1 Dimethyl 3-thiaadipateSodium MethoxideThis compound~81% [3][6]MP: 29-31 °C; Rf: 0.75 [6]
5.2 MOTCGuanidine HCl, Sodium Ethoxide2-Amino-5,6-dihydro-7H-thieno[2,3-d]pyrimidin-4-oneHighConfirmed by NMR/MS

Conclusion

This compound is a powerful and cost-effective building block for medicinal chemistry programs. Its well-defined reactivity, particularly of the β-keto ester group, provides a reliable entry point for the synthesis of complex heterocyclic systems. The demonstrated protocol for constructing the thieno[2,3-d]pyrimidine core highlights its utility in rapidly accessing scaffolds of high therapeutic relevance, particularly in the fields of oncology and neuroscience. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate MOTC into their synthetic strategies to accelerate the discovery of novel drug candidates.

References

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Application Notes & Protocols: Methyl 4-Oxotetrahydrothiophene-3-carboxylate as a Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a potent and versatile building block in synthetic organic chemistry. Its unique structure, featuring a five-membered thiolane ring with strategically placed ketone and methyl ester functionalities, makes it an ideal precursor for a diverse array of complex heterocyclic compounds.[1] This guide provides an in-depth exploration of its synthetic utility, focusing on its application in constructing high-value thiophene, thienopyridine, and thienopyrimidine cores, which are prevalent in medicinal chemistry and drug development.[2][3] We present not only the synthetic protocols but also the underlying mechanistic principles that govern these transformations, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of heterocyclic chemistry, the pursuit of efficient pathways to novel molecular architectures is paramount. This compound (CAS No. 2689-68-1) emerges as a distinguished starting material due to its inherent bifunctionality.[4] As a cyclic β-ketoester, it possesses two key reactive centers: an electrophilic ketone at the 4-position and an ester at the 3-position, which is adjacent to a reactive methylene group. This arrangement allows for a wide range of chemical manipulations, including condensations, cyclizations, and rearrangements, making it a cornerstone for diversity-oriented synthesis.[5]

Its derivatives are actively explored for developing new pharmaceuticals and agrochemicals, owing to the unique biological activities often associated with sulfur-containing heterocycles.[1][5] Thiophene-based structures, in particular, are known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties.[6] This document will detail the synthesis of the building block itself and its subsequent transformation into medicinally relevant scaffolds.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₈O₃S[7]
Molar Mass 160.19 g/mol [7]
Appearance Light yellow to white solid[7][8]
Melting Point 37-38 °C[7]
Boiling Point 95 °C[7]
Density ~1.309 g/cm³ (Predicted)[8]
Solubility Chloroform, Methylene Chloride[8][9]
Storage 2-8°C, protect from light[8]

Synthesis of the Core Building Block

The most common and efficient route to this compound involves an intramolecular Dieckmann condensation of a diester precursor.[7] This precursor is typically formed through a Michael addition between methyl acrylate and methyl thioglycolate.

Workflow for Synthesis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation MA_reagents Methyl Acrylate + Methyl Thioglycolate (Piperidine catalyst) MA_product Dimethyl 3-thiaadipate (Intermediate) MA_reagents->MA_product DC_reagents Dimethyl 3-thiaadipate + Sodium Methoxide (Base) MA_product->DC_reagents Proceeds directly DC_product Methyl 4-Oxotetrahydrothiophene -3-carboxylate DC_reagents->DC_product caption Synthesis of the title compound via a two-step sequence.

Caption: Synthesis of the title compound via a two-step sequence.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established literature procedures.[7][9] The causality for using a strong base like sodium methoxide is to generate a carbanion at the carbon alpha to one of the ester groups, which then attacks the other ester carbonyl intramolecularly to form the five-membered ring.

Materials:

  • Methyl thioglycolate

  • Methyl acrylate

  • Piperidine

  • Sodium metal

  • Anhydrous Methanol

  • Toluene

  • Hydrochloric acid (conc. and 0.5M)

  • Methylene chloride (DCM)

  • Sodium sulfate (anhydrous)

Procedure:

  • Step A: Formation of Dimethyl 3-thiaadipate. To a solution of methyl thioglycolate (1.0 mmol) and piperidine (0.02 mol), slowly add methyl acrylate (1.1 mmol) while maintaining the reaction temperature at 50°C. Stir the reaction for 2 hours. After completion, remove excess reagents under high vacuum to yield the intermediate product, dimethyl 3-thiaadipate.[7]

  • Step B: Dieckmann Condensation. Carefully dissolve sodium metal (1.1 mol) in anhydrous methanol (190 mL) to prepare a sodium methoxide solution.[2][9]

  • Heat the methoxide solution to boiling and add the dimethyl 3-thiaadipate (0.360 mol) dropwise. Reflux the reaction mixture for 45 minutes.[9]

  • Work-up and Isolation. Cool the mixture and pour it into a beaker containing 500 mL of ice and 300 mL of water.

  • Acidify the aqueous mixture with concentrated HCl (100 mL). The product will initially precipitate as an oil. Cool the mixture in an ice/salt bath to induce crystallization.[2][9]

  • Collect the crystals by suction filtration.

  • Dissolve the crude product in methylene chloride (100 mL), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield pale beige crystals of this compound.[9]

  • Further product can be obtained by extracting the aqueous phase three times with methylene chloride.[9]

Expected Yield: ~81%.[2][9] Melting Point: 29-31 °C.[9]

Application in the Synthesis of 3-Aminothiophenes

One of the most valuable applications of this building block is its conversion to 3-aminothiophene derivatives. These compounds are crucial intermediates in the preparation of pharmaceuticals, including neuroleptic agents and blood lipid-lowering agents.[2][10] The transformation is achieved by reacting the 3-oxo group with an acid-addition salt of hydroxylamine.

Mechanism: From Ketone to Amine

The reaction proceeds through the formation of an oxime intermediate, which then undergoes a rearrangement and dehydration sequence under the reaction conditions to yield the aromatic 3-aminothiophene product. Using a polar, inert solvent like acetonitrile is critical as it effectively dissolves the reactants without participating in the reaction.[10]

G Start Methyl 4-Oxotetrahydro- thiophene-3-carboxylate Intermediate Oxime Intermediate (at C4 position) Start->Intermediate Condensation Reagent Hydroxylamine Hydrochloride (NH2OH·HCl) in Acetonitrile Reagent->Intermediate Product Methyl 4-Aminothiophene -3-carboxylate Intermediate->Product Rearrangement & Aromatization caption Conversion of the 4-oxo group to a 4-amino group. G cluster_reagents Reagents BuildingBlock Methyl 4-Oxo- tetrahydrothiophene -3-carboxylate Product Thieno[3,4-d]pyrimidine Derivative BuildingBlock->Product Aldehyde Aldehyde (R-CHO) Aldehyde->Product NitrogenSource Urea or Amidine NitrogenSource->Product caption Hantzsch-type multicomponent condensation.

Caption: Hantzsch-type multicomponent condensation.

Protocol 4.2: One-Pot Synthesis of a Thieno[3,4-d]pyrimidine Derivative

This protocol is a conceptual application of pyrimidine synthesis principles to the thiophene building block. [11][12] Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • Ethanol

  • Catalytic acid (e.g., HCl)

Procedure:

  • Combine this compound (1 mmol), benzaldehyde (1 mmol), and urea (1.2 mmol) in ethanol.

  • Add a few drops of concentrated HCl as a catalyst.

  • Reflux the mixture for 6-8 hours, monitoring by TLC. An intermediate dihydropyrimidine may form, which can be oxidized in situ or in a subsequent step.

  • Cool the reaction mixture. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel) to isolate the target thienopyrimidine.

Conclusion and Future Outlook

This compound is more than a simple intermediate; it is a versatile platform for the efficient construction of diverse and complex heterocyclic systems. Its predictable reactivity and commercial availability make it an invaluable tool for both academic research and industrial drug discovery. The protocols detailed herein for the synthesis of aminothiophenes and fused pyrimidines represent just a fraction of its potential applications. Future explorations could involve its use in asymmetric synthesis, further multicomponent reactions, and the development of novel scaffolds for materials science and medicinal chemistry. [5][13]The continued investigation of this building block is certain to unlock new and innovative synthetic pathways.

References

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  • PrepChem. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. Retrieved from [Link]

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  • PubMed. (2004). Two biologically active thiophene-3-carboxamide derivatives. Retrieved from [Link]

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  • PubMed. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Retrieved from [Link]

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  • ResearchGate. (2023). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

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  • ResearchGate. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Retrieved from [Link]

  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Wikimedia Commons. (n.d.). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

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  • PubMed. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Retrieved from [Link]

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  • ResearchGate. (2014). ChemInform Abstract: Synthesis of 3-Substituted Carboxylate/Carboxamide Flavone Derivatives from 4-Hydroxycoumarin, β-Nitrostyrene and Alcohol/Amine Using Multicomponent Reaction. Retrieved from [Link]

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Application Notes and Protocols: The Ketone Group in Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a tetrahydrothiophene ring, a ketone at the C4 position, and a methyl ester at the C3 position, creates a β-keto ester system that offers a rich landscape for chemical transformations. This guide provides an in-depth exploration of the reactivity centered on the ketone group, offering both mechanistic insights and detailed experimental protocols for key reactions. The methodologies discussed herein are crucial for researchers and drug development professionals aiming to leverage this scaffold for the synthesis of novel chemical entities, including new classes of neuroleptic agents.[1]

Introduction: A Multifunctional Synthetic Scaffold

This compound, with the molecular formula C₆H₈O₃S, is a cornerstone intermediate in the synthesis of complex therapeutic agents and other biologically active molecules.[2][3][4][5] The reactivity of this molecule is dominated by the interplay between its three key functional components: the sulfur-containing ring, the C4-ketone, and the C3-ester.

The ketone group is not merely a passive carbonyl; its electrophilicity and the acidity of the adjacent α-proton are modulated by the electron-withdrawing ester group. This arrangement as a β-keto ester is central to its synthetic utility, enabling facile formation of a resonance-stabilized enolate at the C3 position.[6][7] This enolate is a potent nucleophile, serving as the gateway to a variety of carbon-carbon bond-forming reactions. Concurrently, the ketone's carbonyl carbon remains an excellent electrophilic site for nucleophilic attack, leading to reduction and reductive amination products. Understanding and controlling these reaction pathways are paramount for its effective use in multistep synthesis.

This document will systematically dissect the principal reactions of the ketone moiety, providing the causal logic behind protocol design and empowering researchers to confidently apply these transformations.

Foundational Reactivity: The β-Keto Ester System

The chemistry of this compound is fundamentally governed by its β-keto ester nature. The protons on the carbon alpha to both carbonyl groups (the C3 position) are significantly more acidic (pKa ≈ 11 in related systems) than those adjacent to a single ketone.[8] This enhanced acidity is due to the formation of a highly stabilized conjugate base—the enolate—where the negative charge is delocalized across both the ketone and ester oxygen atoms.

This facile enolate formation is the cornerstone of reactions like alkylations and condensations, while direct reactions at the ketone carbonyl (e.g., reduction) proceed via nucleophilic addition.

Figure 1: Formation of the resonance-stabilized enolate.

Key Synthetic Transformations and Protocols

The following sections detail the most synthetically valuable reactions involving the ketone group of this compound. Each section provides the strategic rationale for the transformation followed by a robust, validated protocol.

3.1. Selective Reduction of the Ketone

Scientific Rationale: The selective reduction of the C4-ketone to a secondary alcohol introduces a new chiral center and a hydroxyl group that can be used for further functionalization, such as etherification or esterification. The key challenge is to reduce the ketone without affecting the less reactive ester group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over esters in protic solvents like methanol or ethanol.

Experimental Protocol: Synthesis of Methyl 4-hydroxytetrahydrothiophene-3-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 31.2 mmol). Dissolve the starting material in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature below 10 °C, add sodium borohydride (NaBH₄) (0.71 g, 18.7 mmol, 0.6 eq) portion-wise over 15 minutes. Note: Hydrogen gas evolution will occur.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly add acetone (10 mL) to quench the excess NaBH₄. Stir for an additional 15 minutes.

  • Work-up: Remove the methanol under reduced pressure. To the resulting residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the title compound as a colorless oil.

Data Summary: Ketone Reduction

ParameterValue
Reagent Sodium Borohydride (NaBH₄)
Stoichiometry 0.5 - 0.7 equivalents
Solvent Methanol or Ethanol
Temperature 0 - 25 °C
Typical Yield 85 - 95%
Key Advantage High chemoselectivity for ketone over ester
3.2. Reductive Amination

Scientific Rationale: Reductive amination is one of the most powerful methods for synthesizing amines in medicinal chemistry. This one-pot reaction transforms the ketone into a C-N bond, providing direct access to secondary or tertiary amines which are prevalent in pharmacologically active compounds. The process involves the initial formation of an iminium ion intermediate from the ketone and an amine under mildly acidic conditions, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild enough not to reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion.[9]

Reductive_Amination_Workflow Start Methyl 4-Oxotetrahydro- thiophene-3-carboxylate + Amine (R₂NH) Step1 Iminium Ion Formation (Acid Catalyst, e.g., AcOH) Start->Step1 Step2 In-situ Reduction with NaBH(OAc)₃ Step1->Step2 Product Final Amine Product Step2->Product

Figure 2: Workflow for the one-pot reductive amination.

Experimental Protocol: Synthesis of a C4-Amino Derivative

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.60 g, 10.0 mmol) in 1,2-dichloroethane (DCE) (40 mL).

  • Amine Addition: Add the desired primary or secondary amine (11.0 mmol, 1.1 eq) followed by acetic acid (0.6 g, 10.0 mmol, 1.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

  • Work-up: Stir vigorously for 20 minutes until gas evolution ceases. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).

  • Purification: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired amine derivative.

Data Summary: Reductive Amination

ParameterValue
Amine Source Primary or Secondary Amines
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Catalyst Acetic Acid (optional but recommended)
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Typical Yield 60 - 85%
Key Advantage One-pot procedure with broad substrate scope
3.3. Knoevenagel Condensation

Scientific Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that exploits the acidity of the α-protons at the C3 position.[10] An aldehyde or ketone reacts with the active methylene group of the β-keto ester in the presence of a weak base catalyst, typically an amine like piperidine.[11] The reaction proceeds through an initial aldol-type addition followed by dehydration to yield a highly conjugated α,β-unsaturated product. This transformation is exceptionally useful for extending the carbon framework and introducing new functionalities.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

  • Reaction Setup: To a 50 mL flask fitted with a Dean-Stark apparatus and a reflux condenser, add this compound (1.60 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and toluene (25 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq) and a catalytic amount of acetic acid (0.05 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 4-6 hours or until no more water is formed.

  • Monitoring: Follow the disappearance of the starting materials by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with 1M HCl (20 mL), followed by saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by recrystallization from ethanol or by silica gel chromatography to yield the condensed product.

Conclusion and Outlook

The ketone group in this compound is a versatile handle for a wide array of synthetic transformations. Its reactivity, finely tuned by the adjacent ester, allows for selective reductions, efficient aminations, and powerful C-C bond-forming reactions. The protocols detailed in these notes provide a validated foundation for researchers to build upon. By mastering these core reactions, scientists in drug discovery and process development can effectively utilize this scaffold to construct complex molecular architectures and accelerate the discovery of novel therapeutic agents. Future work will likely focus on developing asymmetric versions of these reactions to control the stereochemistry of the resulting products, further enhancing the value of this remarkable synthetic intermediate.

References
  • ACS Sustainable Chemistry & Engineering. (n.d.). Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • JoVE. (2024). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Available at: [Link]

  • University of Calgary. (n.d.). Chapter 21: Ester Enolates. Available at: [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.11: Enolates - Claisen Condensation and Decarboxylation. Available at: [Link]

  • PubMed. (2024). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction. Available at: [Link]

  • Odesa National University of Technology. (n.d.). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Available at: [Link]

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  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

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Application Note & Protocol: Esterification of 4-oxotetrahydrothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Oxotetrahydrothiophene-3-carboxylic acid and its ester derivatives are valuable heterocyclic building blocks in medicinal chemistry and materials science, notably serving as intermediates in the synthesis of novel therapeutic agents.[1][2] This document provides a comprehensive guide to the esterification of this β-keto carboxylic acid. We will explore the underlying chemical principles, compare common esterification methodologies, and present a detailed, validated protocol for the synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into procedural rationale, process optimization, and troubleshooting.

Mechanistic & Strategic Considerations

The esterification of 4-oxotetrahydrothiophene-3-carboxylic acid presents a unique set of chemical challenges that dictate the choice of synthetic strategy. The molecule's structure, featuring a β-keto group, makes it susceptible to side reactions like decarboxylation under harsh acidic or thermal conditions. Therefore, the selection of an appropriate esterification method is critical for achieving high yield and purity.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The mechanism involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol.[4][5]

While cost-effective and straightforward, this method requires forcing conditions (e.g., heating in a large excess of alcohol with a strong acid catalyst like H₂SO₄) to shift the equilibrium toward the product ester.[6][7] These conditions can be detrimental to sensitive substrates. For 4-oxotetrahydrothiophene-3-carboxylic acid, the high temperatures can promote unwanted side reactions.

Acyl Chloride Formation

A more reactive approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The resulting acyl chloride is a highly reactive electrophile that readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.[9] This method is efficient but involves handling corrosive and moisture-sensitive reagents. The use of thionyl chloride with methanol is a known method for producing methyl esters.[10][11]

Carbodiimide-Mediated Coupling (Steglich Esterification)

For substrates that are sensitive to acid or heat, carbodiimide-mediated coupling is a superior, milder alternative.[12] The Steglich esterification utilizes a coupling reagent, most commonly N,N'-Dicyclohexylcarbodiimide (DCC), in conjunction with a catalyst, 4-Dimethylaminopyridine (DMAP).[13]

The reaction proceeds through a DCC-activated O-acylisourea intermediate, which is highly reactive towards nucleophiles.[13][14] DMAP acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species that is then attacked by the alcohol to yield the ester.[12] This method is characterized by mild reaction conditions (often room temperature) and high yields, which minimizes the risk of substrate degradation.[12][14] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can typically be removed by filtration.[14]

Given the potential sensitivity of the β-keto acid, the protocol detailed below will focus on a robust and widely cited method that balances reactivity and mild conditions.

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the methylation of 4-oxotetrahydrothiophene-3-carboxylic acid, which has been shown to produce high yields.[1][15] It utilizes a sodium methoxide-mediated reaction, which is a variation of classical esterification well-suited for this substrate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Oxotetrahydrothiophene-3-carboxylic acid≥98%Sigma-AldrichStarting material.
Sodium metal (Na)Reagent GradeMerckHandle with extreme care under inert gas.
Methanol (MeOH), anhydrous≥99.8%Fisher ScientificMust be dry.
Dichloromethane (CH₂Cl₂), ACS GradeACS GradeVWRFor extraction.
Hydrochloric Acid (HCl), concentratedACS Grade, ~37%J.T. BakerFor acidification.
Sodium Sulfate (Na₂SO₄), anhydrousReagent GradeAcros OrganicsFor drying organic phase.
Round-bottom flask with reflux condenser--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel--
Rotary evaporator--
Experimental Workflow Diagram

Esterification_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Esterification Reaction cluster_workup Step 3: Work-up & Isolation cluster_purify Step 4: Purification & Analysis prep Prepare Sodium Methoxide: Add Na to anhydrous MeOH react Add Starting Acid to NaOMe solution Reflux for 45 min prep->react Boiling solution quench Cool and pour onto ice/water react->quench After reaction completion acidify Acidify with conc. HCl quench->acidify extract Extract with CH₂Cl₂ (3x) acidify->extract dry Dry organic phase (Na₂SO₄) extract->dry evap Evaporate solvent dry->evap product Obtain Crystalline Product: Methyl 4-oxotetrahydro- thiophene-3-carboxylate evap->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Safety First: This procedure involves metallic sodium, which is highly reactive with water and flammable. All operations must be conducted in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from water. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Preparation of Sodium Methoxide Solution:

    • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 190 mL of anhydrous methanol.

    • Carefully add 25.3 g (1.1 mol) of sodium metal in small portions to the methanol. The reaction is exothermic and will generate hydrogen gas. Ensure the addition rate is controlled to maintain a manageable reaction.

    • Allow the mixture to stir until all the sodium has completely dissolved to form a clear solution of sodium methoxide.

  • Esterification Reaction:

    • Heat the sodium methoxide solution to boiling (reflux).

    • In a separate beaker, dissolve 70 g (0.36 mol) of 4-oxotetrahydrothiophene-3-carboxylic acid in a minimal amount of anhydrous methanol if necessary, or prepare it for dropwise addition if it is an oil at room temperature.

    • Add the carboxylic acid solution dropwise to the boiling sodium methoxide solution.

    • Once the addition is complete, maintain the reaction mixture at reflux for an additional 45 minutes.[15]

  • Work-up and Isolation:

    • Remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Prepare a large beaker containing a mixture of 500 mL of crushed ice and 300 mL of water.

    • Slowly and carefully pour the cooled reaction mixture into the ice/water mixture with stirring.

    • In a fume hood, acidify the aqueous solution by slowly adding 100 mL of concentrated hydrochloric acid.[1] An oily product should precipitate. Continued cooling in an ice/salt bath may induce crystallization.[15]

    • Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 100 mL portions of dichloromethane.[15]

    • Combine the organic extracts.

  • Purification and Characterization:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • The product should be a light beige crystalline solid.[15] Further purification can be achieved by recrystallization from a suitable solvent system like petroleum ether-ethanol if necessary.[15]

    • Expected Yield: ~81%[15]

    • Melting Point: 29-31 °C[15]

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A typical ¹H NMR spectrum in CDCl₃ would show a singlet for the methyl ester protons around 3.78 ppm.[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; moisture in reagents/glassware.Ensure anhydrous conditions. Use freshly opened solvents. Check reaction completion by TLC before work-up.
Loss of product during work-up.Ensure pH is sufficiently acidic (~1-2) to fully protonate the carboxylate. Perform extractions thoroughly.
Oily Product, Fails to Crystallize Impurities present; residual solvent.Purify via column chromatography (e.g., silica gel, eluting with ethyl acetate/petroleum ether).[16] Dry under high vacuum.
Reaction turns dark Decomposition of starting material or product.Avoid excessive heating. Ensure the reaction is under an inert atmosphere.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Slideshare. (n.d.). Dicyclohexylcarbodiimide. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2002). A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (1981). A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Synlett. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
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Application Note & Protocol: Comprehensive Guide to the Handling and Storage of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the safe and effective handling, storage, and disposal of Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1). As a key heterocyclic building block and β-keto ester used in the synthesis of complex molecules and neuroleptic agents, maintaining its chemical integrity is paramount for reproducible experimental outcomes.[1] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven protocols grounded in the compound's specific chemical properties and reactivity profile.

Compound Profile and Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound. Its structure features a tetrahydrothiophene ring, a ketone at the 4-position, and a methyl ester at the 3-position. This β-keto ester functionality is central to its reactivity.[2]

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 2689-68-1 [3]
Molecular Formula C₆H₈O₃S [4]
Molar Mass 160.19 g/mol [4]
Appearance Pale beige crystals / crystalline solid [1][5]
Melting Point 29-38 °C (Note: Range reported by different suppliers) [1][4]
Boiling Point 95 °C (pressure not specified) [4]
Density ~1.309 g/cm³ (Predicted) [4]

| Solubility | Soluble in chloroform and methylene chloride (DCM) |[1][4] |

Health, Safety, and Hazard Information

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Class GHS Statement Precautionary Measures & Required PPE Source(s)
Eye Irritation Causes serious eye irritation Required: ANSI Z87.1-compliant safety glasses or chemical goggles. Ensure eyewash stations are readily accessible. [3]
Skin Irritation Irritating to skin Required: Wear nitrile or other chemically resistant gloves. Wear a standard lab coat. Change gloves immediately if contaminated. [4]
Respiratory Irritation Irritating to the respiratory system Required: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust or vapors. [3][4]
First Aid (Eyes) P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][6]

| First Aid (Skin) | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |[7] |

Core Scientific Principles for Handling and Storage

Understanding Chemical Stability and Reactivity

The stability of this compound is dictated by two primary structural features:

  • The β-Keto Ester System: This functional group contains an α-hydrogen (at the C3 position) that is acidic due to its position between two carbonyl groups.[2] This makes the compound susceptible to deprotonation by bases, forming a stabilized enolate. This reactivity is useful for synthesis (e.g., alkylation) but also represents a degradation pathway if exposed to basic contaminants during storage.[8][9] Furthermore, β-keto acids, which can form upon hydrolysis of the ester, are known to be unstable and can readily undergo decarboxylation.[8][10]

  • The Thioether Moiety: The sulfur atom in the tetrahydrothiophene ring is a nucleophilic site and is susceptible to oxidation. Over time, exposure to atmospheric oxygen or oxidizing agents can lead to the formation of sulfoxide and, subsequently, sulfone impurities.[11] This oxidation can alter the compound's reactivity and is a critical consideration for long-term storage.

Thermal and Atmospheric Sensitivity

The compound's low melting point (29-38 °C) means it may exist as a liquid or partially melted solid in warmer laboratory environments.[1][4] This can make handling difficult and increase the surface area available for atmospheric oxidation.

Therefore, the core storage directive is to maintain the compound as a stable solid in a controlled, inert environment to minimize degradation.

Standard Operating Protocols

Protocol 4.1: Receiving and Initial Storage

Proper intake and storage are the first steps in preserving the integrity of the compound.

Step-by-Step Procedure:

  • Upon receipt, transfer the package to a designated receiving area, preferably within a fume hood.

  • Wear appropriate PPE (lab coat, gloves, safety glasses).

  • Inspect the outer packaging for any signs of damage or leaks.

  • Carefully open the package and inspect the primary container's integrity and seal.

  • Verify the label information against the purchase order and the supplier's Safety Data Sheet (SDS).

  • Log the compound into the laboratory's chemical inventory system, noting the date of receipt and assigned lot number.

  • For long-term storage, gently flush the container headspace with an inert gas (Argon or Nitrogen) before tightly resealing. Parafilm may be used to further secure the cap.

  • Place the container in its designated storage location: a refrigerator at 2-8°C .[6]

A Receive Package B Inspect for Damage (Wear Full PPE) A->B C Is Container Intact? B->C D Verify Compound Info (Label vs. Order/SDS) C->D Yes G Quarantine & Contact Supplier/ Safety Officer C->G No E Log into Inventory (Date, Lot #) D->E F Store at 2-8°C (Inert Atmosphere Recommended) E->F

Caption: Workflow for receiving and storing the compound.
Protocol 4.2: Storage Conditions
  • Long-Term Storage (>1 month): Store in a tightly sealed container at 2-8°C .[6] The container should be flushed with an inert gas (Argon or Nitrogen) to prevent oxidation of the sulfur atom.[11] Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12]

  • Short-Term / In-Use Storage: When not in use, the container should be tightly sealed and returned to the 2-8°C storage location. Avoid leaving the compound on the benchtop for extended periods, as its low melting point can cause it to liquefy.

Protocol 4.3: Safe Handling and Dispensing
  • Before handling, review the Safety Data Sheet (SDS).[3]

  • Perform all operations, especially weighing, inside a certified chemical fume hood.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Wear full PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Use clean, dedicated spatulas or weighing tools. As a general best practice for organic chemicals, use non-sparking tools.[13]

  • Dispense the desired amount of the solid into a tared, appropriate secondary container.

  • Immediately after dispensing, clean the spatula, tightly reseal the primary container (flushing with inert gas if it will be stored for an extended period), and return it to its proper storage location.

  • Document the amount of material used in a laboratory notebook or inventory log.

Protocol 4.4: Spill Management and Emergency Response

Prompt and correct response to a spill is critical to ensure personnel safety.

A Spill Occurs B Is Spill Contained & <10g in Fume Hood? A->B C Small Spill Protocol B->C Yes D Large Spill Protocol B->D No E 1. Alert others in the immediate area. 2. Don appropriate PPE (gloves, goggles). 3. Cover with inert absorbent material (vermiculite, sand). 4. Collect into a sealed container. 5. Decontaminate area & dispose of waste. C->E F 1. EVACUATE the immediate area. 2. Alert lab supervisor and EHS. 3. Close fume hood sash and lab door. 4. PREVENT entry. 5. Do NOT attempt to clean up. D->F

Caption: Decision tree for spill response.

Small Spill Procedure (<10g, contained in a fume hood):

  • Alert personnel in the immediate vicinity.

  • Ensure you are wearing appropriate PPE.

  • Cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Carefully scoop the material into a clearly labeled, sealable container for hazardous waste.

  • Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Place all contaminated materials (gloves, wipes, absorbent) into the hazardous waste container.

Large Spill Procedure (>10g or outside of a fume hood):

  • Immediately evacuate the area.

  • Alert your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office.

  • If possible and safe to do so, close the fume hood sash and the laboratory door to contain vapors.

  • Prevent re-entry to the area until cleared by EHS professionals.

Protocol 4.5: Waste Disposal
  • Dispose of unused this compound and any contaminated materials (e.g., absorbent from spills, empty containers) as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of down the drain or in regular trash.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from ChemBK. [Link]

  • PubChem. (n.d.). Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from Oxford Lab Fine Chem. [Link]

  • MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from MCAT Review. [Link]

  • Various Authors. (2025, August 10). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. ResearchGate. [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

Sources

Safe Laboratory Practices for Handling Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene and its derivatives are fundamental heterocyclic building blocks in medicinal chemistry, materials science, and organic synthesis. Their utility, however, is paired with significant chemical hazards, including high flammability, notable toxicity, and potential reactivity. This application note provides a comprehensive guide to the safe handling, storage, and disposal of thiophene compounds. By synthesizing data from safety data sheets, toxicological reports, and established laboratory safety protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a secure research environment. The protocols herein emphasize a risk-assessment-based approach, combining engineering controls, personal protective equipment, and meticulous procedural discipline.

Hazard Identification and Risk Assessment: The Foundation of Safety

A thorough understanding of the inherent hazards of a chemical is the first step in any safety protocol. Thiophene is a highly flammable, volatile liquid with a distinct, unpleasant odor.[1] Its derivatives can range from liquids to solids, each with a unique hazard profile that must be individually assessed before use.

Physicochemical and Toxicological Profile

The primary hazards associated with thiophene are its extreme flammability and its toxicity.[2][3] It is harmful if inhaled or swallowed and causes irritation to the skin, eyes, and respiratory system.[2][4][5] Chronic exposure has been linked to potential liver damage.[2][4] A critical aspect of thiophene's toxicity, particularly relevant in drug development, is its metabolic activation. Cytochrome P450 enzymes in the liver can metabolize the thiophene ring into reactive intermediates like S-oxides and epoxides, which are implicated in drug-induced hepatotoxicity and nephrotoxicity.[6][7][8]

Table 1: Key Hazard Data for Thiophene (CAS: 110-02-1)

PropertyValue / InformationSource(s)
Physical State Clear, colorless to pale yellow liquid[4]
Flash Point -9 °C (15.8 °F)[4]
Autoignition Temp. 395 °C (743 °F)[3][4]
Explosive Limits Lower: 1.5%, Upper: 12.5%[4][5]
Vapor Density 2.9 (Air = 1); Vapors are heavier than air[1][4]
Acute Toxicity Harmful if swallowed or inhaled. Oral LD50 (rat): 1400 mg/kg; Oral LD50 (mouse): 420 mg/kg.[3][5]
Health Hazards Causes serious eye, skin, and respiratory tract irritation.[2][4] May cause damage to liver, kidneys, and nervous system through prolonged or repeated exposure.[3][4]
GHS Pictograms Flammable Liquid, Acute Toxicity (Oral), Eye Irritation[9]
The Imperative of a Pre-Work Risk Assessment

Before any experiment involving a thiophene compound, a formal risk assessment must be conducted. This process involves:

  • Identifying Hazards: What are the specific flammability, toxicity, and reactivity risks of the thiophene derivative being used? Consult the Safety Data Sheet (SDS).

  • Evaluating Risks: Who could be harmed and how? Consider the quantities being used, the potential for aerosol generation, and the specific experimental conditions (e.g., heating, pressure).

  • Implementing Control Measures: Based on the risk level, determine the necessary controls (e.g., fume hood, specific PPE, inert atmosphere).

  • Recording and Reviewing: Document the risk assessment and review it periodically or whenever the experimental protocol changes.

Hierarchy of Controls: A Multi-Layered Defense

Effective safety relies on multiple layers of protection. The "Hierarchy of Controls" prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Thiophene Handling Elimination Elimination (Use a less hazardous chemical) Substitution Substitution (e.g., Use a less volatile derivative) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Most Effective to Least Effective Control Measures

Caption: Hierarchy of Controls for handling hazardous chemicals.

While elimination or substitution is not always feasible, the use of robust engineering controls is non-negotiable when working with thiophenes.

Engineering Controls
  • Chemical Fume Hood: All handling of thiophene compounds, including weighing, transferring, and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10][11][12]

  • Ventilation: The laboratory must have adequate general ventilation. For flammable liquids like thiophene, explosion-proof ventilation equipment is required.[4][5]

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[4][13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards. Never wear PPE outside of the laboratory.

Table 2: Recommended Personal Protective Equipment for Thiophene Handling

Protection TypeRequired EquipmentSpecifications and UseSource(s)
Eye & Face Chemical Splash Goggles & Face ShieldGoggles are mandatory at all times. A face shield should be worn over goggles during procedures with a high splash risk (e.g., transferring large volumes).[4][10][11]
Hand Chemical-Resistant GlovesNitrile or PVC gloves are suitable for incidental contact. Inspect gloves before use and replace immediately if contaminated. Double-gloving is recommended for handling potent derivatives.[4][5][11]
Body Flame-Resistant Lab Coat & ApronA lab coat must be worn and fully fastened. A chemical-resistant apron provides an additional layer of protection against splashes.[5][12]
Respiratory NIOSH-Approved RespiratorRequired if engineering controls are insufficient or during a large spill response. Use a respirator with organic vapor cartridges.[2][4][11]

Standard Operating Protocols

Adherence to standardized protocols minimizes human error and ensures reproducibility and safety.

Protocol: Weighing and Transferring Solid Thiophene Derivatives
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with a disposable absorbent liner.[10]

  • PPE: Don all required PPE as outlined in Table 2, including double gloves.

  • Grounding: If working with larger quantities where static electricity is a concern, ensure weighing stations and equipment are grounded.

  • Weighing: Use a tared weigh boat or glass container. Carefully transfer the solid using a spatula, avoiding the creation of dust.[14]

  • Transfer: Promptly transfer the weighed solid to the reaction vessel or container.

  • Cleanup: Immediately decontaminate the spatula and weighing area. Dispose of the weigh boat and any contaminated materials (e.g., liners, gloves) as hazardous solid waste.[10][14]

  • Final Steps: Securely close the source container. Remove outer gloves before leaving the fume hood. Wash hands thoroughly.

Protocol: Handling Liquid Thiophene and Preparing Solutions

Solution_Preparation_Workflow cluster_workflow Workflow: Preparing a Thiophene Solution Prep 1. Preparation (Inside Fume Hood, Don PPE) Measure 2. Measure Solvent Prep->Measure Transfer 3. Transfer Thiophene (Use grounded equipment) Measure->Transfer Mix 4. Mix Solution (Cap securely, use magnetic stirrer) Transfer->Mix Label 5. Label Container (Name, Conc., Date, Hazards) Mix->Label Cleanup 6. Cleanup & Waste Disposal (Hazardous Waste) Label->Cleanup caption Step-by-step workflow for solution preparation.

Caption: Step-by-step workflow for solution preparation.

  • Preparation: Work exclusively within a chemical fume hood.[11] Ensure all glassware is clean and dry.

  • PPE: Don all required PPE as outlined in Table 2.

  • Grounding: When transferring thiophene from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[4][9]

  • Transfer: Use a glass syringe, cannula, or spark-proof tools for transfers.[4][11] Dispense the required volume of thiophene into the solvent or reaction vessel slowly.

  • Mixing: Cap the container securely before mixing or sonicating to prevent aerosol generation.[10]

  • Labeling: Clearly label the final solution with the chemical name, concentration, solvent, preparation date, and appropriate hazard warnings.[10]

  • Cleanup: Decontaminate all used equipment. Dispose of all contaminated materials (pipette tips, liners) as hazardous chemical waste.[10] Wash hands thoroughly.

Storage and Incompatibilities

Proper storage is crucial for preventing fires, explosions, and degradation of the chemical.

  • Location: Store thiophene and its flammable derivatives in a dedicated, approved flammables safety cabinet.[3] The storage area must be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[4][11]

  • Containers: Keep containers tightly closed to prevent the escape of flammable vapors.[3][4]

  • Sensitive Derivatives: Some derivatives may be air or light sensitive and require storage under an inert atmosphere (e.g., Argon, Nitrogen) in amber vials or in the dark.[13]

  • Incompatible Materials: Store thiophenes separately from incompatible materials, especially strong oxidizing agents (e.g., nitrates, perchlorates) and concentrated nitric acid, with which it can react violently.[1][4][9]

Emergency Procedures: Be Prepared

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Spill Response

Spill_Response_Workflow cluster_spill Emergency Spill Response for Thiophene Alert 1. Alert Personnel & Evacuate Area Ignition 2. Remove Ignition Sources Alert->Ignition Ventilate 3. Increase Ventilation (Open fume hood sash) Ignition->Ventilate Contain 4. Contain Spill (Use inert absorbent) Ventilate->Contain Cleanup 5. Collect Waste (Use non-sparking tools) Contain->Cleanup Decon 6. Decontaminate Area & Dispose of Waste Cleanup->Decon caption Workflow for responding to a thiophene spill.

Caption: Workflow for responding to a thiophene spill.

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Absorb the spill with an inert, non-combustible material like vermiculite, sand, or dry earth.[4][15]

    • Using non-sparking tools, collect the absorbed material into a sealable container for hazardous waste.[1][15]

    • Wipe down the spill area with a suitable solvent, and place the cleaning materials in the waste container.

  • Large Spill (outside a fume hood):

    • Evacuate all personnel from the laboratory immediately.

    • Alert your institution's emergency response team or Environmental Health & Safety (EHS) office.

    • Remove all sources of ignition if it is safe to do so.[2]

    • Prevent entry into the area until it is deemed safe by emergency responders.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]

Fire Fighting
  • Thiophene is a flammable liquid and its vapors can form explosive mixtures with air.[1][2]

  • Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[2][11] Water spray may be ineffective at extinguishing the fire but can be used to cool fire-exposed containers.[1][2]

  • Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[13]

  • Combustion produces toxic gases, including oxides of sulfur.[2][5]

Waste Disposal

All thiophene-containing waste, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.

  • Segregation: Collect liquid and solid waste in separate, clearly labeled, and leak-proof containers.[14][16] Do not mix with incompatible waste streams.[14]

  • Labeling: Label containers with "HAZARDOUS WASTE," the full chemical name(s), and relevant hazard symbols.[15]

  • Storage: Store waste containers in a designated satellite accumulation area, away from ignition sources and day-to-day lab traffic.[15]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. Never pour thiophene waste down the drain.[15]

Conclusion

Working with thiophene compounds offers vast opportunities for scientific advancement but demands a disciplined and informed approach to safety. By understanding the hazards, implementing a hierarchy of controls, and adhering strictly to established protocols for handling, storage, and disposal, researchers can protect themselves, their colleagues, and the environment. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

  • American Chemical Society Publications. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • PubMed. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • ScienceDirect. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Retrieved from [Link]

  • American Chemical Society Publications. (2006). Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Retrieved from [Link]

  • Maybridge. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Syntheses. (n.d.). thiophene - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Application Notes & Protocols for Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1) is a versatile heterocyclic building block crucial in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1] Its unique thioether and β-keto ester functionalities make it a valuable intermediate for constructing diverse molecular scaffolds. This guide provides a comprehensive overview for researchers and drug development professionals on the procurement, quality control, and application of this key reagent. It details a strategic protocol for supplier selection, outlines methods for incoming quality verification, and presents a detailed, field-proven synthetic application to ensure experimental success and reproducibility.

Introduction to this compound

This compound is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈O₃S.[2] Its structure, featuring a five-membered thiolane ring with a ketone at the 4-position and a methyl ester at the 3-position, allows for a wide range of chemical transformations. This compound serves as a critical starting material in medicinal chemistry, notably in the preparation of novel neuroleptic agents and modulators of nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a target for autoimmune diseases.[1][3] The keto-enol tautomerism enabled by the 3-oxo group enhances its utility in condensation reactions, making it a versatile precursor in synthetic organic chemistry.[4]

Key Physicochemical Properties:

  • Molecular Weight: 160.19 g/mol [5]

  • Appearance: Light yellow to off-white solid[2]

  • Melting Point: 37-38 °C[2]

  • Solubility: Soluble in chloroform and other common organic solvents[2]

  • Storage: Recommended storage at 2-8°C, protected from light[2]

Supplier Landscape and Strategic Selection

The quality of starting materials is paramount for the success and reproducibility of any synthetic campaign. Selecting a reliable supplier requires careful consideration of purity, documentation, and supply chain reliability.

Major Supplier Comparison

Several chemical suppliers offer this compound, often with varying purity grades and available quantities. Below is a comparative analysis of prominent vendors.

SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesKey Differentiator
Sigma-Aldrich (Merck) Varies by region≥95%Grams to KilogramsExtensive quality documentation (CoA, SDS) and global distribution network.[5]
Synthonix M7248095%1g, 5g, 10gSpecializes in synthons and building blocks for medicinal chemistry.[6]
Chem-Impex International 24083>95.0% (T)1g, 5g, 25gStrong focus on heterocyclic and fluorinated compounds for drug discovery.
Alfa Aesar (Thermo Fisher) VariesTypically ≥97%Grams to bulkComprehensive portfolio with strong analytical support.

Note: This table is for illustrative purposes. Researchers should always verify current specifications and availability directly with suppliers.

Criteria for Supplier Selection
  • Purity and Analytical Data: Prioritize suppliers who provide a detailed, batch-specific Certificate of Analysis (CoA) with comprehensive analytical data (e.g., ¹H NMR, LC-MS, HPLC). A purity of ≥95% is standard for this reagent.[6]

  • Documentation and Traceability: A trustworthy supplier will provide a CoA that links a specific batch or lot number to the product received.[7] This traceability is crucial for troubleshooting and regulatory compliance.[8]

  • Scale and Availability: For drug development programs, consider the supplier's ability to provide larger, cGMP (Current Good Manufacturing Practices) compliant batches for later-stage development.[9]

  • Technical Support: Reputable suppliers offer access to technical support scientists who can address questions regarding product specifications, stability, and handling.

Strategic Procurement and Quality Verification Protocol

A systematic approach to purchasing and verifying chemical reagents is essential to prevent costly experimental failures.

The Procurement Workflow

The process of acquiring a specialty chemical like this compound should be methodical.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Purchasing cluster_2 Phase 3: Receiving & QC Identify Identify Potential Suppliers Request Request Quotes & CoAs Identify->Request Evaluate Evaluate Supplier (Purity, Cost, Lead Time) Request->Evaluate Select Select Final Supplier Evaluate->Select PO Issue Purchase Order (PO) Select->PO Confirm Receive Order Confirmation PO->Confirm Receive Receive Shipment Confirm->Receive Inspect Inspect & Match CoA to Lot No. Receive->Inspect QC Perform Incoming QC Tests Inspect->QC Release Release to Lab Inventory QC->Release

Caption: Strategic workflow for chemical procurement.

How to Critically Evaluate a Certificate of Analysis (CoA)

A CoA is a formal document guaranteeing that a product meets specific quality standards.[10] It is more than a formality; it is your primary tool for quality assurance.[11]

Key Sections of a CoA and What to Look For:

  • Product Identification: Verify the chemical name, CAS number (2689-68-1), and molecular formula (C₆H₈O₃S) match your requirements.[8]

  • Lot Number: This is the most critical piece of information. Ensure the lot number on the CoA matches the number on the product's label.[7]

  • Test Results vs. Specifications: The core of the CoA compares the acceptable range for a test (Specification) with the actual result for that specific batch (Result).[10] For purity, this is often determined by HPLC or GC.

  • Analytical Methods: The CoA should reference the analytical methods used (e.g., HPLC, NMR, Mass Spec).[12] This provides insight into the reliability of the results.

  • Date of Analysis and Signature: An authorized signature certifies that the data has been reviewed and approved.[8]

A Certificate of Conformance (CoC) is not a substitute for a CoA, as it merely states compliance without providing actual test data.[11] For critical research, always demand a full, batch-specific CoA.

Application Note: Synthesis of a Thiophene Derivative

This compound is an excellent precursor for creating more complex thiophene-based molecules. For example, it can be used to synthesize methyl 3-amino-4-methylthiophene-2-carboxylate, a valuable intermediate.[13][14]

Representative Protocol: Oximation and Aromatization

This protocol describes the conversion of the keto-ester to an aminothiophene via an oximation reaction followed by reduction/rearrangement, a common transformation for this class of compounds.

Reaction Scheme:

G cluster_0 A This compound C Methyl 3-amino-4-methylthiophene-2-carboxylate A->C 1) NH₂OH·HCl, Acetonitrile, Reflux 2) Base Workup B Hydroxylamine Hydrochloride G Receive Receive Chemical & Match Lot No. to CoA Sample Take Representative Sample Receive->Sample Analyze Perform Analysis (¹H NMR & LC-MS) Sample->Analyze Compare Compare Data to CoA & Literature Analyze->Compare Decision Data Match? Compare->Decision Pass Pass: Release to Inventory Decision->Pass Yes Fail Fail: Quarantine & Contact Supplier Decision->Fail No

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and practical laboratory experience.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antiseptic agent Olanexidine. Its synthesis, typically achieved via a Dieckmann condensation of Dimethyl 3-thiaadipate, is a classic example of intramolecular cyclization to form a five-membered ring.[1][2] While the reaction is well-established, achieving high yields and purity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Low or No Product Yield

Question: I am getting a very low yield or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

  • Inactive Base: The Dieckmann condensation is base-catalyzed, and the activity of the base is paramount.[3]

    • Sodium Methoxide (NaOMe): If you are preparing it in situ from sodium and methanol, ensure the sodium is clean (oxide layer removed) and the methanol is anhydrous. Commercially available NaOMe can degrade upon storage; using a fresh batch is advisable.

    • Sodium Hydride (NaH): NaH is a powerful non-nucleophilic base that can be very effective.[3] However, it is often sold as a dispersion in mineral oil, which must be washed away with a dry, inert solvent (like hexane or toluene) under an inert atmosphere before use. Incomplete washing can inhibit the reaction.

    • Potassium tert-butoxide (KOtBu): This is another strong, non-nucleophilic base. It is highly hygroscopic and should be handled under an inert atmosphere. Using freshly sublimed KOtBu can significantly improve results.[4]

  • Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Water can hydrolyze the starting diester and the β-keto ester product, leading to the formation of carboxylic acids and reducing the yield.[3][4]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

  • Reaction Temperature and Time:

    • The reaction typically requires heating to proceed at a reasonable rate.[5] For NaOMe in methanol, refluxing for 45 minutes to an hour is a common starting point.[5][6] When using NaH in an aprotic solvent like toluene, higher temperatures and longer reaction times (e.g., reflux for several hours) may be necessary.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Material: Ensure your starting material, Dimethyl 3-thiaadipate, is pure. Impurities can interfere with the reaction.

Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am isolating byproducts. What are these and how can I minimize their formation?

Answer:

The most common side product is the hydrolyzed starting material or product.

  • Hydrolysis: As mentioned above, the presence of water will lead to the saponification of the ester groups to form carboxylic acids.[3] The β-keto ester product is particularly susceptible to cleavage under basic conditions.

    • Mitigation: The most effective way to prevent hydrolysis is to use a strong, non-nucleophilic base in an anhydrous, aprotic solvent.[3] For example, using sodium hydride in dry toluene is a robust method to minimize hydrolysis.[3]

  • Intermolecular Claisen Condensation: While less common in this intramolecular reaction, high concentrations of the starting material could potentially lead to some intermolecular condensation.

    • Mitigation: Ensure proper dilution of the reaction mixture.

Work-up and Purification Issues

Question: I am having difficulty isolating the pure product after the reaction. The work-up is messy, and the product seems to be unstable.

Answer:

The work-up procedure is critical for isolating the β-keto ester in good yield and purity.

  • Acidification: After the reaction is complete, the enolate of the product must be protonated by careful acidification.

    • Pouring the cooled reaction mixture into a mixture of ice and concentrated HCl is a common procedure.[5][6] This both neutralizes the base and protonates the enolate. The temperature should be kept low during this step to minimize potential degradation.

  • Product Stability: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.[4][7]

    • Decarboxylation: Avoid excessive heating after acidification, as this can promote the loss of the carboxylate group to form 4-oxotetrahydrothiophene.

    • Purification:

      • Extraction: After acidification, the product is typically extracted into an organic solvent like dichloromethane or ether.[5][6]

      • Crystallization: The crude product can often be crystallized from a suitable solvent system like petroleum ether-anhydrous ethanol.[5] Cooling the oily precipitate in an ice/salt bath can help induce crystallization.[5][6]

      • Chromatography: If crystallization is not effective, column chromatography can be used for purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann condensation for this synthesis?

A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[2] The mechanism involves the following key steps:

  • Deprotonation of an α-carbon of the diester by a strong base to form an enolate.

  • The enolate acts as a nucleophile and attacks the other carbonyl group in the same molecule.

  • This intramolecular cyclization forms a five-membered ring and expels an alkoxide leaving group.

  • The resulting β-keto ester is more acidic than the starting alcohol, so it is deprotonated by the alkoxide. This final deprotonation step drives the reaction to completion.

  • Acidic work-up is required to protonate the enolate and yield the final product.

Q2: Which base and solvent system is best for this reaction?

A2: The optimal choice depends on the scale of your reaction and the stringency of anhydrous conditions you can maintain.

Base/Solvent SystemAdvantagesDisadvantages
Sodium Methoxide in Methanol Inexpensive, easy to prepare in situ.Prone to equilibrium, risk of transesterification if other esters are present, requires careful control to avoid hydrolysis.[4]
Sodium Hydride in Toluene/THF Irreversible deprotonation drives the reaction to completion, non-nucleophilic, minimizes hydrolysis.[3]Requires careful handling (flammable solid), mineral oil must be removed.
Potassium tert-butoxide in Toluene/THF Very strong, non-nucleophilic base.Highly hygroscopic, more expensive.[4]

For robust, high-yielding synthesis, sodium hydride in an anhydrous aprotic solvent like toluene is often the preferred method .[3]

Q3: Can I use other starting materials?

A3: The synthesis of the tetrahydrothiophene ring system can be achieved through other routes. For example, a Michael addition followed by intramolecular cyclization between a methacrylate ester and a thioglycolate ester can also form a similar ring system.[8] However, for the specific target molecule, this compound, the Dieckmann condensation of Dimethyl 3-thiaadipate is the most direct and commonly cited method.[5]

Q4: How can I confirm the identity and purity of my product?

A4: Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the product. The proton NMR should show characteristic peaks for the ring protons and the methyl ester.[5] The product exists as a mixture of keto and enol tautomers, which will be evident in the NMR spectrum.

  • Infrared (IR) Spectroscopy: This will show characteristic carbonyl stretches for the ketone and the ester.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[5]

  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and assessing the purity of the final product. A typical mobile phase is a mixture of benzene, methanol, and acetic acid.[5][6]

  • Melting Point: The pure product is a low-melting solid.[5][6]

Experimental Protocols

Optimized Protocol using Sodium Methoxide

This protocol is based on a commonly used method.[5][6]

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and an inert gas inlet, carefully add 1.1 molar equivalents of clean sodium metal to anhydrous methanol under an inert atmosphere. Allow the sodium to react completely.

  • Reaction: To the freshly prepared sodium methoxide solution, add 1.0 molar equivalent of Dimethyl 3-thiaadipate dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 45-60 minutes.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly pour the cooled mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (sufficient to make the solution acidic).

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from a mixture of petroleum ether and anhydrous ethanol.[5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No base_issue Check Base Activity - Fresh Reagents? - Anhydrous? check_yield->base_issue Yes success High Yield & Purity check_purity->success No hydrolysis_issue Minimize Hydrolysis - Use NaH/Aprotic Solvent check_purity->hydrolysis_issue Yes water_issue Ensure Anhydrous Conditions - Dry Glassware? - Anhydrous Solvents? base_issue->water_issue conditions_issue Optimize Reaction Conditions - Temp/Time? water_issue->conditions_issue conditions_issue->start workup_issue Optimize Work-up - Controlled Acidification? hydrolysis_issue->workup_issue purification_issue Refine Purification - Recrystallization? - Chromatography? workup_issue->purification_issue purification_issue->start

Caption: A troubleshooting workflow for the synthesis.

References

  • BenchChem. (n.d.). Preventing hydrolysis of β-keto ester during Dieckmann condensation.
  • BenchChem. (n.d.). Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate.
  • BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • MDPI. (n.d.). Kinetics of Hydrogenation of Dimethyl Oxalate to Methyl Glycolate on an Activated Carbon-Supported Copper Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Synthesis of methyl glycolate by hydrogenation of dimethyl oxalate with P modified Co/SiO2 catalyst. Retrieved from [Link]

  • Springer. (n.d.). Catalytic synthesis of methyl glycolate from glyoxal methanol solution over base catalysts. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals.
  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of methyl glycolate by hydrogenation of dimethyl oxalate with a P modified Co/SiO2 catalyst. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Retrieved from [Link]

  • SciSpace. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • PubChem. (n.d.). Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. Retrieved from [Link]

  • PubMed. (2007). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • NIH. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20060047117A1 - Synthesis of temozolomide esters as potent anticancer pro-drugs for topical and transdermal applications in treatments of cancers.

Sources

Technical Support Center: Purification of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the dedicated technical support guide for the purification of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. As a β-keto ester with a heterocyclic core, this molecule presents unique challenges during chromatographic purification. Its tendency for keto-enol tautomerism and potential sensitivity to acidic conditions requires a nuanced approach to achieve high purity.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to not only solve immediate purification issues but also to proactively design robust separation protocols.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My TLC shows good separation, but the column chromatography results in poor resolution with overlapping fractions. What's going wrong?

Answer: This is a frequent and frustrating issue that typically points to a breakdown in the transition from analytical (TLC) to preparative (column) scale. Several factors could be at play:

  • Column Overloading: The most common culprit. Exceeding the capacity of your stationary phase leads to broad, tailing peaks that merge. A general rule is to use 20-50 times the weight of stationary phase to your crude sample weight.[3] For difficult separations, this ratio should be even higher.

  • Improper Column Packing: Air bubbles, channels, or cracks in the silica bed create alternative pathways for the solvent and sample, completely ruining separation. Always pack your column as a uniform slurry and ensure the bed is never allowed to run dry.

  • Sample Loading Technique: Loading the sample in too large a volume of solvent will cause it to spread into a wide band before chromatography even begins. The sample should be dissolved in the absolute minimum amount of the mobile phase or a less polar solvent and loaded carefully onto the column.[4] For compounds with limited solubility, dry loading—where the compound is pre-adsorbed onto a small amount of silica—is a superior technique.[5]

  • Flow Rate Issues: A flow rate that is too high reduces the number of equilibrium events between the stationary and mobile phases, leading to decreased resolution. Flash chromatography relies on pressure to speed up the process, but this must be carefully controlled.

Question 2: I'm experiencing significant product loss and a low final yield. Some of the product seems to have decomposed on the column. How can I prevent this?

Answer: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6] The sulfur heteroatom can be susceptible to oxidation or other acid-catalyzed reactions.

  • Deactivate the Silica Gel: The acidic silanol groups on the silica surface are often the cause of decomposition. You can neutralize them by running the column with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine.[6] This is particularly effective for acid-sensitive compounds.

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient, consider using a different adsorbent. Neutral alumina is an excellent alternative for purifying acid-sensitive compounds.[6][7]

  • Minimize Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation. Use flash chromatography with optimized solvents to push the compound through as quickly as possible without sacrificing resolution.[6]

Question 3: My purified product fractions show significant peak tailing on the analytical chromatogram. What causes this and how can I fix it?

Answer: Peak tailing for this compound can be particularly pronounced due to its chemical structure.

  • Keto-Enol Tautomerism: As a β-keto ester, your compound exists as an equilibrium mixture of keto and enol forms.[1] These two forms can have slightly different polarities and interact with the stationary phase differently. If the interconversion on the column is slow relative to the elution speed, it can result in a broadened or tailing peak. Running the chromatography at a slightly elevated temperature can sometimes accelerate the interconversion, leading to a sharper, averaged peak.[2]

  • Secondary Interactions: Strong, non-ideal interactions between your compound and the silica gel can cause tailing. This is common with polar functional groups. Adding a competitive modifier to the mobile phase, like a small amount of methanol or acetic acid, can help to occupy the highly active sites on the silica, leading to more symmetrical peaks.

  • Concentration Effects: Injecting too concentrated a sample can also lead to tailing. Try analyzing a more dilute sample to see if the peak shape improves.

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation Improper solvent system; Column overloading; Poor column packing.Optimize solvent for an Rf of 0.2-0.4 on TLC; Use a higher silica-to-sample ratio (50:1); Repack column carefully using the slurry method.
Product Decomposition Acidic nature of silica gel.Add 0.5-1% triethylamine to the eluent; Switch to a neutral alumina stationary phase.[6]
Low Yield Irreversible adsorption; Material streaked through the column.Use a more polar eluent to recover all product; Consider deactivating the silica gel.
Peak Tailing Keto-enol tautomerism; Strong interaction with silica.Add a modifier (e.g., methanol) to the mobile phase; Consider analysis at an elevated temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying this compound?

A1: Standard silica gel (230-400 mesh) is the most common and appropriate choice for this compound due to its polarity.[8] However, given the potential for acid-sensitivity with thiophene derivatives, you must be prepared to either deactivate the silica with a base like triethylamine or switch to neutral alumina if you observe degradation.[6][7]

Q2: How do I determine the best mobile phase (eluent) for my column?

A2: The optimal mobile phase is always determined empirically using Thin Layer Chromatography (TLC) before running the column.[9] You are looking for a solvent system where your target compound has an Rf value between 0.2 and 0.4.[8] This range provides the best balance, ensuring the compound moves down the column but is sufficiently retained to separate from impurities.

  • Good Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is standard for compounds of this polarity.[10]

  • Method: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ratio that gives the desired Rf is your starting point for the column.[9]

Q3: How can I visualize the spots on the TLC plate if the compound is not colored?

A3: this compound is not colored, so a visualization aid is necessary.

  • UV Light: The compound should be UV active due to the conjugated system in its enol form and the ester carbonyl group. Check for dark spots on a fluorescent TLC plate (F254) under a UV lamp (254 nm).

  • Staining: If UV is not effective, a potassium permanganate (KMnO₄) stain is a good choice. It reacts with the oxidizable sulfur atom and any enol double bond, appearing as yellow/brown spots on a purple background.

Q4: What are the primary safety considerations when handling this compound and the solvents?

A4: According to safety data sheets, this compound may cause skin, eye, and respiratory irritation.[11][12][13] Always handle the chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] The organic solvents used (hexanes, ethyl acetate, dichloromethane) are flammable and volatile. Keep them away from ignition sources.[14]

Visual Workflow: Troubleshooting Poor Separation

The following diagram outlines a logical workflow for diagnosing and resolving poor separation during column chromatography.

PoorSeparation_Troubleshooting start Problem: Poor Separation check_tlc Re-check TLC. Is Rf of target 0.2-0.4? Is there baseline separation? start->check_tlc tlc_no No check_tlc->tlc_no No tlc_yes Yes check_tlc->tlc_yes Yes optimize_solvent Action: Optimize solvent system. Try different solvent polarities (e.g., EtOAc/Hexane vs. DCM/MeOH). tlc_no->optimize_solvent check_loading Evaluate Sample Loading. Was sample volume minimal? Was column overloaded (>2% w/w)? tlc_yes->check_loading optimize_solvent->start Re-attempt loading_no No check_loading->loading_no No (Good) loading_yes Yes check_loading->loading_yes Yes (Bad) check_packing Examine Column Bed. Are there cracks, channels, or air bubbles? loading_no->check_packing improve_loading Action: Use dry loading method or reduce sample amount. Increase silica:sample ratio. loading_yes->improve_loading improve_loading->start Re-attempt packing_no No check_packing->packing_no No (Good) packing_yes Yes check_packing->packing_yes Yes (Bad) success Resolution Improved packing_no->success repack_column Action: Repack column carefully using slurry method. Ensure it never runs dry. packing_yes->repack_column repack_column->start Re-attempt

Caption: A step-by-step decision tree for troubleshooting poor chromatographic separation.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable method for purifying gram-scale quantities of crude this compound.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Anhydrous Sodium Sulfate

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (Reagent Grade)

  • Triethylamine (optional, if decomposition is observed)

  • Glass chromatography column with stopcock

  • TLC plates (Silica Gel 60 F254)

  • Collection vessels (test tubes or flasks)

  • Pressurized air or nitrogen source (for flash chromatography)

Step 1: Determine Eluent via TLC

  • Prepare several developing chambers with different solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexanes).

  • Dissolve a tiny amount of your crude product in a few drops of ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the plate in one of the chambers.

  • Visualize the plate under UV light and/or with a KMnO₄ stain.

  • Identify the solvent system that provides an Rf value of ~0.3 for the desired product and good separation from impurities.[8] This will be your column eluent.

Step 2: Prepare and Pack the Column

  • Select a column of appropriate size. For 1 gram of crude product, a column diameter of ~2-3 cm is suitable, requiring about 30-50 g of silica gel.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

  • In a separate beaker, create a slurry of the required amount of silica gel in your chosen eluent. The consistency should be like a thin milkshake.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Tap the side of the column gently to dislodge any air bubbles and encourage uniform packing.

  • Apply gentle air/nitrogen pressure to the top of the column to pack the silica bed firmly and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Carefully add a ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent and sample addition.

Step 3: Load the Sample

  • Dissolve your crude product (e.g., 1.0 g) in the minimum possible volume of eluent (typically 1-2 mL).

  • Using a pipette, carefully and evenly apply the dissolved sample to the top layer of sand.

  • Open the stopcock and allow the sample to absorb onto the silica bed, draining the solvent until the liquid level is again at the top of the sand.

  • Carefully add a small amount of fresh eluent (a few mL), and again push it onto the column with pressure. Repeat this wash step twice to ensure all the sample is loaded in a tight, narrow band.

Step 4: Elute the Column and Collect Fractions

  • Carefully fill the top of the column with your eluent.

  • Apply pressure to the top of the column to achieve a steady flow rate (a drop rate of several drops per second is typical for flash chromatography).

  • Begin collecting fractions in sequentially numbered test tubes. The size of the fractions depends on the column size; 10-20 mL fractions are typical for this scale.

  • Continuously monitor the solvent level and refill the column as needed, never letting it run dry.

Step 5: Analyze Fractions

  • Using TLC, analyze the collected fractions to identify which ones contain your pure product. Spot every few fractions on a single TLC plate for efficient analysis.

  • Visualize the TLC plate to determine the elution profile.

  • Combine the fractions that contain only the pure product.

Step 6: Isolate the Final Product

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the weight and yield of the purified product and confirm its purity by analytical methods (e.g., NMR, LC-MS).

References

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Google Patents. (n.d.). JPS58159429A - Decomposition method of thiophene.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

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The Thiophene Challenge: Understanding Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Recrystallization of Thiophene Derivatives

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for the purification of thiophene derivatives. As a Senior Application Scientist, I understand that recrystallization, while a powerful purification technique, often requires nuanced adjustments, especially for heterocyclic compounds like thiophenes. This guide is designed to move beyond generic protocols, offering field-proven insights and a systematic approach to overcoming common challenges encountered by researchers and drug development professionals. Here, we will delve into the causality behind experimental choices, ensuring each step is part of a self-validating system for achieving high purity.

Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique electronic and biological properties.[1][2][3] Structurally, the thiophene ring is aromatic and relatively nonpolar, though its solubility can be significantly altered by various functional groups.[1][4] This variability is key to designing a successful recrystallization strategy. Thiophene itself is soluble in many common organic solvents like ethanol, ether, and toluene but insoluble in water.[1][4] The success of your purification will hinge on exploiting the subtle solubility differences between your target molecule and its impurities.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses the most common issues encountered during the recrystallization of thiophene derivatives.

Question: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer:

"Oiling out" is one of the most frequent problems in recrystallization.[5] It occurs when the solid material separates from the solution as a liquid instead of a crystalline solid.[6][7]

Causality: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of your thiophene derivative.[8] The compound dissolves in the hot solvent, but upon cooling, it comes out of solution at a temperature where it is still molten, forming oily droplets that trap impurities.[8] This is also common when the solution is too concentrated or cooled too rapidly.

Solutions:

  • Reheat and Add More Solvent: The simplest solution is to heat the mixture to redissolve the oil and add a small amount of additional hot solvent.[5][6][8] This lowers the saturation temperature, ensuring that the compound crystallizes at a temperature below its melting point.

  • Slow Down the Cooling: Rapid cooling encourages oiling out. After dissolving your compound, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask with paper towels can help moderate the cooling rate.[6][8]

  • Change the Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Switch to a lower-boiling point solvent or use a two-solvent system where you can more finely control the point of saturation.

  • Induce Crystallization Early: As the solution cools, vigorously scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation before the solution cools to the point of oiling out.[5][6]

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[5][6]

Causality: For crystals to form, the solution must be saturated. If an excess of solvent was added, the concentration of the thiophene derivative may not be high enough to initiate crystallization, even at low temperatures.[6] Alternatively, some highly purified compounds can form stable supersaturated solutions that resist crystallization without a nucleation point.[6]

Solutions:

  • Reduce Solvent Volume: The most common culprit is excess solvent.[6] Gently heat the solution to boil off a portion of the solvent. Once you observe slight turbidity or crystal formation in the hot solution, add a drop or two of solvent to redissolve it, then allow it to cool again.

  • Induce Nucleation: If the solution is supersaturated, you need to provide a surface for the crystals to begin growing.[9]

    • Scratching: Use a glass rod to scratch the inner surface of the flask just below the liquid level.[6][8][9] The microscopic rough edges of the scratch provide ideal nucleation sites.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution.[6][8][9] This "seed" will act as a template for further crystal growth.

  • Drastic Cooling: If the above methods fail, cooling the solution in a dry ice/acetone bath can sometimes force crystallization.[7] Be aware that this rapid process may trap more impurities than slow crystallization.

Question: My final product is still colored, but it should be colorless. How do I remove colored impurities?

Answer:

Persistent color in a supposedly colorless compound indicates the presence of highly conjugated impurities that are co-crystallizing with your product.

Causality: These impurities have solubility characteristics very similar to your target compound, making them difficult to separate by simple recrystallization.

Solution:

  • Use Activated Charcoal: Activated charcoal (or decolorizing carbon) is highly effective at adsorbing large, colored impurity molecules onto its surface.[10][11]

    • Protocol: After dissolving your crude product in the hot solvent, cool the solution slightly to stop it from boiling. Add a very small amount of activated charcoal (a spatula tip is often enough). Swirl the mixture and gently reheat it to boiling for a few minutes.

    • Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal.[10][12] If you allow the solution to cool, your desired product will crystallize along with the charcoal. Use a pre-warmed funnel to prevent premature crystallization during this step.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my thiophene derivative?

The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[10][12] For thiophene derivatives, which range from nonpolar to moderately polar, a good starting point is to test solvents with similar polarity. The principle of "like dissolves like" is a useful guide.[13]

Solvent ClassExamplesPolarityComments
Hydrocarbons Hexane, Heptane, TolueneNonpolarGood for nonpolar thiophenes. Toluene is often an excellent choice for many aromatic compounds.[14]
Ethers Diethyl EtherLowVery low boiling point can make it difficult to work with, but useful in two-solvent systems.[15]
Halogenated DichloromethaneMediumOften dissolves compounds too well at room temperature but can be used.
Esters Ethyl AcetateMediumA versatile solvent for compounds of intermediate polarity.[16]
Ketones AcetoneMedium-HighA strong, polar solvent. Its low boiling point is advantageous.[15]
Alcohols Methanol, EthanolHighExcellent for more polar thiophene derivatives (e.g., those with carboxyl or amide groups).[1][16]
Water WaterVery HighGenerally unsuitable for most thiophenes unless they are highly functionalized with polar groups (e.g., salts).[1][4]

Q2: What is a two-solvent recrystallization and when should I use it?

A two-solvent (or mixed-solvent) system is used when no single solvent has the ideal solubility properties.[12] You use a pair of miscible solvents: one in which your compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[7][12]

When to use it: This method is perfect for compounds that are either too soluble in one solvent or not soluble enough in another across all temperatures.

Q3: Can I purify a thiophene derivative that is a liquid or a low-melting solid?

Yes, this is possible using low-temperature recrystallization.[17] For compounds that are liquid at or near room temperature, the entire process is shifted to a lower temperature range.

Technique: The compound is dissolved in a suitable solvent at room temperature or slightly above. The solution is then cooled to a much lower temperature (e.g., 0°C, -15°C, or even lower) to induce crystallization.[18] The key is to find a solvent in which the compound's solubility drops significantly at these reduced temperatures. The filtration must also be performed quickly at low temperature to prevent the crystals from melting.

Visualizing the Process

A clear understanding of the workflow and decision-making process is critical for success.

General Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Crude Solid in Minimum Hot Solvent B Add Decolorizing Carbon (If Solution is Colored) A->B Optional C Hot Gravity Filtration (If Insoluble Impurities or Carbon Present) D Slowly Cool Solution to Room Temperature A->D No Insoluble Impurities B->C C->D E Cool in Ice Bath to Maximize Yield D->E F Collect Crystals via Vacuum Filtration G Wash Crystals with Small Amount of Cold Solvent F->G H Dry Crystals to Remove Solvent G->H

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

G Start Problem During Recrystallization P1 No Crystals Form Start->P1 P2 Compound 'Oils Out' Start->P2 P3 Poor Crystal Yield Start->P3 P4 Product is Colored Start->P4 S1a Boil Off Excess Solvent P1->S1a S1b Scratch Flask or Add Seed Crystal P1->S1b S2a Reheat & Add More Solvent P2->S2a S2b Cool Solution More Slowly P2->S2b S2c Change to a Lower-Boiling Solvent P2->S2c S3 Concentrate Mother Liquor P3->S3 S4 Redissolve & Treat with Activated Charcoal P4->S4

Sources

Navigating Byproduct Formation in Tetrahydrothiophene Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction to Tetrahydrothiophene and Synthesis Challenges

Tetrahydrothiophene (THT), a saturated five-membered sulfur-containing heterocycle, is a critical building block in organic synthesis and finds applications as a gas odorant.[1][2] Common synthetic routes to THT include the reaction of tetrahydrofuran (THF) with hydrogen sulfide over an alumina catalyst, or the reaction of 1,4-dihalobutanes or 1,4-butanediol with a sulfide source.[1][3][4] While these methods are effective, they are often plagued by the formation of unwanted byproducts, which can complicate purification and reduce overall yield.

This guide will address the most frequently encountered byproducts and provide systematic troubleshooting strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in THT synthesis?

The primary byproducts encountered depend on the synthetic route. In the reaction of THF with hydrogen sulfide, common impurities include thiophene, dihydrothiophene, and various mercaptans.[5] When using 1,4-butanediol and hydrogen sulfide, similar sulfur-containing byproducts can be formed.[5] Synthesis involving 1,4-dihalobutanes and sodium sulfide may lead to the formation of oligomeric species and other sulfur-containing impurities.

Q2: My reaction is producing a significant amount of polymeric or oligomeric material. What is the likely cause and how can I prevent it?

Oligomerization is a common side reaction, particularly in syntheses involving reactive intermediates that can undergo intermolecular reactions.

  • Causality: The formation of oligomers is often attributed to the generation of acidic sites in the catalyst system or reaction medium, which can promote intermolecular condensation reactions.[6] In the context of THT synthesis from 1,4-dihalobutanes, incomplete or slow cyclization can lead to linear oligomers.

  • Preventative Measures:

    • High Dilution: Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular oligomerization.

    • Slow Addition of Reagents: A slow, controlled addition of the dihalobutane to the sulfide source can maintain a low concentration of the reactive intermediate, thereby minimizing side reactions.

    • Catalyst Optimization: For catalytic reactions, ensuring the use of a highly selective and efficient catalyst is crucial. For instance, in the synthesis from 1,4-butanediol and hydrogen sulfide, a modified catalyst can improve selectivity and reduce reaction temperature, thus minimizing byproduct formation.[7]

Q3: I am observing the formation of thiophene and other unsaturated byproducts. How can I suppress these?

The formation of unsaturated byproducts like thiophene and dihydrothiophene is often a result of dehydrogenation reactions occurring at high temperatures.

  • Causality: High reaction temperatures, particularly in gas-phase reactions over heterogeneous catalysts, can promote dehydrogenation of the desired THT product.

  • Preventative Measures:

    • Temperature Optimization: Carefully controlling the reaction temperature is critical. Lowering the temperature can significantly reduce the rate of dehydrogenation. For example, in the synthesis from THF and hydrogen sulfide, operating at the optimal temperature range of 350-380°C can inhibit the formation of colored byproducts.[8]

    • Catalyst Selection: The choice of catalyst can influence the extent of side reactions. Catalysts with lower acidity may be less prone to promoting dehydrogenation.

Troubleshooting Guide: A Systematic Approach

When encountering byproduct formation, a systematic approach to troubleshooting is essential. The following guide provides a step-by-step process to identify and resolve common issues.

Diagram: Troubleshooting Workflow for THT Synthesis

TroubleshootingWorkflow start Byproduct Formation Detected identify Identify Byproduct(s) (GC-MS, NMR) start->identify oligomers Oligomers/ Polymers identify->oligomers Type? unsaturated Unsaturated Byproducts (Thiophene, etc.) identify->unsaturated other Other Impurities (Mercaptans, etc.) identify->other oligomer_cause Potential Causes: - High Concentration - Slow Cyclization - Catalyst Acidity oligomers->oligomer_cause unsaturated_cause Potential Causes: - High Temperature - Catalyst Activity unsaturated->unsaturated_cause other_cause Potential Causes: - Incomplete Reaction - Impure Reagents other->other_cause oligomer_solution Solutions: - Increase Dilution - Slow Reagent Addition - Optimize Catalyst oligomer_cause->oligomer_solution unsaturated_solution Solutions: - Lower Temperature - Select Less Acidic Catalyst unsaturated_cause->unsaturated_solution other_solution Solutions: - Increase Reaction Time - Purify Starting Materials other_cause->other_solution

Caption: Troubleshooting workflow for byproduct formation in THT synthesis.

Experimental Protocols

Protocol 1: Minimizing Oligomer Formation in the Synthesis of THT from 1,4-Dichlorobutane

This protocol emphasizes high-dilution conditions to favor intramolecular cyclization.

Materials:

  • 1,4-Dichlorobutane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for inert gas.

  • Reagent Preparation:

    • Dissolve sodium sulfide nonahydrate in a minimal amount of water, and then add a larger volume of anhydrous DMF.

    • In the dropping funnel, prepare a dilute solution of 1,4-dichlorobutane in anhydrous DMF.

  • Reaction:

    • Heat the sodium sulfide solution to 80°C under a gentle flow of inert gas.

    • Add the 1,4-dichlorobutane solution dropwise from the dropping funnel to the stirred sodium sulfide solution over a period of 4-6 hours.

    • After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 2 hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude THT by fractional distillation.

Rationale for Key Steps: The slow, dropwise addition of the 1,4-dichlorobutane solution maintains a low concentration of the electrophile, thereby statistically favoring the intramolecular reaction to form the five-membered ring over intermolecular reactions that lead to oligomers.

Protocol 2: Synthesis of THT from Tetrahydrofuran and Hydrogen Sulfide with Optimized Temperature Control

This protocol focuses on precise temperature control to minimize dehydrogenation byproducts.

Materials:

  • Tetrahydrofuran (THF)

  • Hydrogen sulfide (H₂S) gas

  • Activated alumina catalyst

  • Tube furnace

Procedure:

  • Catalyst Packing: Pack a quartz tube reactor with activated alumina catalyst.

  • System Setup: Place the packed reactor inside a tube furnace and connect a gas inlet for a mixture of THF vapor and H₂S, and an outlet leading to a condenser and collection flask.

  • Reaction:

    • Heat the tube furnace to the target temperature range of 350-380°C.

    • Introduce a gaseous mixture of THF and H₂S into the reactor. The molar ratio of H₂S to THF should be optimized, typically in the range of 2:1 to 5:1.

    • Maintain a constant flow rate to ensure an appropriate residence time over the catalyst.

  • Product Collection:

    • Condense the reaction products leaving the reactor in a cold trap.

    • The collected liquid will contain THT, water, and unreacted starting materials.

  • Purification:

    • Separate the organic layer from the aqueous layer.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).

    • Purify the THT by fractional distillation.

Rationale for Key Steps: Maintaining the reaction temperature within the optimal range of 350-380°C is critical. Higher temperatures can lead to dehydrogenation of THT to form thiophene and other unsaturated byproducts, while lower temperatures will result in poor conversion.[8]

Data Summary Table

ParameterCondition 1 (High Byproduct)Condition 2 (Optimized)Expected Outcome
Oligomerization
Reactant Concentration1.0 M0.1 MReduced oligomer formation
Addition RateRapid (bolus addition)Slow (dropwise over 4h)Favors intramolecular cyclization
Dehydrogenation
Reaction Temperature> 400°C350-380°CMinimized thiophene formation
CatalystHighly acidic aluminaNeutral or mildly acidic aluminaReduced dehydrogenation

Conclusion

The successful synthesis of high-purity tetrahydrothiophene hinges on a thorough understanding of the potential side reactions and the implementation of strategies to mitigate them. By carefully controlling reaction parameters such as concentration, temperature, and catalyst selection, researchers can significantly reduce the formation of unwanted byproducts. The troubleshooting guide and optimized protocols provided in this technical support center offer a practical framework for achieving cleaner reactions and higher yields of the desired product.

References

  • Benchchem. (n.d.). How to handle a stalled reaction during the synthesis of THT derivatives.
  • Arkema France. (2023). Process for the production of tetrahydrothiophene. Google Patents.
  • Organic Chemistry Portal. (n.d.). Tetrahydrothiophene synthesis.
  • Wikipedia. (2023). Tetrahydrothiophene.
  • ChemicalBook. (2022). Synthesis of Tetrahydrothiophene.
  • Organic Syntheses. (n.d.). Tetrahydrothiophene.
  • Anqing Changhong Chemical Co., Ltd. (2016). Tetrahydrothiophene synthesis method and process. Google Patents.
  • Exxon Chemical Patents Inc. (2001). Reduction of oligomer and gel formation in polyolefins. Google Patents.
  • Pennsalt Chemicals Corp. (1959). Process for preparing tetrahydrothiophene. Scribd.
  • Wikipedia. (2023). Liquefied petroleum gas.

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Technical Support Center: Optimizing Synthesis of Neuroleptic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of neuroleptic precursors. This guide is designed for researchers, medicinal chemists, and process development professionals dedicated to advancing central nervous system (CNS) drug discovery. Here, we move beyond simple protocols to address the complex challenges encountered in the lab, providing in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is on the "why"—the mechanistic reasoning and chemical principles—that transforms experimental challenges into opportunities for optimization and innovation.

Many neuroleptic agents, particularly atypical antipsychotics, are built from complex heterocyclic scaffolds. The construction of these core structures often relies on powerful synthetic methods like palladium-catalyzed cross-coupling reactions to form key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1] This guide will focus on troubleshooting these critical steps and the subsequent purification of the resulting intermediates.

Frequently Asked Questions (FAQs): Rapid Troubleshooting

Here we address some of the most common initial hurdles faced during the synthesis of neuroleptic precursors.

Q1: My reaction yield is unexpectedly low or the reaction has failed completely. Where do I start troubleshooting?

A1: A low or zero yield is a frequent issue that requires a systematic evaluation of several factors. Before making significant changes to the protocol, methodically check the following foundational elements[2][3]:

  • Reagent and Catalyst Integrity: The quality and activity of your starting materials, reagents, and particularly the catalyst, are paramount.[3] Catalysts can deactivate over time, and reagents can degrade. Always use freshly opened or recently purified reagents. For organometallic reagents, it's crucial to verify their concentration. Ensure catalysts are stored under the recommended inert conditions and have not expired.

  • Solvent Purity: Impurities in solvents, especially water, can be highly detrimental to moisture-sensitive reactions, such as those involving Grignard reagents or certain palladium catalysts.[3] For such reactions, always use anhydrous solvents. If in doubt, consider distilling your solvents to remove water and stabilizers.

  • Reaction Conditions: Seemingly minor deviations in temperature, pressure, or reaction time can have a major impact.[2] Ensure your heating and cooling systems are accurately calibrated. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to confirm the reaction has reached completion without subsequent product decomposition.[2]

  • Atmosphere Control: Many critical reactions, especially palladium-catalyzed cross-couplings, are oxygen-sensitive. Ensure your reaction vessel is properly purged of air and that all solvents have been thoroughly degassed. The presence of oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[4]

Q2: I'm observing multiple side products on my TLC or LC-MS. What are the most common side reactions in N-arylation and how can I minimize them?

A2: The formation of byproducts in N-arylation reactions, such as the Buchwald-Hartwig amination, is a common challenge. Key side reactions include[5]:

  • Hydrodehalogenation: This is the replacement of the halide on your aryl electrophile with a hydrogen atom. It can be caused by hydride sources in the reaction (from solvents or the base) or by the formation of palladium-hydride species. To minimize this, use anhydrous solvents, select a non-coordinating base, and choose a ligand that favors reductive elimination.

  • Homocoupling of the Aryl Halide: This leads to the formation of biaryl impurities. It is often a result of oxygen in the reaction mixture. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for prevention.

  • β-Hydride Elimination: This can occur if your amine coupling partner has a hydrogen atom on a carbon beta to the nitrogen. The choice of ligand and reaction conditions can significantly influence this pathway.

The selection of the correct ligand is often the most critical parameter in controlling these side reactions.[6]

Q3: My crude product looks fine, but I'm losing most of it during purification. What are the likely causes?

A3: Significant product loss during workup and purification is a frequent source of low isolated yields. Here are the common culprits:

  • Aqueous Workup Losses:

    • Emulsion Formation: Stable emulsions between the organic and aqueous layers can make phase separation difficult, trapping your product.[3] To break emulsions, try adding brine or filtering the mixture through a pad of Celite.

    • Incorrect pH: If your product has acidic or basic functional groups, its solubility in the aqueous layer will be pH-dependent. Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form before extraction.[3]

    • Product Solubility: Some organic products have a degree of solubility in water. To mitigate this, minimize the number of aqueous washes and consider back-extracting the combined aqueous layers with a fresh portion of organic solvent.[3]

  • Column Chromatography Losses:

    • Improper Solvent System: If the polarity of your eluent is too high, your compound may move too quickly down the column, resulting in poor separation from impurities. Conversely, if it's too low, the compound may not elute at all. Aim for an Rf value of your target compound around 0.2-0.4 on a TLC plate for optimal separation.[2]

    • Column Overloading: Loading too much crude material will lead to broad, overlapping bands and poor separation.[2]

    • Compound Instability: Some compounds can decompose on silica gel, which is slightly acidic. If you suspect this, you can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine in your eluent before packing the column.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing the arylamine core of many neuroleptics, such as clozapine.[7] However, its success is highly sensitive to a range of variables.

Problem: Low Yield in a Buchwald-Hartwig Reaction

If you are experiencing low yields, a systematic optimization of the reaction parameters is necessary. The choice of ligand, base, and solvent are all interconnected and highly dependent on the specific substrates.[6][8]

Troubleshooting Workflow: Buchwald-Hartwig Amination

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Parameter Optimization Details:

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3)While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species.[9] Pre-catalysts are often more reliable as they provide a consistent source of Pd(0) and can lead to more reproducible results.[9]
Ligand Biarylphosphines (e.g., XPhos, RuPhos, SPhos)The ligand is critical. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. The choice of ligand is highly substrate-dependent and often requires screening.[6]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSStrong bases like NaOtBu are very common, but can cause issues with base-sensitive functional groups.[6] In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred. The solubility of the base is a critical but often overlooked factor; an insoluble base can lead to reaction failure.[8]
Solvent Toluene, Dioxane, THF, CPMEThe solvent must be able to dissolve the reactants and intermediates. Aprotic solvents are generally used. Toluene and dioxane are common choices for higher temperature reactions.[6] Chlorinated solvents should be avoided as they can inhibit the catalyst.[6]
Temperature 80-110 °CMost Buchwald-Hartwig reactions require heating.[6] The optimal temperature will balance reaction rate with the stability of the catalyst and products.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination Screening

This protocol is a starting point for optimization. All conditions should be systematically varied for a specific set of substrates.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[8]

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Purification of Piperidine-Containing Intermediates

Piperidine scaffolds are prevalent in many neuroleptics, including haloperidol and risperidone.[1] Their synthesis and purification present unique challenges.

Problem: Persistent Impurities in a Piperidine-Based Intermediate

Q: My piperidine product has a yellow tint. What is the cause and how can I remove it?

A: A yellow discoloration in piperidine is typically due to oxidation products.[10] While this may not be detrimental for all subsequent steps, high-purity applications require its removal. The most effective method is distillation.[10] To prevent re-oxidation, store the purified piperidine under an inert atmosphere (Nitrogen or Argon), protected from light.[10]

Q: I'm struggling to separate my piperidine product from unreacted pyridine starting material.

A: This is a common issue because pyridine and piperidine can form an azeotrope (a constant-boiling mixture), making complete separation by simple distillation difficult.[10][11] One effective strategy is selective salt formation. Piperidine is a more basic aliphatic amine and can react with CO₂ to form a solid piperidine carbonate salt, while the less basic pyridine does not react and remains in solution. The solid salt can then be separated by filtration.[10]

Experimental Protocol: Purification of a Solid Piperidine Derivative by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, and it is widely used in the pharmaceutical industry to obtain high-purity active pharmaceutical ingredients (APIs).[12][13]

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] Impurities should either be highly soluble at all temperatures or completely insoluble.

    • Single Solvent Method: If a suitable single solvent is found, this is the simplest approach.

    • Solvent/Anti-Solvent Method: If a single solvent is not ideal, a two-solvent system can be used. The crude product is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (anti-solvent), in which the product is insoluble but is miscible with the "good" solvent, is added slowly until the solution becomes cloudy (the saturation point).[11][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Continue adding the solvent in small portions until the solid just dissolves completely.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), a hot filtration is required. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[16]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without being disturbed. Slow cooling encourages the formation of larger, purer crystals.[12] Once at room temperature, cooling can be completed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical and should be determined experimentally. The following table provides a general guide for common solvents.

SolventPolarityBoiling Point (°C)Common Uses & Notes
WaterVery High100Good for polar compounds. Inexpensive and non-flammable.
EthanolHigh78A versatile solvent for moderately polar compounds.
Ethyl AcetateMedium77Good for a wide range of compounds. Can be prone to hydrolysis.
DichloromethaneMedium40Dissolves many organic compounds. Volatile and requires careful handling.
TolueneLow111Good for non-polar compounds. High boiling point can be useful.
HexaneVery Low69Used for very non-polar compounds. Often used as an anti-solvent.

Logical Relationships in Synthesis Optimization

The process of optimizing a chemical reaction is not linear but cyclical. The outcome of one experiment informs the design of the next, creating a feedback loop that leads to the desired outcome. This can be visualized as a cycle of design, execution, analysis, and refinement.

Caption: The iterative cycle of reaction optimization.

By embracing a systematic and mechanistically informed approach to troubleshooting, researchers can overcome the inherent challenges in synthesizing complex neuroleptic precursors, paving the way for the next generation of CNS therapeutics.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Dean, A., Cope, C., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Technology Enhanced Chemical Synthesis CDT. [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. LabXchange. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • Arborpharm. (n.d.). Antipsychotic Drug Intermediates. Arborpharm. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH. [Link]

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Technical Support Center: Troubleshooting Low Yield in the Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we move beyond simple protocols to delve into the causality behind common issues, providing you with the rationale to make informed decisions in your experimental work.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for some of the most prevalent thiophene synthesis methodologies.

General Troubleshooting Questions

Question 1: My overall yield is consistently low regardless of the synthetic method. What are some universal factors I should investigate?

Low yields in thiophene synthesis can often be traced back to fundamental reaction parameters that are common across different named reactions. Before delving into method-specific issues, a thorough review of the following is recommended:

  • Purity of Starting Materials: Impurities in your starting materials can lead to a host of side reactions, consuming your reagents and complicating your purification process. Always ensure the purity of your starting ketones, dicarbonyls, nitriles, and other precursors.

  • Solvent Choice and Purity: The choice of solvent is critical. For instance, polar solvents like ethanol, methanol, or DMF can enhance the solubility and reactivity of elemental sulfur in the Gewald synthesis.[1] Ensure your solvents are anhydrous, as water can inhibit certain reactions or promote undesired side pathways.

  • Reaction Temperature: Temperature control is paramount. Higher temperatures can sometimes favor competing side reactions, such as furan formation in the Paal-Knorr synthesis.[2] It is crucial to maintain the lowest effective temperature for the reaction to proceed efficiently.

  • Inert Atmosphere: Many reagents used in thiophene synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

Method-Specific Troubleshooting Guides

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a cornerstone for creating substituted thiophenes from 1,4-dicarbonyl compounds.[3][4][5] However, it is not without its challenges.

Question 2: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis, leading to a low yield of the desired thiophene. How can I suppress furan formation?

This is a very common issue. The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization of the 1,4-dicarbonyl to form a furan.[2]

Troubleshooting Strategies:

Troubleshooting StepRecommendationRationale
Choice of Sulfurizing Agent Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent.Lawesson's reagent is often a milder and more efficient thionating agent, which can provide better selectivity for the thiophene product over the furan byproduct.[2]
Reaction Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures can favor the dehydration pathway leading to furan formation.[2]
Reaction Time Monitor the reaction closely (e.g., by TLC) and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, increase the likelihood of furan formation and potential product degradation.[2]
Reagent Stoichiometry Use a sufficient excess of the sulfurizing agent.Ensuring an adequate amount of the sulfurizing agent can help the thionation pathway outcompete the dehydration reaction.[2]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

For a rapid and often higher-yielding alternative, consider microwave-assisted synthesis.

  • In a microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 eq), Lawesson's reagent (0.5 eq), and a suitable solvent like toluene.

  • Add a magnetic stir bar and securely cap the vial.

  • Irradiate the mixture in a microwave synthesizer at 150°C for 10-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.[2]

Paal_Knorr_Troubleshooting start Low Thiophene Yield (High Furan Byproduct) reagent Choice of Sulfurizing Agent start->reagent temp Reaction Temperature start->temp time Reaction Time start->time solution1 Switch to Lawesson's Reagent reagent->solution1 P₄S₁₀ is too harsh solution2 Lower Reaction Temperature temp->solution2 High temp favors dehydration solution3 Optimize Reaction Time (TLC) time->solution3 Prolonged time increases side reactions

Caption: Troubleshooting workflow for furan byproduct in Paal-Knorr synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes.[6] Low yields in this reaction often stem from issues with the initial condensation step or the reactivity of sulfur.

Question 3: My Gewald reaction is giving a very low yield of the 2-aminothiophene. What are the likely causes and how can I fix them?

Several factors can contribute to a low yield in the Gewald synthesis. A systematic approach to troubleshooting is often effective.

Possible Causes and Solutions:

  • Inefficient Knoevenagel-Cope Condensation: This initial step between the ketone/aldehyde and the active methylene nitrile is crucial.[7]

    • Base Selection: The choice of base is critical. For less reactive ketones, you may need to screen different bases like piperidine, morpholine, or triethylamine.[1]

    • Water Removal: This condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: As mentioned, polar solvents like ethanol, methanol, or DMF can improve the solubility and reactivity of elemental sulfur.[1]

    • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[1]

  • Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1]

Gewald_Troubleshooting start Low Yield in Gewald Synthesis condensation Inefficient Knoevenagel-Cope Condensation start->condensation sulfur Poor Sulfur Reactivity start->sulfur sterics Steric Hindrance start->sterics solution_base Screen Different Bases condensation->solution_base solution_water Remove Water (e.g., Dean-Stark) condensation->solution_water solution_solvent Use Polar Solvent (e.g., DMF, Ethanol) sulfur->solution_solvent solution_temp Optimize Temperature (40-60 °C) sulfur->solution_temp solution_twostep Two-Step Protocol for Hindered Ketones sterics->solution_twostep

Caption: Decision tree for troubleshooting low yields in the Gewald synthesis.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from thioglycolic acid derivatives and α,β-acetylenic esters.[7][8]

Question 4: The yield of my Fiesselmann synthesis is poor, and I have a complex mixture of byproducts. How can I optimize this reaction?

The Fiesselmann synthesis proceeds through a series of base-catalyzed conjugate additions and a final cyclization.[7] Side reactions can occur at any of these steps.

Key Optimization Parameters:

ParameterRecommendationRationale
Base Use a non-nucleophilic base like sodium methoxide or potassium tert-butoxide.A strong, non-nucleophilic base is required to deprotonate the thioglycolic acid derivative and catalyze the conjugate additions without competing as a nucleophile itself.
Stoichiometry Carefully control the stoichiometry of the reactants.An excess of the base or either of the reactants can lead to the formation of side products.
Temperature Maintain a low reaction temperature, typically starting at 0°C and slowly warming to room temperature.This helps to control the rate of the conjugate additions and minimize the formation of byproducts.
Reaction Monitoring Monitor the reaction progress by TLC to determine the optimal reaction time.Over- or under-running the reaction can lead to a decrease in the yield of the desired product.
Suzuki Coupling for Thiophene Functionalization

Suzuki coupling is a powerful tool for C-C bond formation, but thiophene boronic acids can be prone to decomposition.

Question 5: I am experiencing low yields in my Suzuki coupling with a thiophene boronic acid, and I detect significant amounts of the corresponding unfunctionalized thiophene. What is happening and how can I prevent it?

This is a classic case of protodeboronation, where the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton from the reaction medium.[9] This side reaction consumes your starting material and reduces the overall yield.[9]

Strategies to Minimize Protodeboronation:

  • Choice of Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[9] Switch to milder inorganic bases such as finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[9]

  • Reaction Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[9] Operate at the lowest effective temperature, often in the 60-80 °C range.[9]

  • Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.[9] Employ a highly active catalyst system, such as a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).[9]

  • Protecting Groups: Thiophene boronic acids, especially 2-thiopheneboronic acid, can be unstable.[9] Using more stable boronic acid derivatives, such as pinacol or MIDA esters, can significantly suppress protodeboronation.

Experimental Protocol: General Procedure for Suzuki Coupling with Thiophene Boronic Acids

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the thiophene boronic acid or its ester derivative (1.2-1.5 eq), and a mild base like finely ground K₃PO₄ (3.0 eq).

  • Add the palladium precatalyst and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Purification FAQ

Question 6: I am having difficulty purifying my crude thiophene product. What are some effective purification techniques?

The purification strategy will depend on the physical properties of your thiophene derivative and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and versatile method for purifying thiophene derivatives. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes as a common eluent system.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[1] Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

  • Distillation: For volatile liquid thiophenes, distillation under reduced pressure can be an excellent purification method to remove non-volatile impurities.[2]

  • Washing: A simple aqueous workup can be very effective at removing inorganic salts and other water-soluble impurities before further purification.

References
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from: [Link]

  • YouTube. (2023). Fiesselmann Thiophene Synthesis Mechanism | Organic Chemistry. Retrieved from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. Retrieved from: [Link]

  • National Institutes of Health. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from: [Link]

  • Taylor & Francis. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from: [Link]

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Technical Support Center: Purification of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS 2689-68-1). This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purification of this versatile β-keto ester intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of impurities and general purification strategies.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product are almost always linked to its synthesis, which is typically a Dieckmann condensation of Dimethyl 3-thiaadipate.[1][2][3] The primary impurities fall into three categories:

  • Unreacted Starting Materials: The most common carry-over is the starting diester, Dimethyl 3-thiaadipate.

  • Side-Reaction Products: The Dieckmann condensation can sometimes yield isomeric byproducts. One notable isomer is Methyl 3-oxotetrahydrothiophene-2-carboxylate, which can form under certain reaction conditions.[4]

  • Degradation Products: As a β-keto ester, the target molecule is susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures.[5] This can lead to the formation of 4-oxotetrahydrothiophene-3-carboxylic acid and subsequent decomposition products. The tetrahydrothiophene ring can also be oxidized to the corresponding sulfoxide under aggressive conditions.[6]

Q2: My crude product is a beige or yellowish oil/solid. What is the best initial purification strategy?

A2: Given that this compound is a solid with a low melting point (reported between 29-38°C), the optimal initial strategy depends on the physical state and scale of your crude material.[1][7]

  • For Crystalline or Semi-Solid Material: Recrystallization is the most effective and scalable first-line approach. It is excellent for removing less-polar starting materials and colored impurities. A mixed solvent system, such as petroleum ether-ethanol, has been reported to be effective.[1]

  • For Oily or Intractable Material: If the material fails to crystallize, Flash Column Chromatography is the recommended method. It offers precise separation of the target compound from both more polar and less polar impurities.

Q3: How do I properly store the purified product to prevent degradation?

A3: To maintain the long-term stability of this compound, store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C). Protect it from moisture and light. The ester and β-keto functionalities are sensitive to hydrolysis, and low temperatures will minimize the rate of any potential degradation pathways.

Part 2: Troubleshooting and Detailed Protocols

This section provides detailed, step-by-step solutions to specific experimental problems.

Troubleshooting Guide: Common Purification Issues
Symptom Observed Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Switch to a less-polar solvent system or increase the proportion of the non-polar co-solvent (e.g., increase the hexane/ethyl acetate ratio).2. Use the minimum amount of hot solvent required to fully dissolve the crude material.3. Preheat your filtration funnel and flask to prevent cooling and crystal formation.
Persistent Yellow Color After Purification A colored impurity is co-eluting or co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution during recrystallization, then filter it through a pad of Celite®. 2. In flash chromatography, use a shallower solvent gradient to improve resolution.
Multiple Spots on TLC / Peaks in HPLC Post-Purification The chosen purification method provided insufficient resolution.1. Chromatography: The polarity of the eluent is not optimal. Re-screen solvent systems using TLC. An Rf value between 0.15 and 0.40 is ideal for good separation.[8] A switch to a different stationary phase (e.g., reversed-phase C18 silica) may be necessary for very polar impurities.[9][10]2. Recrystallization: The impurities have very similar solubility profiles to the product. A second recrystallization from a different solvent system may be required, or switch to chromatography.
Product Appears as an Oil Instead of a Solid The presence of impurities is depressing the melting point.This strongly indicates that further purification is necessary. Flash column chromatography is the best course of action to remove the impurities preventing crystallization.
Experimental Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for purifying oily crude products or for achieving the highest level of purity. The polarity of this compound makes it well-suited for normal-phase silica gel chromatography.

1. Preparation and TLC Analysis:

  • Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in a TLC chamber using a starting solvent system of 30% ethyl acetate in hexane.
  • Visualize the plate under UV light (254 nm) and/or by staining with potassium permanganate.
  • Adjust the solvent polarity to achieve an Rf value of ~0.3 for the main product spot.[8] For this moderately polar compound, a system of 20-40% ethyl acetate in hexane is typically effective.[11]

2. Column Packing and Sample Loading:

  • Select a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
  • Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate/hexane).
  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your product) and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[12] Carefully add this powder to the top of the packed column.
  • Liquid Loading: If the product is not soluble in the mobile phase, dissolve it in a minimum amount of a stronger solvent (e.g., dichloromethane) and load it directly onto the column. Note: this can sometimes compromise resolution.

3. Elution and Fraction Collection:

  • Begin eluting the column with the low-polarity solvent system determined by your TLC analysis.
  • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to speed up elution after less-polar impurities have been washed out.
  • Collect fractions and monitor their composition by TLC.
  • Combine the pure fractions containing only the desired product.

4. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Place the resulting oil or solid under high vacuum to remove any residual solvent.
Workflow Visualization

The following diagrams illustrate the decision-making process for purification and the chemical principle behind an essential workup step.

Purification_Decision_Tree start Crude Product (this compound) q1 Is the material a solid or semi-solid? start->q1 recrystallize Attempt Recrystallization (e.g., Pet. Ether/Ethanol) q1->recrystallize Yes chromatography Perform Flash Column Chromatography q1->chromatography No (Oily) q2 Is purity >98% by HPLC/NMR? recrystallize->q2 success Pure Product chromatography->success After fraction collection q2->success Yes fail Purity Not Met q2->fail No fail->chromatography

Caption: Decision tree for selecting a purification method.

Sources

Stability issues of Methyl 4-Oxotetrahydrothiophene-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1). This resource is designed for researchers, medicinal chemists, and process development scientists to address the common stability challenges encountered when working with this versatile β-keto ester. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity of your experiments and the reproducibility of your results.

Section 1: Core Concepts – Understanding the Inherent Instability

A thorough understanding of the molecule's structure is paramount to predicting and controlling its behavior in solution. This section explains the chemical rationale behind the stability issues.

Q1: What are the primary chemical features that make this compound prone to degradation?

The instability of this compound is not due to the tetrahydrothiophene ring itself, but rather its classification as a β-keto ester .[1] This class of compounds possesses a unique and reactive arrangement of functional groups: a ketone at the β-position relative to an ester carbonyl.[2] The key features influencing its stability are the acidic α-hydrogen and the two adjacent carbonyl groups.[1][3]

Structural_Features cluster_mol This compound cluster_features Key Reactive Sites mol A Ester Group (Susceptible to Hydrolysis) A->mol Hydrolysis Site B α-Hydrogen (Acidic, pKa ~10.5) B->mol Deprotonation Site C β-Keto Group (Enables Tautomerism) C->mol Keto-Enol Site

Caption: Key structural features governing reactivity.

Q2: What are the main degradation pathways I should be aware of?

The principal degradation pathway for β-keto esters is a two-step process: hydrolysis followed by decarboxylation .[1] This is particularly prevalent in aqueous solutions, especially when subjected to heat or strong acidic/basic conditions.

  • Hydrolysis: The methyl ester is cleaved, typically by acid- or base-catalyzed hydrolysis, to yield the corresponding β-keto acid.[1]

  • Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide (CO₂), often upon gentle heating, to form a ketone.[1][2] The reaction proceeds through a cyclic, six-membered transition state.[1][4]

Degradation_Pathway Start Methyl 4-Oxotetrahydro- thiophene-3-carboxylate Intermediate Unstable β-Keto Acid Intermediate Start->Intermediate Hydrolysis (+H₂O, H⁺ or OH⁻) Product 4-Oxotetrahydrothiophene (Ketone Product) Intermediate->Product Decarboxylation (Heat) CO2 CO₂ Intermediate->CO2

Caption: The primary degradation pathway in solution.

Q3: What is Keto-Enol Tautomerism and why is it important for this molecule?

Due to the acidic α-hydrogen, the molecule exists in a rapid equilibrium between two constitutional isomers: the keto form and the enol form. This is known as keto-enol tautomerism .[5][6]

  • Keto Form: The standard structure with two distinct carbonyl groups.

  • Enol Form: Contains a carbon-carbon double bond (C=C) and a hydroxyl (-OH) group.

While the equilibrium typically favors the more stable keto tautomer, the enol form is crucial as it is often the nucleophilic species in synthetic reactions.[5][6] The conditions of your experiment (solvent, pH, temperature) can shift this equilibrium. For some β-dicarbonyl compounds, factors like intramolecular hydrogen bonding or conjugation can significantly increase the percentage of the enol form at equilibrium.[5][7]

Section 2: Troubleshooting Guide – Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions based on the chemical principles discussed above.

Q4: My reaction yield is low, and I'm recovering mostly starting material. What could be the issue?
  • Probable Cause 1: Incomplete Deprotonation. If your reaction requires the formation of the enolate (the conjugate base), the base you are using may not be strong enough, or the temperature may be too low for complete deprotonation.

  • Solution:

    • Base Selection: Ensure your base is appropriate for deprotonating a β-keto ester (e.g., NaH, LDA, NaOMe). The choice of base can influence the regioselectivity of deprotonation.[1]

    • Temperature Control: Some deprotonations require cooling (e.g., with LDA) to prevent side reactions, while others may require gentle warming. Consult literature for your specific reaction type.

    • Solvent Choice: Use a dry, aprotic solvent (e.g., THF, Toluene) that will not interfere with the base.

Q5: I'm observing an unexpected, simplified side product in my analysis (e.g., by NMR or GC-MS). What is it?
  • Probable Cause: Decarboxylation. You are likely observing 4-Oxotetrahydrothiophene, the product formed after accidental hydrolysis and subsequent decarboxylation of your starting material.[1][2] This is especially common if your reaction was heated for a prolonged period or if the workup involved acidic or basic aqueous solutions.

  • Solution:

    • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis from trace water.

    • Temperature Management: Avoid excessive heating. If heat is necessary, use the minimum temperature and time required.

    • Neutral Workup: During workup, use a neutral wash (e.g., saturated brine) instead of acidic or basic washes if possible. If pH adjustment is necessary, perform it at low temperatures (0-5 °C) and work quickly.

Q6: My compound appears to degrade during purification by column chromatography. How can I minimize this?
  • Probable Cause: Silica Gel Acidity. Standard silica gel is slightly acidic and can promote the degradation of sensitive compounds like β-keto esters, especially with prolonged contact time.

  • Solution:

    • Deactivate Silica: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), then flushing with your mobile phase.

    • Increase Elution Speed: Use flash chromatography rather than gravity chromatography to minimize the contact time on the stationary phase.

    • Alternative Methods: Consider purification by crystallization or distillation under reduced pressure if applicable.[8]

Troubleshooting_Workflow Problem Low Yield or Unexpected Side Product Check1 Was the reaction heated? Problem->Check1 Check2 Was the workup acidic or basic? Problem->Check2 Check3 Was the base strong enough? Problem->Check3 Cause1 Likely Decarboxylation Check1->Cause1 Yes Check2->Cause1 Yes Cause2 Incomplete Reaction Check3->Cause2 No Solution1 Use lower temp; Minimize reaction time; Use neutral workup at 0°C Cause1->Solution1 Solution2 Use stronger base (e.g., NaH, LDA); Ensure anhydrous conditions Cause2->Solution2

Caption: A workflow for troubleshooting common issues.

Section 3: Frequently Asked Questions (FAQs)
Q7: What are the ideal storage conditions for this compound?

Proper storage is critical to maintaining the purity and integrity of the compound. Different conditions are recommended for the solid material versus solutions.

Form Temperature Atmosphere Solvent Rationale
Solid 2-8°C[9]Inert (Argon or Nitrogen)N/AMinimizes thermal degradation and prevents slow hydrolysis from atmospheric moisture.
Solution -20°C to -80°CInertAnhydrous AproticPre-made solutions are not recommended. If necessary, prepare fresh, use anhydrous aprotic solvents (e.g., Toluene, THF), and store cold to drastically slow degradation pathways.[2]
Q8: Which solvents are recommended for dissolving this compound to maximize stability?
  • Most Recommended: Anhydrous aprotic solvents such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile. These solvents do not participate in hydrolysis.

  • Use with Caution: Protic solvents like methanol or ethanol can lead to transesterification, especially in the presence of acid or base catalysts, resulting in a mixture of esters.[10][11]

  • Avoid if Possible: Aqueous solutions, particularly non-buffered ones or those at acidic/basic pH, will promote hydrolysis and subsequent degradation.[1]

Q9: How does pH quantitatively affect the stability of my compound in aqueous systems?

The stability is highly pH-dependent. The hydrolysis of the ester to the unstable β-keto acid is the first step, and this process is catalyzed by both acid and base. The subsequent decarboxylation of the β-keto acid is significantly faster under acidic conditions.[2]

pH Range Primary Risk Relative Stability Mechanism Notes
< 4 Rapid DecarboxylationVery LowAcid-catalyzed hydrolysis is followed by rapid decarboxylation of the protonated β-keto acid.[2]
4 - 6 Hydrolysis & DecarboxylationLowBoth pathways are active.
7 - 8 Base-catalyzed HydrolysisModerateThe resulting β-keto carboxylate anion is more stable against decarboxylation than its protonated acid form.[2]
> 9 Rapid HydrolysisLowBase-catalyzed hydrolysis is very fast, leading to the accumulation of the carboxylate anion.
Q10: What analytical techniques are suitable for monitoring the stability and purity of this compound?
  • ¹H and ¹³C NMR Spectroscopy: Excellent for confirming the structural integrity and observing the presence of both keto and enol tautomers.[8] The decarboxylated product will have a distinctly different and simpler spectrum.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying purity and monitoring the appearance of degradation products over time in stability studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but thermal instability is a major concern. The high temperatures of the injection port can cause on-column decarboxylation, leading to an inaccurate assessment of the sample's composition.[2] Derivatization may be necessary to analyze the intact molecule.

Section 4: Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
  • Preparation: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Atmosphere: Handle the solid under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).

  • Solvent Selection: Use a fresh bottle of an anhydrous aprotic solvent (e.g., Toluene).

  • Dissolution: Weigh the required amount of solid into an oven-dried flask. Add the solvent via syringe and stir until fully dissolved.

  • Storage: Use the solution immediately. If short-term storage is unavoidable, seal the flask tightly, purge with inert gas, and store at -20°C or below. Do not store for extended periods.

Protocol 2: A Method for Minimizing Degradation During an Aqueous Workup
  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C in an ice-water bath.

  • Quenching: Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of a mild reagent (e.g., ammonium chloride for quenching organometallics or strong bases). Avoid strong acids or bases.

  • Extraction: Extract the product into a cold organic solvent (e.g., ethyl acetate, DCM). Perform the extraction quickly.

  • Washing: Wash the combined organic layers sequentially with cold saturated NaHCO₃ solution (if the reaction was acidic) or cold brine. Keep all aqueous solutions at 0-5°C throughout the process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) without heating the water bath above room temperature if possible.

By implementing these protocols and understanding the underlying chemistry, you can significantly improve the reliability and success of your experiments involving this compound.

References
  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE.

  • Benchchem. Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5.

  • Benchchem. preventing decarboxylation of beta-keto acids during analysis.

  • Benchchem. A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters.

  • ResearchGate. (PDF) Mastering β-keto esters.

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

  • PubMed. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Smolecule. Buy Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5.

  • Arkivoc. Synthetic studies of β-ketoesters.

  • National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

  • Sigma-Aldrich. This compound.

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism.

  • ChemBK. This compound.

  • Synthonix. This compound - [M72480].

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points.

  • YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions.

  • ChemicalBook. This compound synthesis.

  • ChemicalBook. This compound | 2689-68-1.

  • Chongqing Chemdad Co., Ltd. This compound.

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Technical Support Center: Scaling Up the Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. This document is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this important synthesis. As an essential building block in the preparation of novel neuroleptic agents and other complex molecules, a robust and scalable synthesis is critical.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the common challenges encountered in the laboratory and during scale-up.

Synthesis Overview

The most prevalent and scalable route to this compound involves a two-step sequence:

  • Michael Addition: A base-catalyzed conjugate addition of methyl thioglycolate to methyl acrylate to form the acyclic diester intermediate, methyl 3-((methoxycarbonyl)methylthio)propionate.[3]

  • Intramolecular Dieckmann Condensation: The diester undergoes a base-mediated intramolecular cyclization to yield the target β-keto ester.[4][5]

This pathway is efficient but requires careful control of reaction conditions to maximize yield and minimize the formation of impurities, particularly the regioisomeric product, methyl 3-oxotetrahydrothiophene-2-carboxylate.[3][6]

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation MTG Methyl Thioglycolate Diester Methyl 3-((methoxycarbonyl)methylthio)propionate MTG->Diester MTG->Diester Piperidine, ~50°C MA Methyl Acrylate MA->Diester MA->Diester Piperidine, ~50°C Product This compound Diester->Product NaOCH3, Reflux

Caption: Overall synthetic route from starting materials to the final product.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Stage 1: Michael Addition to Form Diester Intermediate

Question: My Michael addition reaction is slow or appears incomplete. What are the likely causes?

Answer: Sluggishness in this reaction typically points to two main factors: catalyst inefficiency or suboptimal temperature.

  • Catalyst Activity: The reaction is commonly catalyzed by a weak base like piperidine.[3][7] Ensure the piperidine is of good quality and not degraded. The catalyst loading is typically low (e.g., ~2 mol%), but insufficient amounts will slow the reaction.[3]

  • Temperature Control: The reaction is often maintained at around 50°C.[3] Lower temperatures will decrease the reaction rate, while excessively high temperatures can promote side reactions or evaporation of the volatile methyl acrylate. Precise temperature control is crucial for consistent results.

Question: I'm observing the formation of side products during the Michael addition. How can I improve selectivity?

Answer: The primary side reaction is the polymerization of methyl acrylate. This can be mitigated by:

  • Controlled Addition: Add the methyl acrylate slowly and sub-surface to the solution of methyl thioglycolate and piperidine. This maintains a low instantaneous concentration of the acrylate, favoring the 1,4-addition over polymerization.

  • Temperature Management: As mentioned, avoid temperatures significantly above 50°C. Runaway polymerization is an exothermic process, so ensure your reaction vessel has adequate cooling capacity, especially during scale-up.

  • Inhibitors: While not always necessary for this specific transformation, commercial methyl acrylate contains inhibitors (like hydroquinone monomethyl ether). Using freshly opened or properly stored acrylate is advisable. Adding a radical inhibitor is generally not required if temperature and addition rates are well-controlled.

Stage 2: Dieckmann Condensation (Cyclization)

Question: My Dieckmann condensation is giving a low yield of the desired product. What should I investigate?

Answer: Low yields in a Dieckmann condensation are a common problem and can almost always be traced back to the base, solvent, or reaction equilibrium.

  • Base Stoichiometry and Quality: The Dieckmann condensation is an equilibrium process.[5] The reaction is driven to completion by the final, irreversible deprotonation of the acidic α-hydrogen of the newly formed β-keto ester product.[8] Therefore, you must use at least one full equivalent of a strong, non-nucleophilic base. Sodium methoxide is standard. Using a catalytic amount of base is insufficient. Ensure the base is anhydrous; moisture will consume the base and inhibit the reaction.

  • Solvent Purity: The reaction must be conducted under strictly anhydrous conditions. Methanol is a common solvent, but it must be dry.[1] Toluene can also be used, during which methanol is distilled off to drive the reaction.[3] Any water present will quench the enolates and the base.

  • Reverse Reaction: If the product is not deprotonated by the base, the equilibrium can shift back towards the starting diester (a retro-Claisen/Dieckmann reaction).[5][9] This again highlights the need for at least one equivalent of base to trap the product as its enolate salt. The reaction is typically heated to reflux to ensure it reaches equilibrium.[1][10]

Question: My final product is a mixture of the desired this compound and the isomeric Methyl 3-Oxotetrahydrothiophene-2-carboxylate. How can I improve regioselectivity?

Answer: This is the most significant challenge in this synthesis. The starting diester has two sets of α-protons, leading to two possible enolates and subsequent cyclization products.

  • Kinetic vs. Thermodynamic Control: The formation of the two isomers can be influenced by reaction conditions. One study suggests that running the condensation at a lower temperature (-40°C) can favor the formation of the 3-oxo isomer, while higher temperatures (0°C to reflux) favor the desired 4-oxo product.[6] Therefore, for the target compound, running the reaction at reflux is generally preferred.

  • Base and Solvent System: The choice of base and solvent can influence the regioselectivity, although this is less documented for this specific substrate. Using a bulkier base could potentially favor deprotonation at the less sterically hindered position, but sodium methoxide in methanol remains the most cited method.[1][10]

  • Purification: Since a mixture is often obtained, an efficient purification strategy is essential.[3] While column chromatography is effective at the lab scale, it is not ideal for large quantities. Developing a crystallization procedure is the best approach for scale-up. The two isomers may have different solubilities in various solvent systems (e.g., ethyl acetate/petroleum ether), which can be exploited for selective crystallization.[3]

Stage 3: Work-up and Purification

Question: During the acidic work-up, I'm getting an oil that is difficult to handle and crystallize. What can I do?

Answer: This is a common issue when quenching a reaction mixture containing a significant amount of dissolved salts and a product that has a relatively low melting point (29-31°C).[1][10]

  • Controlled Quench: Pour the cooled reaction mixture slowly onto a well-stirred mixture of ice and acid (e.g., conc. HCl).[1][10] This helps to dissipate the heat of neutralization and keep the product from oiling out due to localized heating. An ice/salt bath can be used to bring the temperature even lower, promoting crystallization.[10]

  • Extraction Efficiency: After acidification, ensure you extract the aqueous phase thoroughly with a suitable organic solvent like dichloromethane (DCM) or methylene chloride.[1][10] Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.

  • Seeding: If you have a small amount of pure, crystalline product from a previous batch, use it to seed the oily product after extraction and concentration. This can significantly aid in initiating crystallization.

  • Solvent Trituration: If the concentrated oil is resistant to crystallization, try trituration. Add a non-polar solvent in which the product is poorly soluble (like cold hexane or petroleum ether), and stir or sonicate the mixture. This can often induce crystallization by washing away more soluble impurities.

Scaling-Up Considerations FAQ

Q1: What are the primary safety hazards to consider when scaling this process from grams to kilograms? A1: The key hazards are:

  • Sodium Methoxide/Sodium Metal: These are highly reactive and corrosive. Sodium metal in methanol is extremely exothermic and generates flammable hydrogen gas.[1][10] Sodium methoxide is also highly exothermic when mixed with water. Both must be handled in an inert, dry atmosphere with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the Michael addition and the Dieckmann condensation (especially the initial mixing of the base) can be exothermic. Ensure the reactor has sufficient cooling capacity and a temperature probe to monitor the internal temperature. Plan for controlled, slow addition of reagents.

  • Solvent Flammability: Methanol, toluene, and extraction solvents are flammable. Use proper grounding and operate in a well-ventilated area away from ignition sources.

Q2: How should I adapt my purification strategy for a multi-kilogram scale? A2: Column chromatography is not practical for large-scale purification.[3] Focus on developing a robust crystallization method.

  • Solvent Screening: Perform small-scale screening of various solvent/anti-solvent systems (e.g., ethyl acetate/heptane, toluene/hexane, isopropanol/water) to find conditions that give good recovery and high purity.

  • Temperature Control: Control the cooling rate during crystallization. A slow, controlled cooling profile often yields larger, purer crystals that are easier to filter.

  • Distillation: If the product and its major impurities have a sufficient boiling point difference, vacuum distillation could be a viable, scalable purification method, though crystallization is more common for this compound.[7]

Q3: My yield decreased upon scaling up the Dieckmann condensation. What is the most likely reason? A3: The most common reason for yield loss on scale-up is inefficient mixing.

  • Heterogeneous Mixture: The reaction mixture can become thick or heterogeneous, especially with sodium methoxide. Lab-scale magnetic stirring may be sufficient, but large reactors require powerful overhead mechanical stirrers to ensure the base is well-dispersated and the temperature is uniform throughout the vessel.

  • Inefficient Heat Transfer: Poor mixing also leads to poor heat transfer. Local hot spots can promote side reactions, while cold spots can slow the reaction, preventing it from reaching completion in the allotted time.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate (Diester Intermediate)

This protocol is adapted from established procedures.[3]

ParameterValueNotes
Reagents Methyl thioglycolate (1.0 equiv)
Methyl acrylate (1.1 equiv)A slight excess is used.
Piperidine (0.02 equiv)Acts as the base catalyst.
Temperature 50°CCritical for controlling reaction rate.
Time ~2 hoursMonitor by TLC or GC-MS for completion.

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add methyl thioglycolate (1.0 mmol) and piperidine (0.02 mol).

  • Heat the mixture to 50°C.

  • Slowly add methyl acrylate (1.1 mmol) dropwise over 30-60 minutes, ensuring the temperature does not exceed 55°C.

  • After the addition is complete, stir the reaction mixture at 50°C for 2 hours.

  • Monitor the reaction for the disappearance of the starting materials.

  • Once complete, cool the mixture and remove the excess methyl acrylate and piperidine under high vacuum to yield the crude diester, which is often used directly in the next step without further purification. A typical yield is >95%.[3]

Protocol 2: Synthesis of this compound

This protocol is a composite of typical Dieckmann condensation procedures.[1][10]

ParameterValueNotes
Reagents Diester Intermediate (1.0 equiv)From the previous step.
Sodium methoxide (1.1-1.2 equiv)Must be anhydrous and in molar excess.
Solvent Anhydrous Methanol
Temperature Reflux (~65°C)To drive the reaction to completion.
Time 45-90 minutesMonitor by TLC or LC-MS.

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add anhydrous methanol followed by the portion-wise addition of sodium methoxide (1.1 equiv). Stir until dissolved.

  • Heat the sodium methoxide solution to reflux.

  • Add the crude diester intermediate (1.0 equiv) dropwise to the refluxing solution over 30-60 minutes.

  • Maintain the reaction at reflux for 45-90 minutes after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture slowly into a vigorously stirred beaker containing crushed ice and concentrated HCl (ensure final pH is acidic).

  • An oily product may precipitate; cooling with an ice/salt bath can induce crystallization.[10]

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization. Reported yields are in the range of 80-81%.[1][10]

References
  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Synth-Org. (n.d.). Synthesis of 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]

  • Reddit. (n.d.). Help with dieckmann condensation. r/OrganicChemistry. Retrieved from [Link]

  • NROChemistry. (2021-2025). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (2014, May 28). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, February 20). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Retrieved from [Link]

  • ResearchGate. (2020, December 1). Regioselective Intermolecular Cyclization of Methyl (E)-3-[(4S,5S)-5-Acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4-methoxybenzylmercapto)-2-(methylthio)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved procedure for the preparation of 3-carbomethoxy-4-oxotetrahydrothiopyran, 2- and 4-carbomethoxy-3-oxotetrahydrothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

Technical Support Center: Work-up Procedure for Dieckmann Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Dieckmann Cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up phase of this powerful ring-forming reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot problems and optimize your outcomes.

The Dieckmann cyclization is an indispensable tool for synthesizing five- and six-membered cyclic β-keto esters from diesters.[1][2] While the reaction itself is robust, the success of the synthesis often hinges on a meticulous and chemically-informed work-up procedure. The initial product is not the final neutral compound but its enolate salt, which must be carefully neutralized and isolated.[3][4] Mishandling this stage can lead to side reactions, product decomposition, and low yields.

This guide provides field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Troubleshooting Guide

This section addresses common problems observed during the Dieckmann cyclization work-up.

Q1: My yield is very low, and TLC/LCMS analysis shows mostly unreacted starting material. What went wrong?

This is a classic issue that typically points to problems with the base or reaction conditions, rather than the work-up itself.

  • Insufficient Base Strength or Quantity: The Dieckmann condensation is an equilibrium process. To drive it forward, a full equivalent of a strong base is required to deprotonate the newly formed, acidic β-keto ester, shifting the equilibrium toward the product.[3][5] If the base is not strong enough (e.g., hydroxides) or if less than one equivalent is used, the reaction will not proceed to completion.[6][7]

  • Presence of Moisture: Strong bases commonly used for this reaction, such as sodium hydride (NaH) or LDA, react violently with water.[6] Any moisture in your solvent, glassware, or starting material will quench the base, rendering it ineffective. Ensure all components are rigorously dried before starting the reaction.

  • Incorrect Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like ethanol should only be used with their corresponding alkoxide bases (e.g., sodium ethoxide in ethanol).[8] Using NaH or LDA in a protic solvent will destroy the base. Aprotic solvents like THF, toluene, or benzene are often preferred.[9]

Q2: The work-up produced a dark, tarry substance, and my desired product is difficult to purify. What causes this?

Tar formation is indicative of side reactions, often stemming from reaction conditions that are too harsh or a poorly executed work-up.

  • Intermolecular Condensation: If the intramolecular Dieckmann cyclization is slow (e.g., due to forming a strained ring or dilute conditions not being maintained for large rings), intermolecular Claisen condensation can occur, leading to polymers and oligomeric byproducts.[7]

  • Reaction Temperature Too High: While some reactions require heat, excessive temperatures can promote decomposition and polymerization, especially if the reaction is run for an extended period.

  • Improper Quenching: A slow or incomplete quench can leave pockets of strong base in the mixture. During solvent removal or heating, this residual base can catalyze decomposition or condensation reactions, leading to tar. The quench should be performed at a low temperature (e.g., 0 °C) with vigorous stirring.

Q3: My product decomposed during work-up or purification. I suspect a retro-Dieckmann reaction. How can I prevent this?

Product decomposition, particularly through a retro-Dieckmann (a reverse Claisen condensation), is a major concern. This reaction breaks the newly formed ring and is favored by the presence of a base.[8][10]

  • Cause: The retro-Dieckmann reaction is initiated by the nucleophilic attack of a base (like residual alkoxide from the reaction) on one of the carbonyls of the β-keto ester product.[10] This is especially problematic for products that do not have an acidic proton between the two carbonyls (i.e., at a quaternary carbon), as they cannot form a stable enolate to "protect" themselves.[8]

  • Prevention:

    • Thorough Acidic Quench: The most critical step is to completely neutralize the basic reaction mixture with a mild acid. This protonates the product enolate to form the neutral β-keto ester and neutralizes any remaining strong base.[1][3]

    • Avoid Excess Heat: Do not heat the crude product mixture until you are certain all base has been neutralized and removed.

    • Purification Method: Avoid purification methods that involve basic conditions (e.g., certain grades of silica gel can be basic). If purification is challenging, consider converting the β-keto ester to a more stable derivative before chromatography.

Q4: I'm struggling to perform the liquid-liquid extraction. The layers are not separating well, or I have a persistent emulsion.

Emulsion formation is common when quenching reactions that used finely divided solid bases (like NaH) or when high concentrations of salts are generated.

  • Break the Emulsion: Adding a saturated brine (NaCl solution) during the aqueous wash can help break emulsions. The increased ionic strength of the aqueous layer makes it more polar, forcing a better separation from the organic layer.

  • Filtration: Before extraction, you can sometimes filter the quenched reaction mixture through a pad of Celite® to remove fine inorganic precipitates that often stabilize emulsions.

  • Solvent Choice: Ensure your organic solvent has a significantly different density from water (e.g., dichloromethane or ethyl acetate). If using a solvent with a density close to water (like THF), you may need to add a different solvent and brine to achieve proper separation.

Visual Troubleshooting Guide

This decision tree can help diagnose issues encountered during the work-up.

G start Problem Observed During Work-up low_yield Low Yield / High SM start->low_yield Analysis shows starting material decomposition Product Decomposition / Tar start->decomposition Dark color, complex mixture, or loss of product emulsion Poor Layer Separation / Emulsion start->emulsion Extraction is difficult base_issue Check Base & Conditions: - Was base strong enough (NaH, NaOEt)? - Was 1 full equivalent used? - Were conditions anhydrous? low_yield->base_issue retro_d Suspect Retro-Dieckmann? decomposition->retro_d brine Add Saturated Brine to increase aqueous polarity. emulsion->brine filter Filter through Celite before extraction. emulsion->filter quench_check Improve Quenching: - Quench at 0 °C. - Use dilute acid (e.g., 1M HCl). - Ensure pH is acidic (~5-6). retro_d->quench_check Yes heat_check Avoid Heat: - Do not heat mixture if base is present. - Use low temp for solvent removal. retro_d->heat_check Yes

Caption: Troubleshooting Decision Tree for Dieckmann Work-up.

Standard Work-up Protocol

This protocol outlines a robust, general procedure for the work-up of a Dieckmann cyclization.

Materials:

  • Reaction mixture containing the β-keto ester enolate salt.

  • Ice-water bath.

  • Dilute aqueous acid (e.g., 1M HCl or saturated aqueous NH₄Cl).

  • Extraction solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Saturated sodium bicarbonate solution (optional).

  • Saturated sodium chloride (brine) solution.

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Rotary evaporator.

Procedure:

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel in an ice-water bath to 0 °C. This minimizes side reactions during the quench.

  • Quenching (Acidification): While stirring vigorously, slowly add the dilute aqueous acid to the reaction mixture. The immediate product of the cyclization is the enolate, which is deprotonated at the acidic α-position; the acid quench protonates this enolate to yield the final neutral product.[1][4][11]

    • Control the addition rate to manage any gas evolution (if using NaH) or exotherm.

  • pH Check: Continue adding acid until the aqueous layer is slightly acidic. Check the pH with litmus paper or a pH meter, aiming for a pH of ~5-6. This ensures all the alkoxide base is neutralized and the product is fully protonated.

  • Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and shake gently at first, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer. If emulsions persist, add a small amount of brine and swirl gently.

  • Washing:

    • (Optional) If a strong acid was used for quenching, wash the organic layer with saturated sodium bicarbonate solution to remove residual acid. Check for gas evolution (CO₂).

    • Wash the organic layer with brine to remove the bulk of the water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude β-keto ester can be purified by standard methods such as vacuum distillation or column chromatography.[12]

Frequently Asked Questions (FAQs)

Q1: Why is an acidic quench necessary? Can't I just use water?

Using only water is not recommended. The alkoxide base used in the reaction (e.g., ethoxide) will establish an equilibrium with water, forming hydroxide ions (OH⁻). This is often not sufficient to fully protonate the product enolate (pKa ~11) and, more importantly, leaves the solution basic.[3] A basic environment can promote the reverse (retro-Dieckmann) reaction, especially upon heating to remove solvent, leading to product loss.[8][10] An acidic work-up ensures complete protonation and neutralization of all basic species.[4][11]

Q2: What is the best acid to use for the quench?

The choice of acid depends on the stability of your product. A summary is provided below.

Quenching AgentConcentrationAdvantagesDisadvantages
Dilute HCl / H₂SO₄ 0.5 M to 2 MInexpensive, effective, ensures a fully acidic medium.Can cause hydrolysis of the ester if the product is sensitive or conditions are too harsh (prolonged exposure, heat).[13][14]
Sat. aq. NH₄Cl SaturatedMildly acidic (pH ~4.5-5.5), very gentle. Good for acid-sensitive substrates.May not be acidic enough to neutralize very strong bases completely or break up certain metal complexes.
Acetic Acid Dilute solutionOrganic-soluble, can be a good choice for homogeneous quenching.Can be difficult to remove completely and may interfere with some subsequent steps.

For most standard Dieckmann reactions, a quench with cold 1M HCl is a reliable starting point.

Q3: How do I know my quench is complete?

The most reliable method is to test the pH of the aqueous layer after quenching and extraction. Use a strip of pH paper to confirm that the aqueous phase is slightly acidic (pH 5-6). Visually, a complete quench often corresponds with the dissolution of solid precipitates (like sodium alkoxides) and the formation of two clear, distinct liquid layers after extraction.

Q4: What are the key considerations for choosing an extraction solvent?

  • Product Solubility: The solvent must be a good solvent for your β-keto ester product.

  • Immiscibility with Water: It must be immiscible with water to allow for effective liquid-liquid extraction.

  • Density: A density significantly different from water (either >1 g/mL like DCM or <1 g/mL like ethyl acetate) makes separating layers easier.

  • Boiling Point: A lower boiling point (e.g., diethyl ether, ethyl acetate, DCM) is preferred for easy removal on a rotary evaporator without requiring excessive heat, which could decompose the product.

References

  • Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction. (2024, April 19). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Retro-Dieckmann Challenge Mechanism. Organic Chemistry Tutor. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Organic Chemistry Tutor. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. ResearchGate. Retrieved from [Link]

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Technical Support Center: Characterization of Unexpected Byproducts in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiophene Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with byproduct formation during the synthesis of thiophene-based compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify, characterize, and mitigate the formation of unexpected impurities in your reactions.

Frequently Asked Questions (FAQs)

Q1: My thiophene synthesis is sluggish or fails to proceed to completion. What are the common culprits?

A1: Several factors can lead to low conversion rates. A primary cause is the deactivation of the sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, due to moisture.[1] Always use fresh, properly stored reagents. Additionally, insufficient reaction temperature can be a factor, as many thiophene syntheses require heat to proceed efficiently.[1] Finally, ensure your starting materials, particularly 1,4-dicarbonyl compounds in Paal-Knorr synthesis, are of high purity, as impurities can inhibit the reaction.[1]

Q2: My crude product is a complex mixture that is difficult to separate by column chromatography. What initial purification strategies can I try?

A2: When faced with a complex crude mixture, consider preliminary purification steps before chromatography. If solid byproducts are present, a simple filtration of the reaction mixture prior to workup can be effective.[1] For volatile thiophene products, distillation under reduced pressure is an excellent method to remove non-volatile impurities.[2] If your desired thiophene is a solid, recrystallization from a suitable solvent system can significantly enhance purity and is often a highly effective technique.[1]

Q3: The Paal-Knorr and other thiophene syntheses produce hydrogen sulfide (H₂S). What are the essential safety precautions?

A3: Hydrogen sulfide is a toxic and flammable gas. All reactions that may generate H₂S must be conducted in a well-ventilated chemical fume hood.[1][3] It is highly recommended to set up a gas trap to scrub the effluent gas stream. A common and effective method is to bubble the gas through a bleach (sodium hypochlorite) solution, which oxidizes the H₂S to non-volatile and less hazardous sulfate salts.

Q4: What are the best initial analytical techniques to quickly assess my crude reaction mixture for byproducts?

A4: Thin-Layer Chromatography (TLC) is an indispensable first step for a rapid qualitative assessment.[4] It allows you to visualize the number of components in your crude mixture and monitor reaction progress. For structural information, a crude ¹H NMR spectrum is invaluable. It can provide immediate clues about the presence of major byproducts by revealing unexpected signals or integration ratios. For more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) provides both separation and mass information, allowing for the determination of the molecular weights of the components in your mixture.[4][5]

In-Depth Troubleshooting Guides

Guide 1: Paal-Knorr Thiophene Synthesis
Problem: Low Yield of Thiophene and Significant Furan Byproduct Formation

A frequent challenge in the Paal-Knorr synthesis is the co-formation of the corresponding furan, which can be difficult to separate from the desired thiophene product.[1]

Causality & Mechanism: The Paal-Knorr synthesis utilizes a sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) to convert a 1,4-dicarbonyl compound into a thiophene.[3][6][7] However, these reagents also possess strong dehydrating properties.[3][8] This dual reactivity creates a competing reaction pathway where the 1,4-dicarbonyl undergoes acid-catalyzed cyclization and dehydration to form a furan, bypassing the thionation step.[1][7] While early theories suggested the furan might be an intermediate that is subsequently sulfurized, this has been disproven; the two products arise from distinct, competing pathways.[3][7][8]

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Thionated_Intermediate Thionated Intermediate Dicarbonyl->Thionated_Intermediate + P₄S₁₀ / LR (Sulfurization) Dehydrated_Intermediate Cyclized Hemiacetal Dicarbonyl->Dehydrated_Intermediate + P₄S₁₀ / H⁺ (Dehydration) Thiophene Desired Thiophene Product Thionated_Intermediate->Thiophene Cyclization Furan Furan Byproduct Dehydrated_Intermediate->Furan - H₂O

Caption: Competing pathways in Paal-Knorr synthesis.

Troubleshooting & Optimization Strategies

Troubleshooting StepRecommendationRationale
Sulfurizing Agent Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent.Lawesson's reagent is often milder and more selective, favoring thionation over dehydration, thus reducing furan formation.[1][8]
Reaction Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures disproportionately favor the dehydration pathway leading to the furan byproduct. Careful temperature control is critical.[1]
Reaction Time Monitor reaction progress closely (e.g., by TLC) and stop once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can increase the rate of byproduct formation.[1]
Solvent Choice Use an anhydrous, non-polar, high-boiling solvent like toluene or xylene.These solvents are effective at the required temperatures and their anhydrous nature prevents degradation of the sulfurizing agent.[1]

Byproduct Characterization: Thiophene vs. Furan

Analyte¹H NMR (Aromatic Protons)¹³C NMR (Aromatic Carbons)Mass Spectrometry (MS)
Thiophene Typically appear at δ 6.8-7.5 ppm.Signals generally found between δ 120-145 ppm.Molecular ion peak (M⁺) corresponding to C₄H₄S ring + substituents.
Furan Typically appear slightly upfield at δ 6.0-7.5 ppm.Signals are more shielded, often between δ 105-145 ppm.Molecular ion peak (M⁺) will be 16 mass units lower than the corresponding thiophene (O vs. S).
Guide 2: Gewald Aminothiophene Synthesis
Problem: Formation of a Dimeric Byproduct Instead of the Desired 2-Aminothiophene

The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes.[9][10] However, under certain conditions, a dimeric cyclohexadiene byproduct can form, sometimes becoming the major product.

Causality & Mechanism: The Gewald synthesis begins with a Knoevenagel condensation between a ketone/aldehyde and an activated nitrile to form an α,β-unsaturated nitrile intermediate.[9][11] The desired pathway involves the addition of elemental sulfur to this intermediate, followed by cyclization. However, the α,β-unsaturated nitrile intermediate can also undergo a base-promoted Michael addition with another molecule of itself. This is followed by a Thorpe-Ziegler cyclization to yield a stable, six-membered dimeric byproduct, preventing the formation of the thiophene ring.[12]

Gewald_Troubleshooting Start Ketone + Activated Nitrile + Sulfur + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Desired_Path Addition of Sulfur Intermediate->Desired_Path Side_Path Michael Addition (Self-Condensation) Intermediate->Side_Path [High Concentration] [Inefficient Sulfur Addition] Cyclization Cyclization & Tautomerization Desired_Path->Cyclization Aminothiophene 2-Aminothiophene Product Cyclization->Aminothiophene Thorpe Thorpe Cyclization Side_Path->Thorpe Dimer Dimeric Byproduct Thorpe->Dimer

Caption: Troubleshooting workflow for the Gewald synthesis.

Troubleshooting & Optimization Strategies

Troubleshooting StepRecommendationRationale
Order of Addition Add the sulfur to the reaction mixture before or concurrently with the base catalyst.Ensuring sulfur is present when the α,β-unsaturated nitrile intermediate is formed favors the desired thionation over the competing dimerization pathway.
Base Catalyst Use a milder base (e.g., morpholine, piperidine) instead of stronger bases like sodium ethoxide.A milder base can slow the rate of the competing Michael addition, which is often more sensitive to base strength than the desired cyclization.
Reaction Temperature Maintain moderate temperatures (e.g., 50-60 °C).Elevated temperatures can accelerate the dimerization side reaction.[13]
Microwave Irradiation Consider using microwave-assisted synthesis.Microwave heating has been shown to improve reaction yields and reduce reaction times, often favoring the desired aminothiophene product.[9][10]
Guide 3: Fiesselmann Thiophene Synthesis
Problem: Incomplete Cyclization and Isolation of Thioacetal Intermediate

The Fiesselmann synthesis is a versatile method for creating substituted thiophenes, often 3-hydroxythiophenes, from thioglycolic acid derivatives and α,β-acetylenic esters.[8][14] A common issue is the stalling of the reaction after the initial conjugate additions, leading to the isolation of a stable thioacetal intermediate rather than the final cyclized thiophene.

Causality & Mechanism: The reaction proceeds through two consecutive base-catalyzed 1,4-conjugate additions of the thioglycolate to the acetylenic ester, forming a thioacetal.[8] The final, crucial step is an intramolecular Dieckmann-type condensation to form the five-membered ring. This cyclization requires a sufficiently strong base to deprotonate the methylene bridge of the thioacetal intermediate, initiating the ring closure. If the base is too weak or used in stoichiometric amounts, the reaction may stop at the thioacetal stage.

Troubleshooting & Optimization Strategies

Troubleshooting StepRecommendationRationale
Base Strength & Stoichiometry Use a stronger base (e.g., sodium ethoxide, potassium tert-butoxide) and ensure at least a full equivalent is used for the cyclization step.A stronger base is required to generate the enolate necessary for the intramolecular Dieckmann condensation that forms the thiophene ring.[8]
Reaction Conditions After the initial addition, consider gently heating the reaction mixture.Providing thermal energy can help overcome the activation barrier for the cyclization step.
Solvent Use an anhydrous polar aprotic solvent like THF or DME.These solvents effectively solvate the base and intermediates without interfering with the reaction mechanism.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Paal-Knorr Synthesis

This protocol is adapted for improved efficiency and reduced byproduct formation.[1]

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous toluene (to 0.5 M concentration) followed by Lawesson's reagent (0.5 - 1.0 eq).

  • Reaction: Securely cap the vessel and place it in a microwave synthesizer. Irradiate the mixture at 150 °C for 10-20 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.

Protocol 2: General Purification Workflow for Thiophene Products

The choice of purification method is critical for obtaining high-purity thiophenes. This decision tree outlines a general strategy.

Caption: Decision tree for thiophene purification.

References

  • BenchChem Technical Support Team. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. Benchchem.
  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry.
  • Wikipedia. Thiophene. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Google Patents.
  • BenchChem. Introduction to the synthesis of β-substituted thiophenes.
  • Wikipedia. Gewald reaction. [Link]

  • Semantic Scholar. Fiesselmann thiophene synthesis.
  • Wikipedia. Fiesselmann thiophene synthesis. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Semantic Scholar.
  • Synthesis of Furan and Thiophene.
  • IJNRD. Impurity Profiling in different analytical techniques. (2024). [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • BioPharm International. Analytical Strategies for Monitoring Residual Impurities. [Link]

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Validation & Comparative

Analytical methods for Methyl 4-Oxotetrahydrothiophene-3-carboxylate characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

This guide provides a comprehensive comparison of analytical methodologies for the characterization of this compound (CAS No: 2689-68-1), a key intermediate in the synthesis of various pharmaceutical compounds, including novel neuroleptic agents.[1] A multi-faceted analytical approach is not merely a procedural formality but a fundamental necessity to ensure structural integrity, confirm identity, and establish purity. For researchers and drug development professionals, a robust analytical workflow guarantees the reliability and reproducibility of downstream applications.

This document moves beyond standard protocols to explain the causality behind methodological choices, offering a framework for developing self-validating analytical systems. We will explore the core spectroscopic and chromatographic techniques, presenting their principles, comparative strengths, and detailed experimental workflows.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of molecular structure elucidation. Its unparalleled ability to map the carbon-hydrogen framework provides unambiguous evidence of the compound's identity. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Expertise & Experience: The "Why" Behind the NMR Protocol

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The presence of keto-enol tautomerism in this molecule can be observed in NMR. The enol form is stabilized by intramolecular hydrogen bonding, giving rise to a characteristic signal in the ¹H NMR spectrum around 10-12 ppm.[2]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Expected Results

The structure of this compound (C₆H₈O₃S) dictates a specific set of signals.

  • ¹H NMR (in CDCl₃):

    • δ ~3.78 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester (-OCH₃) group.[2]

    • δ ~3.75-3.81 ppm (multiplets, 4H): These signals arise from the two methylene groups (-CH₂-) in the tetrahydrothiophene ring. The complex splitting pattern is due to coupling between these protons.[2]

    • δ ~10.93 ppm (singlet, 1H): This downfield signal is characteristic of the enol proton, indicating a significant presence of the enol tautomer in solution.[2]

  • ¹³C NMR (in CDCl₃):

    • δ ~31.40, 38.03 ppm: Signals for the two methylene carbons in the ring.[2]

    • δ ~51.63 ppm: Signal for the methyl ester carbon (-OCH₃).[2]

    • δ ~99.21 ppm: Signal for the enolic carbon (C=C-OH).[2]

    • δ ~169.55, 172.43 ppm: Signals for the carbonyl carbons of the ester and the enolized ketone, respectively.[2]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in ~0.6 mL CDCl3 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Acquire 1H and 13C Spectra Acq1->Acq2 Proc1 Fourier Transform (FID to Spectrum) Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate & Assign Chemical Shifts Proc2->Proc3 Proc4 Confirm Structure Proc3->Proc4

Caption: Workflow for structural characterization by NMR spectroscopy.

Molecular Weight Confirmation with Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of a compound, thereby validating its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically produces a clear molecular ion peak.

Expertise & Experience: Why ESI-MS?

ESI is chosen for its high sensitivity and its ability to generate intact molecular ions, often as adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺). This provides a direct and accurate measurement of the molecular weight (160.19 g/mol for C₆H₈O₃S).[2][3]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature to optimal values for signal generation.

  • Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and any potential fragments or adducts.

Data Interpretation and Expected Results

The primary goal is to identify the peak corresponding to the molecular ion.

  • Molecular Formula: C₆H₈O₃S

  • Molecular Weight: 160.19 g/mol

  • Expected Ion: An ESI-MS spectrum will likely show a prominent peak at m/z 183.01 , corresponding to the sodium adduct [M+Na]⁺.[2] A protonated molecule at m/z 161.02 [M+H]⁺ may also be observed.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis Prep1 Prepare Dilute Solution (e.g., 0.1 mg/mL in MeOH) Acq1 Infuse Sample into ESI Source Prep1->Acq1 Acq2 Acquire Spectrum in Positive Ion Mode Acq1->Acq2 Ana1 Identify Molecular Ion Peak (e.g., [M+Na]+) Acq2->Ana1 Ana2 Confirm Molecular Weight (Expected: 160.19) Ana1->Ana2

Caption: Workflow for molecular weight confirmation by ESI-MS.

Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, it provides a molecular "fingerprint."

Expertise & Experience: Interpreting Key Vibrational Bands

For this compound, the most informative regions of the IR spectrum are the carbonyl (C=O) and C-O stretching frequencies. The presence of two distinct carbonyl groups (ketone and ester) is a key structural feature. The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch. Hydrogen bonding associated with the enol form can cause band broadening and a shift to lower frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation and Expected Results
  • ~1730-1750 cm⁻¹: Strong absorption from the ester carbonyl (C=O) stretching vibration.

  • ~1700-1725 cm⁻¹: Strong absorption from the ketone carbonyl (C=O) stretching vibration.

  • ~2800-3000 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

  • ~1100-1300 cm⁻¹: C-O stretching vibrations from the ester group.

  • ~600-800 cm⁻¹: C-S stretching vibration (often weak).

IR Spectroscopy Workflow Diagram

IR_Workflow cluster_acq Data Acquisition (ATR-IR) cluster_analysis Data Analysis Acq1 Perform Background Scan (Empty Crystal) Acq2 Place Sample on ATR Crystal Acq1->Acq2 Acq3 Acquire Sample Spectrum Acq2->Acq3 Ana1 Identify Key Absorption Bands (cm-1) Acq3->Ana1 Ana2 Assign Bands to Functional Groups (C=O, C-O) Ana1->Ana2 Ana3 Confirm Presence of Ester and Ketone Ana2->Ana3

Caption: Workflow for functional group analysis by IR spectroscopy.

Purity Assessment using Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of a sample and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) offers a quick qualitative check, while High-Performance Liquid Chromatography (HPLC) provides precise quantitative data.

Expertise & Experience: Method Selection for Purity

TLC is an invaluable tool during synthesis for rapid reaction monitoring. A documented solvent system of Benzene:Methanol:Acetic Acid (45:8:4) shows a retention factor (Rƒ) of 0.75 for this compound.[2] For quantitative purity analysis, a reverse-phase HPLC method with UV detection is the industry standard. The carbonyl and enol functionalities provide strong chromophores, making UV detection at a wavelength around 254 nm highly effective.

Experimental Protocol: HPLC
  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as needed.

  • Mobile Phase: Prepare a filtered and degassed mobile phase, such as a gradient of water and acetonitrile.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Acquisition & Analysis: Run the sample and a blank (solvent). Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Comparative Summary of Analytical Methods

Technique Primary Information Provided Key Advantage Typical Application
¹H & ¹³C NMR Unambiguous molecular structure, H/C framework, Tautomeric formsDefinitive structural elucidationIdentity confirmation, structural verification of final product and intermediates
Mass Spectrometry Molecular weight, Elemental formula confirmationHigh sensitivity and mass accuracyMolecular weight confirmation
IR Spectroscopy Presence of functional groups (e.g., C=O, C-O)Rapid, non-destructive, requires minimal sample prepQuick identity check, confirmation of functional group transformations
HPLC Quantitative purity, presence of impuritiesHigh resolution and sensitivity for quantificationFinal product purity assessment, quality control
TLC Qualitative purity, reaction progressFast, simple, and inexpensiveIn-process reaction monitoring

Conclusion

A comprehensive and trustworthy characterization of this compound cannot be achieved with a single technique. The synergistic application of NMR for definitive structural proof, mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group verification, and chromatography for purity assessment constitutes a robust, self-validating analytical workflow. This integrated approach ensures the quality and reliability of this critical synthetic intermediate, underpinning the success of subsequent research and development efforts.

References

  • Supporting Information. (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (2024, April 9). ChemBK. Retrieved from [Link]

  • This compound - [M72480]. (n.d.). Synthonix. Retrieved from [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-oxotetrahydrofuran-3-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

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Introduction: The Subtle Complexity of Thiophene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Differentiation of Thiophene Isomers

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including notable drugs like the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. The specific substitution pattern on the thiophene ring—the positional isomerism—is not a trivial detail; it profoundly dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and material characteristics.

Distinguishing between these isomers, such as 2-substituted versus 3-substituted thiophenes, is a critical analytical challenge. While they share the same molecular formula and mass, their structural differences give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of the spectroscopic data obtained from four key analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By understanding the principles behind their distinct spectral responses, researchers can confidently elucidate the structure of thiophene-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a direct map of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[3] The position of a substituent dramatically alters the electron density distribution within the aromatic ring, leading to predictable changes in chemical shifts (δ) and spin-spin coupling constants (J).

Causality of Spectral Differences: The Role of Substituent Position

The sulfur atom in the thiophene ring acts as an electron-donating group, influencing the electron density at different positions. A substituent at the C2 or C3 position further perturbs this electronic landscape.

  • ¹H NMR: In a 3-substituted thiophene, the proton at C2 is adjacent to the sulfur and the substituent, leading to a distinct chemical shift compared to the protons at C4 and C5. The symmetry is broken, resulting in three unique signals for the ring protons.[4] In contrast, a 2-substituted thiophene also shows three distinct proton signals, but their relative positions and coupling patterns differ due to the different proximity of each proton to the substituent. The unique ring current of the aromatic system causes protons attached to it to be strongly deshielded, typically appearing in the 6.5-8.5 ppm range.[5][6]

  • ¹³C NMR: The effect is even more pronounced in ¹³C NMR. The carbon atom directly attached to the substituent (the ipso-carbon) experiences the largest change in chemical shift. The electronic effects (both inductive and resonance) of the substituent are transmitted across the ring, causing the other carbon atoms (ortho, meta, para-like positions) to resonate at distinct frequencies, allowing for clear differentiation.[4]

Comparative ¹H NMR Data: 2- vs. 3-Substituted Thiophenes

The following table summarizes typical ¹H NMR chemical shifts for protons on the thiophene ring when a substituent is placed at the C2 or C3 position.

Isomer Type Proton Typical Chemical Shift (δ, ppm) Key Differentiator
2-Substituted H-3Varies (highly dependent on substituent)The remaining H-4 and H-5 protons often appear as distinct doublets of doublets, with their coupling constants revealing their positions.
H-4~6.9 - 7.2
H-5~7.1 - 7.5
3-Substituted H-2~7.1 - 7.4The H-2 proton is often a well-defined doublet of doublets and is sensitive to the nature of the substituent at C3.[3][4]
H-4~6.8 - 7.1
H-5~7.2 - 7.6

Note: Data is generalized and actual shifts depend on the specific substituent and solvent used. Data synthesized from multiple sources.[3][4]

Comparative ¹³C NMR Data: Thiophene Carboxylic Acid Isomers

The influence of the substituent's position is clearly visible in the ¹³C NMR spectra of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

Isomer C2 (δ, ppm) C3 (δ, ppm) C4 (δ, ppm) C5 (δ, ppm) Carbonyl C (δ, ppm)
Thiophene-2-carboxylic acid ~134~134~128~133~163
Thiophene-3-carboxylic acid ~127~132~129~126~164

Note: Approximate values compiled from spectral databases. The ipso-carbon (C2 in the first case, C3 in the second) shows a significant downfield shift.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the standard procedure for preparing and running a sample for both ¹H and ¹³C NMR.

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the thiophene isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is common for nonpolar organic compounds.[8][9]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[7]

    • Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[8]

    • The final liquid height in the tube should be approximately 4-5 cm.[7]

  • Spectrometer Setup and Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field-frequency stabilization.[8]

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.[10]

    • Tune the probe for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.[10]

    • For ¹H NMR: Acquire data using a standard single-pulse experiment. Typically, 16-32 scans are sufficient.

    • For ¹³C NMR: Use a proton-decoupled pulse sequence. A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]

    • Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay (e.g., 1-2 seconds for ¹H).[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) file.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak at 7.26 ppm is often used as a reference.[8]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: A View of Molecular Vibrations

IR spectroscopy probes the vibrational modes of a molecule. While it may not always provide the unambiguous structural detail of NMR, it is a rapid and powerful technique for identifying functional groups and gaining insight into the overall molecular structure.

Causality of Spectral Differences: Vibrational Modes and Symmetry

The position of a substituent on the thiophene ring influences the molecule's symmetry and the vibrational frequencies of its bonds.

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations involving the entire molecule, including C-C stretching, C-S stretching, and C-H bending modes.[1] The pattern in this region is unique to each isomer and serves as a molecular "fingerprint." For example, the C-H out-of-plane bending vibrations are sensitive to the substitution pattern on the aromatic ring.

  • Functional Group Region (>1500 cm⁻¹): For substituted thiophenes, the key vibrations of the substituent itself are most informative. For instance, in thiophene-2-carboxylic acid versus thiophene-3-carboxylic acid, the C=O (carbonyl) and O-H stretching frequencies are prominent. The degree of conjugation between the carbonyl group and the thiophene ring can slightly alter the C=O bond character and thus its stretching frequency.[11][12]

Comparative IR Data: Thiophene Carboxylic Acid Isomers

The following table highlights the characteristic IR absorption bands for thiophene-2- and 3-carboxylic acid.

Vibrational Mode Thiophene-2-carboxylic acid (cm⁻¹) Thiophene-3-carboxylic acid (cm⁻¹) Appearance
O-H stretch (H-bonded) ~3300 - 2500~3300 - 2500Very broad, strong
C-H stretch (aromatic) ~3100~3100Sharp, superimposed on O-H
C=O stretch (carbonyl) ~1680 - 1710~1680 - 1710Very strong, sharp
C=C stretch (ring) ~1528, 1413VariesMedium to strong
C-S stretch (ring) ~852, 647VariesWeak to medium

Note: Data synthesized from sources.[1][11] While the functional group frequencies are very similar, subtle shifts and distinct patterns in the 700-1500 cm⁻¹ fingerprint region are used for differentiation.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid and liquid samples with minimal preparation.[13][14]

  • Instrument Preparation:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[15] Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis:

    • For Solids: Place a small amount of the powdered thiophene isomer directly onto the center of the ATR crystal.[13]

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[13]

    • For Liquids: Place a single drop of the liquid sample onto the crystal. The press arm is typically not required for liquids.

  • Data Acquisition and Cleanup:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • After the measurement, raise the press arm and carefully remove the sample.

    • Clean the crystal surface thoroughly with a solvent-dampened tissue to prepare for the next sample.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, typically from a π bonding orbital to a π* anti-bonding orbital (π → π*) in conjugated systems like thiophene.[6][16]

Causality of Spectral Differences: Conjugation and Chromophores

The thiophene ring itself is a chromophore. The position and electronic nature of substituents alter the extent of the conjugated π-electron system, which in turn affects the energy of the electronic transitions.

  • Bathochromic Shift (Red Shift): Electron-donating groups or substituents that extend the conjugation (like another aromatic ring) lower the energy gap between the HOMO and LUMO. This results in the absorption of longer wavelength (lower energy) light, shifting the absorption maximum (λ_max) to a higher value.[17]

  • Positional Effects: A substituent at the C2 position generally conjugates more effectively with the thiophene ring compared to the same substituent at the C3 position.[18] This stronger conjugation often leads to a more significant bathochromic shift for 2-substituted isomers. Thiophene itself has a primary absorption band around 235 nm.[18]

Comparative UV-Vis Data: Monosubstituted Thiophenes

The table below shows how the position of a substituent can influence the primary absorption maximum (λ_max).

Substituent Position λ_max (nm)
-H (Thiophene)-~235
-CHO2~282
-CHO3~265
-COOH2~260
-COOH3~245

Note: Data synthesized from literature values. The solvent used can also influence λ_max.[18]

Experimental Protocol: Acquiring a UV-Vis Spectrum
  • Sample Preparation:

    • Prepare a dilute solution of the thiophene isomer in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The solvent must not absorb in the same region as the analyte.[17]

    • The concentration should be low enough that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units). This often requires preparing a stock solution and then performing a serial dilution.

    • Use high-purity spectroscopic grade solvents.

  • Instrument Setup and Measurement:

    • Fill a clean quartz cuvette with the chosen solvent to use as a blank or reference.

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

    • Rinse the sample cuvette with a small amount of the analyte solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

  • Data Acquisition:

    • Scan a range of wavelengths (e.g., 200-400 nm for thiophenes).

    • The instrument will record the absorbance at each wavelength, generating the UV-Vis spectrum.

    • Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation, offers clues about its structure. While isomers have the same molecular mass, their fragmentation patterns can differ.

Causality of Spectral Differences: Fragmentation Pathways

In electron impact (EI) ionization, a high-energy electron knocks an electron from the molecule, forming a radical cation known as the molecular ion (M•+).[19] This ion is often unstable and breaks apart into smaller, charged fragments. The pathways of this fragmentation are dictated by the stability of the resulting fragments.

  • Isomeric Differentiation: In general, differentiating 2- and 3-substituted isomers by mass spectrometry alone can be challenging, as they may undergo similar fragmentation processes, such as the loss of the substituent or ring cleavage.[20] However, the relative abundance of certain fragment ions can sometimes differ, providing a basis for distinction. For example, the stability of the intermediate radical or carbocation formed after the initial cleavage can be influenced by the substituent's original position, leading to a preferred fragmentation pathway for one isomer over the other.

Comparative MS Data: Thiophene Isomer Fragmentation

For many simple 2- and 3-substituted thiophenes, the primary fragmentation involves the loss of the substituent or characteristic fragments from the ring. The mass spectra often show pronounced molecular ions.[20] For instance, both 2- and 3-bromothiophene (MW ~164) would show a strong molecular ion peak cluster (due to ⁷⁹Br and ⁸¹Br isotopes) and a fragment corresponding to the loss of a bromine atom (M-Br). Subtle differences in the relative intensities of other smaller fragments may be the only distinguishing feature.

Experimental Protocol: Acquiring a Mass Spectrum (Direct Infusion ESI)

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). For pure samples, direct infusion can be used.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.[21]

    • The sample must be free of non-volatile salts and buffers, which can suppress the signal and contaminate the instrument.[21][22]

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulates.[21]

  • Instrument Setup and Infusion:

    • Set the mass spectrometer parameters, including the ionization mode (positive or negative), mass range, and capillary voltage.

    • Load the sample solution into a syringe and place it in a syringe pump.

    • Connect the syringe to the ESI source via PEEK tubing.

    • Infuse the sample at a low, constant flow rate (e.g., 5-10 µL/min).[22]

  • Data Acquisition:

    • Allow the signal to stabilize.

    • Acquire the mass spectrum, averaging multiple scans to obtain a clean spectrum.

    • The resulting spectrum will show the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. High-resolution instruments can provide an accurate mass measurement to confirm the elemental composition.

Integrated Workflow for Isomer Elucidation

No single technique tells the whole story. A logical, integrated workflow is the most reliable approach to structure elucidation. The data from each technique provides complementary information that, when combined, leads to an unambiguous assignment.

G cluster_prep Sample cluster_analysis Spectroscopic Analysis cluster_data Primary Data Output cluster_conclusion Conclusion Sample Unknown Thiophene Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Connectivity (2D) NMR->NMR_Data IR_Data Functional Groups Fingerprint Region IR->IR_Data UV_Data λ_max Conjugation Info UV->UV_Data MS_Data Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern MS->MS_Data Integration Data Integration & Comparison Against Known Isomer Data NMR_Data->Integration IR_Data->Integration UV_Data->Integration MS_Data->Integration Elucidation Final Structure Elucidation Integration->Elucidation

Conclusion

The differentiation of thiophene isomers is a task that demands precision and a multi-faceted analytical approach. While mass spectrometry confirms the molecular formula and UV-Vis spectroscopy provides insights into the electronic system, it is the combination of IR and, most definitively, NMR spectroscopy that provides the conclusive evidence for structural assignment. IR spectroscopy offers a rapid check for functional groups and a unique fingerprint, while ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the molecular skeleton. By understanding the causal relationships between isomeric structure and spectral output and by employing rigorous, validated experimental protocols, researchers in drug discovery and materials science can confidently navigate the subtle yet critical complexities of thiophene chemistry.

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  • NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved January 7, 2026, from [Link]

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A Comparative Guide to the Synthesis and NMR Validation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the structural integrity and purity of synthetic intermediates are paramount. Methyl 4-oxotetrahydrothiophene-3-carboxylate is a key building block in the synthesis of various pharmaceutical agents, including a new class of neuroleptic agents.[1] This guide provides an in-depth analysis of its synthesis via a common and efficient method, contrasted with the classic Dieckmann condensation. Crucially, we will delve into the definitive validation of the target molecule's structure using Nuclear Magnetic Resonance (NMR) spectroscopy, an indispensable tool in modern chemical analysis.[2][3][4]

I. Synthesis of this compound: A Tale of Two Cyclizations

The creation of the cyclic β-keto ester core of our target molecule can be approached from multiple angles. Here, we compare a direct cyclization method with the well-established Dieckmann condensation.

A. Featured Synthesis: Base-Catalyzed Intramolecular Cyclization

A prevalent and high-yielding method for the synthesis of this compound involves the base-catalyzed intramolecular cyclization of a diester precursor.[1][5] This precursor is typically formed from the reaction of methyl acrylate with methyl mercaptoacetate.[6] The subsequent cyclization is then carried out using a strong base like sodium methoxide in methanol.[1][5]

This reaction is efficient, often resulting in yields of around 80%.[5] The driving force for this reaction is the formation of a stable five-membered ring and the subsequent deprotonation of the acidic proton between the two carbonyl groups, which pushes the equilibrium towards the product.

B. Alternative Route: The Dieckmann Condensation

The Dieckmann condensation is a classic organic reaction that facilitates the intramolecular condensation of diesters to form cyclic β-keto esters.[7][8][9] This reaction is typically catalyzed by a base such as sodium alkoxide in an alcoholic solvent.[8] For the synthesis of our target molecule, a suitable acyclic diester precursor would be required. The mechanism is analogous to the Claisen condensation, involving the formation of an enolate that attacks the other ester group within the same molecule.[8][10][11]

While a powerful tool for forming five- and six-membered rings, the Dieckmann condensation's success is contingent on the stability of the resulting ring and the presence of an enolizable proton in the product to drive the reaction to completion.[8][10]

II. Head-to-Head Comparison: Direct Cyclization vs. Dieckmann Condensation
FeatureFeatured Synthesis (Direct Cyclization)Alternative (Dieckmann Condensation)
Precursor Formed from methyl acrylate and methyl mercaptoacetate[6]A suitable acyclic diester
Reaction Type Base-catalyzed intramolecular cyclizationBase-catalyzed intramolecular condensation[7][8][9]
Typical Base Sodium methoxide in methanol[1][5]Sodium alkoxide in alcohol[8]
Key Advantage High reported yields (around 80%)[5]Well-established and versatile for 5- & 6-membered rings[10]
Potential Drawback Potential for side reactions if conditions are not optimizedYields can be sensitive to substrate and reaction conditions
III. The Gold Standard of Validation: NMR Spectroscopy

Unequivocal structural confirmation is a cornerstone of chemical synthesis. NMR spectroscopy stands as a primary technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[2][3] For drug development, NMR is crucial for everything from confirming the identity of intermediates to quantifying impurities.[12]

Workflow for Synthesis and NMR Validation

cluster_synthesis Synthesis cluster_validation Validation start Starting Materials (Methyl Acrylate & Methyl Mercaptoacetate) reaction Base-Catalyzed Cyclization start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Synthesized Product: This compound purification->product Yields ~80% nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq ¹H & ¹³C NMR Acquisition nmr_prep->nmr_acq data_analysis Spectral Analysis & Data Interpretation nmr_acq->data_analysis final_product Verified Product data_analysis->final_product Structure Confirmed

Caption: Workflow from synthesis to NMR validation.

A. Expected ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.93Singlet1HEnolic OH (major tautomer)
~3.81Triplet2H-S-CH₂-
~3.78Singlet3H-OCH₃
~3.75Triplet2H-CH₂-C=O

Note: The compound exists in keto-enol tautomerism. The reported chemical shifts are for the enol form, which is often the major tautomer.[5]

B. Expected ¹³C NMR Spectral Data

The carbon NMR spectrum indicates the number of different types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~172.43Ester Carbonyl (C=O)
~169.55Enolic Carbon (C-OH)
~99.21Carbonyl Carbon (C=O) of the ring
~51.63-OCH₃
~38.03-S-CH₂-
~31.40-CH₂-C=O

Note: The reported chemical shifts are for the enol form.[5]

IV. Experimental Protocols

A. Synthesis of this compound [5]

  • In a suitable reaction vessel, dissolve 25.3 g (1.1 mol) of sodium in 190 mL of absolute methanol to prepare sodium methoxide.

  • To the boiling sodium methoxide solution, add 70 g (0.360 mol) of the precursor diester dropwise.

  • Heat the reaction mixture under reflux for 45 minutes.

  • After cooling, pour the mixture onto a mixture of 500 mL of ice and 300 mL of water.

  • Acidify the mixture with 100 mL of concentrated HCl. The product will precipitate as an oil.

  • Induce crystallization by cooling in an ice/sodium chloride bath.

  • Collect the crystals by suction filtration.

  • Dissolve the crude product in 100 mL of methylene chloride, dry over sodium sulfate, and evaporate the solvent to obtain the purified product.

  • The aqueous phase can be further extracted with methylene chloride (3 x 100 mL) to recover more product.

B. NMR Sample Preparation

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

V. Conclusion

The synthesis of this compound via the direct base-catalyzed cyclization of its diester precursor is a robust and high-yielding method. While the Dieckmann condensation offers a classic alternative for the formation of similar cyclic β-keto esters, the direct cyclization method presented here is well-documented for this specific target. The definitive structural validation of the synthesized product through ¹H and ¹³C NMR spectroscopy is non-negotiable in a drug development setting. The characteristic chemical shifts and coupling patterns observed in the NMR spectra provide a clear and reliable confirmation of the desired molecular structure, ensuring the quality and integrity of this vital pharmaceutical intermediate. The application of such rigorous analytical techniques is fundamental to the principles of modern pharmaceutical science, where quality control and structural accuracy are paramount.[3][13]

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A Comparative Guide to Methyl vs. Ethyl 4-oxotetrahydrothiophene-3-carboxylate for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are indispensable building blocks.[1] Among these, the 4-oxotetrahydrothiophene core is a valuable synthon for constructing a variety of biologically active molecules, including novel antiallergy and neuroleptic agents.[2] The choice of the ester group at the 3-position—typically methyl or ethyl—is a critical decision that can significantly influence synthesis efficiency, reaction outcomes, and purification processes. This guide provides a detailed, objective comparison of Methyl 4-oxotetrahydrothiophene-3-carboxylate and its ethyl counterpart, supported by physicochemical data and established synthetic protocols, to empower researchers in making informed strategic decisions.

Synthesis and Physicochemical Properties: A Foundational Comparison

The most common and efficient route to these cyclic β-keto esters is the intramolecular Dieckmann condensation of the corresponding dialkyl 3-thiaadipates.[3][4][5][6][7] This base-catalyzed cyclization is a robust method for forming five-membered rings.[7][8] The choice of sodium alkoxide as the base should correspond to the ester being synthesized (sodium methoxide for the methyl ester, sodium ethoxide for the ethyl ester) to prevent transesterification, a potential side reaction that can complicate purification.[9]

While the core synthetic pathway is analogous for both compounds, the physical properties conferred by the methyl versus ethyl group lead to notable differences in their handling and purification.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundEthyl 4-oxotetrahydrothiophene-3-carboxylateRationale for Difference
CAS Number 2689-68-178647-31-1Different chemical entities.
Molecular Formula C₆H₈O₃S[10]C₇H₁₀O₃S[11]Addition of a -CH₂- group in the ethyl ester.
Molecular Weight 160.19 g/mol [10]174.21 g/mol [11]The ethyl group is larger and heavier than the methyl group.[12]
Melting Point 29-31 °C[2][13] (reported up to 37-38 °C)[10]Liquid at room temperatureThe methyl ester's symmetry and potential for crystal packing allow it to be a low-melting solid, simplifying isolation by filtration. The ethyl ester remains an oil, typically requiring purification by distillation or chromatography.
Boiling Point 95 °C (no pressure specified)[10]Higher than methyl ester (inferred)Increased molecular weight and van der Waals forces lead to a higher boiling point for the ethyl ester.[9]
Solubility Soluble in Chloroform, Methylene Chloride[10][13]Soluble in common organic solventsBoth are soluble in common organic solvents, but the methyl ester's slightly higher polarity may marginally increase its solubility in more polar solvent systems.
Expert Insights:

The most significant practical difference lies in their physical state at room temperature. The methyl ester is a low-melting solid, which can be a distinct advantage in laboratory and scale-up settings.[2][13] It often crystallizes from the reaction mixture upon workup, allowing for rapid isolation and purification by simple filtration, potentially reducing the need for time-consuming column chromatography. The ethyl ester, being an oil, necessitates extraction and subsequent purification, often by vacuum distillation.

Synthetic Utility: A Case Study in the Gewald Reaction

Both esters are versatile β-keto ester synthons, valued for their dual electrophilic and nucleophilic character.[3][14] They are key intermediates in multicomponent reactions, such as the Gewald aminothiophene synthesis, which provides rapid access to polysubstituted 2-aminothiophenes—a scaffold of high interest in medicinal chemistry.[15][16][17][18]

The Gewald reaction involves the condensation of a ketone (or in this case, the ketone moiety of our substrate), an α-cyanoester, and elemental sulfur in the presence of a base.[16] Here, we will consider the reaction of our title compounds with malononitrile (as the active methylene component) and sulfur.

Experimental Protocol: Comparative Gewald Synthesis of Thieno[2,3-b]pyridines

This protocol outlines a representative synthesis where the choice of ester can impact the outcome.

Objective: To compare the reaction efficiency of Methyl vs. Ethyl 4-oxotetrahydrothiophene-3-carboxylate in a Gewald-type reaction.

Reagents:

  • Reactant A: this compound

  • Reactant B: Ethyl 4-oxotetrahydrothiophene-3-carboxylate

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Morpholine (base catalyst)

  • Ethanol (solvent)

Procedure:

  • In two separate round-bottom flasks, dissolve Reactant A (1.60 g, 10 mmol) and Reactant B (1.74 g, 10 mmol) in ethanol (20 mL).

  • To each flask, add malononitrile (0.66 g, 10 mmol) and elemental sulfur (0.32 g, 10 mmol).

  • Stir the mixtures to ensure homogeneity. Add morpholine (0.87 mL, 10 mmol) dropwise to each flask at room temperature.

  • Heat the reaction mixtures to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixtures to room temperature. The product is expected to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Analyze the crude product yield, purity (by HPLC or ¹H NMR), and melting point.

Anticipated Results and Discussion

While both reactions will yield the desired 2-aminothiophene product, differences in reaction kinetics and yield are expected.

Table 2: Predicted Performance in the Gewald Reaction

ParameterMethyl Ester DerivativeEthyl Ester DerivativeMechanistic Rationale
Reaction Rate Potentially fasterPotentially slowerThe methyl group is sterically less demanding than the ethyl group, which may allow for faster formation of the initial Knoevenagel condensation intermediate.[9][19]
Yield Likely highLikely high, but may be slightly lowerThe primary determinant of yield will be reaction completion and product stability. Minor differences may arise from the relative stability of intermediates.
Product Isolation Precipitation from ethanolPrecipitation from ethanolBoth products are typically solids and can be isolated by filtration. The ethyl ester product will have a higher molecular weight.
Purity of Crude Product HighHighThe Gewald reaction is known for its efficiency and often produces clean products.[16]
Causality Behind Performance Differences:
  • Steric Effects: The smaller size of the methyl group generally leads to faster reaction rates in condensations where the ester carbonyl is involved or is in close proximity to the reacting center.[12][19]

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This can subtly influence the acidity of the α-proton and the electrophilicity of the ketone, but this effect is generally considered minor compared to steric factors in these types of reactions.

  • Solubility: Differences in the solubility of the starting materials and intermediates in the reaction solvent (ethanol) could influence reaction kinetics. However, given the structural similarity, this is not expected to be a dominant factor.

Visualization of Key Synthetic Pathways

To better illustrate the chemical transformations discussed, the following diagrams outline the core synthetic logic.

Diagram 1: Dieckmann Condensation

Dieckmann_Condensation start Dialkyl 3-Thiaadipate (Methyl or Ethyl) base Sodium Alkoxide (NaOR) start->base 1. Deprotonation intermediate Enolate Intermediate base->intermediate product 4-Oxotetrahydrothiophene- 3-carboxylate intermediate->product 2. Intramolecular    Cyclization &    Elimination workup Acidic Workup (e.g., H₃O⁺) product->workup 3. Protonation workup->product

Caption: General workflow for the Dieckmann Condensation.

Diagram 2: Gewald Aminothiophene Synthesis

Gewald_Reaction sub 4-Oxotetrahydrothiophene- 3-carboxylate (R=Me or Et) Malononitrile Sulfur (S₈) reagents Base (Morpholine) Solvent (Ethanol) sub->reagents knoevenagel Intermediate Adduct reagents->knoevenagel Knoevenagel Condensation cyclization Tautomerization knoevenagel->cyclization Sulfur Addition & Cyclization product Polysubstituted 2-Aminothiophene cyclization->product

Caption: Key steps of the Gewald Aminothiophene Synthesis.

Conclusion and Recommendations for Selection

The choice between Methyl and Ethyl 4-oxotetrahydrothiophene-3-carboxylate is a nuanced one, driven by practical laboratory considerations more than fundamental differences in chemical reactivity.

  • Choose this compound when:

    • Ease of isolation is a priority: Its nature as a low-melting solid facilitates purification by crystallization and filtration, avoiding the need for chromatography or distillation.[2][13]

    • Maximizing reaction rate is critical: The smaller steric profile of the methyl group may lead to faster reaction times in sterically sensitive transformations.[9]

  • Choose Ethyl 4-oxotetrahydrothiophene-3-carboxylate when:

    • A liquid starting material is preferred for handling: In automated synthesis platforms or for specific dissolution requirements, a liquid may be more convenient.

    • Transesterification with an ethanolic solvent is a concern with a different starting ester: Using the ethyl ester with an ethanol solvent system prevents any potential for ester exchange.

    • The final target molecule specifically requires an ethyl ester group: If the ester is not intended to be hydrolyzed or modified in subsequent steps, starting with the correct final fragment is the most direct route.

Ultimately, both reagents are highly effective and valuable tools in the synthetic chemist's arsenal. The optimal choice depends on the specific goals of the synthesis, the desired physical properties of the intermediates, and the practical workflow of the laboratory.

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Reactivity comparison of thiophene and furanone analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Thiophene and Furanone Analogs for Drug Development Professionals

As Senior Application Scientists, we recognize that the selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a compound's synthetic accessibility, stability, and pharmacological profile. Thiophene and furan-based structures are classic bioisosteres, frequently employed to fine-tune the properties of lead compounds.[1] However, their reactivity profiles are markedly different, a nuance that must be expertly navigated during synthesis and development.

This guide provides an in-depth, data-driven comparison of the chemical reactivity of thiophene and furanone analogs. We move beyond simple definitions to explore the mechanistic underpinnings of their behavior in key organic transformations, supported by experimental insights to inform your research and development.

The reactivity of five-membered heterocycles is a delicate balance between the electronegativity of the heteroatom and the stability endowed by aromaticity. The established order of aromaticity is Benzene > Thiophene > Pyrrole > Furan .[2][3][4]

  • Thiophene : Sulfur is less electronegative than oxygen and possesses 3p orbitals. While the overlap with the carbon 2p orbitals is less effective than the 2p-2p overlap in furan, sulfur's lower electronegativity allows for more effective delocalization of its lone pair into the π-system. This results in a higher resonance stabilization energy (29 kcal/mol) and greater aromatic character.[5][6]

  • Furan : Oxygen, being highly electronegative, holds its lone pair more tightly, reducing their delocalization into the aromatic sextet.[7] This results in a lower resonance energy (18 kcal/mol) and consequently, a less aromatic, more diene-like character compared to thiophene.[5][8]

  • Furanone Analogs : The introduction of a carbonyl group, as in 2(5H)-furanone, breaks the continuous π-conjugation of the furan ring. These structures are not fully aromatic but are instead unsaturated γ-lactones.[9] Their chemistry is dominated by the reactivity of the conjugated system and the lactone moiety, setting them apart from their aromatic furan counterparts.

This fundamental difference in aromatic stability is the primary determinant of their divergent reactivity. A less aromatic system like furan has a lower energy barrier to overcome for reactions that disrupt the π-system.[3]

Electrophilic Aromatic Substitution (EAS): A Tale of Two Rings

Electrophilic aromatic substitution is a hallmark reaction for these heterocycles. The general order of reactivity towards electrophiles is Pyrrole > Furan > Thiophene > Benzene .[2][3][7][10] This order is inversely related to their aromaticity.

Although seemingly counterintuitive, furan's higher reactivity compared to the more aromatic thiophene is a direct consequence of its lower stabilization energy. The rate-determining step in EAS is the formation of a positively charged intermediate (the σ-complex or Wheland intermediate), which disrupts the aromatic system. Since furan has less aromatic stability to lose, the activation energy for this step is lower than for thiophene.[3]

Both heterocycles preferentially undergo substitution at the C2 (α) position because the intermediate carbocation is better stabilized by resonance, with the heteroatom bearing some of the positive charge.[2][11]

G Reactivity Reactivity: Furan > Thiophene Stability Aromaticity: Thiophene > Furan

Causality in Experimental Design: The higher reactivity of furan necessitates the use of milder conditions for EAS reactions. For instance, Friedel-Crafts acylation of thiophene can be performed with catalysts like aluminum chloride, whereas furan often requires less aggressive Lewis acids like ytterbium(III) triflate or zinc halides to avoid polymerization and ring-opening.[12][13]

Comparative Data: Friedel-Crafts Acylation
HeterocycleAcylating AgentCatalystConditionsRelative Rate/YieldReference
Thiophene Acetic Anhydride85% H₃PO₄100°C, 1hHigh Yield[12]
Furan Acetic AnhydrideYb(OTf)₃Room TempHigh Yield[13]
Thiophene Acetyl ChlorideAlCl₃Benzene, 0-10°CGood Yield[12]
Furan Trifluoroacetic AnhydrideNone-75°CHigh Yield (Addition)[14]

Cycloaddition Reactions: The Diene Character of Furan

The lower aromaticity of furan imparts significant 1,3-diene character, allowing it to readily participate in [4+2] cycloaddition (Diels-Alder) reactions with electron-deficient dienophiles.[8][15] This is a powerful synthetic transformation for creating complex, oxygen-containing bicyclic structures.

In stark contrast, thiophene's high aromaticity makes it a poor diene.[16] Thermal Diels-Alder reactions with thiophene are generally unsuccessful or require extreme conditions. However, Lewis acid catalysis can promote the reaction, and oxidation of the sulfur atom to a sulfoxide or sulfone disrupts aromaticity, facilitating cycloaddition.[17]

G

Nucleophilic Aromatic Substitution (SNAr): An Activated Process

Nucleophilic substitution on these electron-rich rings is inherently difficult due to electron-electron repulsion.[18] The reaction is generally only feasible when the ring is activated by potent electron-withdrawing groups (EWGs), such as a nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex.[18][19] When appropriately activated, the thiophene ring is significantly more reactive towards nucleophiles than corresponding benzene analogs.[20] Computational studies show that the SNAr reaction on activated thiophenes proceeds through a stepwise addition-elimination pathway.[19]

The reactivity of furanone analogs in this context is different. The conjugated system in a 2(5H)-furanone makes the β-carbon (C4) electrophilic and susceptible to conjugate (Michael) addition by nucleophiles, a common pathway in the synthesis of bioactive molecules.[9]

Experimental Protocol: Competitive Friedel-Crafts Acylation

This protocol is designed to qualitatively demonstrate the higher reactivity of furan compared to thiophene under mild catalytic conditions.

Objective: To observe the preferential acylation of furan in an equimolar mixture with thiophene.

Materials:

  • Furan (freshly distilled)

  • Thiophene

  • Acetic Anhydride (reagent grade)

  • Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Anhydrous Magnesium Sulfate

  • GC-MS grade solvents for analysis

Procedure:

  • Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DCM (50 mL).

  • Catalyst Introduction: Add Ytterbium(III) Trifluoromethanesulfonate (0.1 eq.). Stir until dissolved.

    • Rationale: Yb(OTf)₃ is chosen as a mild Lewis acid that is effective for acylating furan without causing significant polymerization, making it suitable for a competitive reaction.[13]

  • Substrate Addition: Add furan (1.0 eq.) and thiophene (1.0 eq.) to the flask.

  • Reaction Initiation: Cool the mixture to 0°C using an ice bath. Add acetic anhydride (1.0 eq.) dropwise over 10 minutes.

    • Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by taking aliquots and analyzing via GC-MS to determine the ratio of 2-acetylfuran to 2-acetylthiophene.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Analysis: Filter the drying agent and concentrate the organic phase under reduced pressure. Analyze the crude product mixture by ¹H NMR and GC-MS to quantify the product ratio.

Expected Outcome: The analysis will show a significantly higher yield of 2-acetylfuran compared to 2-acetylthiophene, providing experimental validation for the greater reactivity of furan in electrophilic aromatic substitution.

Implications for Drug Development

The choice between a thiophene and a furan or furanone analog is a strategic one with significant consequences:

  • Synthetic Strategy: Furan's high reactivity can be an advantage for certain transformations but requires careful control of reaction conditions to prevent degradation. Thiophene's robustness allows for a broader range of synthetic methods.

  • Metabolic Stability: Thiophene-containing drugs are often more metabolically stable than their furan counterparts.[1] The furan ring can be susceptible to CYP450-mediated oxidation, which can lead to reactive metabolites.[21]

  • Pharmacological Activity: While often used as bioisosteres, the switch can lead to different biological activities. For example, some furan-containing compounds have shown excellent efficacy as anticancer agents, while certain thiophene analogs have demonstrated enhanced antimicrobial potency.[1]

Conclusion

While thiophene and furan analogs are structurally similar, their electronic properties dictate fundamentally different reactivity profiles. Thiophene is a robust, highly aromatic system that behaves more like a classical aromatic compound. Furan is less aromatic, more reactive towards electrophiles, and possesses significant diene character, enabling powerful cycloaddition reactions. Furanone analogs, as non-aromatic unsaturated lactones, exhibit their own unique reactivity dominated by conjugate additions.

A thorough understanding of these differences is not merely academic; it is essential for the rational design of synthetic routes, the prediction of metabolic fate, and the ultimate success of drug development campaigns. By leveraging the distinct chemical personalities of these heterocycles, medicinal chemists can more effectively navigate the path to novel and effective therapeutics.

References

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A Comparative Guide to the Biological Activity of Methyl 4-Oxotetrahydrothiophene-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] This guide provides an in-depth comparative analysis of the biological activities of analogs of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a key heterocyclic compound.[2] We will explore the anticancer, antimicrobial, and anti-inflammatory potential of these analogs, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.

Anticancer Activity: A Comparative Analysis of Thiophene Analogs

Thiophene derivatives have emerged as a promising class of anticancer agents, with their efficacy often linked to the nature and position of substituents on the thiophene ring.[1] Studies on various thiophene-based compounds have revealed significant cytotoxic effects against a range of cancer cell lines.

Comparative Cytotoxicity of Thiophene Analogs

The following table summarizes the cytotoxic activity of a series of thiophene carboxamide derivatives, which serve as valuable analogs for understanding the potential of substituted Methyl 4-Oxotetrahydrothiophene-3-carboxylates. These compounds were evaluated for their ability to inhibit the growth of various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDR GroupHep3B (IC50 µM)B16-F1 (IC50 µM)Colo205 (IC50 µM)HepG2 (IC50 µM)CaCo-2 (IC50 µM)HeLa (IC50 µM)MCF7 (IC50 µM)
2a H>100>100>100>100>100>100>100
2b 4-F5.4617.0616.0316.0922.0621.0520.01
2c 2-Cl15.0221.0820.9820.0828.0325.0124.03
2d 4-Cl8.8519.0518.0618.0125.0923.0622.09
2e 4-CH312.5820.0119.0319.0526.0424.0823.01
Doxorubicin -1.051.011.031.061.091.021.08

Data synthesized from a study on thiophene carboxamide derivatives, which are structural analogs providing insight into the potential activity of substituted Methyl 4-Oxotetrahydrothiophene-3-carboxylates.[3]

Expert Analysis of Structure-Activity Relationship (SAR): The data reveals that substitutions on the phenyl ring of the thiophene carboxamide scaffold significantly influence anticancer activity. The unsubstituted analog 2a was inactive, highlighting the necessity of substitution for cytotoxic effects. Halogen substitution, particularly with fluorine at the para-position (2b ), resulted in the most potent analog against the Hep3B cell line.[3] This suggests that electron-withdrawing groups can enhance anticancer activity. The methyl-substituted analog 2e also demonstrated notable activity, indicating that small alkyl groups are well-tolerated and can contribute to cytotoxicity.[3] These findings provide a rational basis for the design of novel this compound analogs with potent anticancer properties.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTS Assay)

This protocol details the methodology for evaluating the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., Hep3B, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this incubation, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[3]

Anticancer Workflow cluster_workflow In Vitro Anticancer Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B 24h C Incubation (48-72 hours) B->C D MTS Reagent Addition C->D E Incubation (1-4 hours) D->E F Absorbance Reading (490 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the in vitro anticancer activity (MTS) assay.

Mechanistic Insights: Modulation of Signaling Pathways

Thiophene derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of these processes and a common target for anticancer drugs.[4]

MAPK Signaling Pathway cluster_pathway MAPK Signaling Pathway in Cancer GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Thiophene Thiophene Analogs Thiophene->MEK Inhibition Thiophene->ERK Inhibition

Caption: Inhibition of the MAPK signaling pathway by thiophene analogs.

Antimicrobial Activity: A Comparative Perspective

The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Sulfur-containing heterocycles, including thiophene derivatives, have demonstrated significant potential as antimicrobial agents.[5]

Comparative Antimicrobial Susceptibility of Tetrahydrobenzothiophene Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of a series of tetrahydrobenzothiophene derivatives against various bacterial strains. These compounds serve as structural analogs to guide the design of antimicrobial this compound derivatives.

Compound IDR1R2E. coli (MIC, µM)P. aeruginosa (MIC, µM)Salmonella (MIC, µM)S. aureus (MIC, µM)
3a HH1.111.111.112.22
3b H4-F1.111.000.541.11
3c H4-Cl1.110.721.112.22
3f H2,4-diCl0.642.221.114.44
3j CH34-Cl2.220.722.224.44
3k CH34-F2.220.610.732.22
Ciprofloxacin --0.500.500.251.00
Gentamicin --1.000.502.001.00

Data adapted from a study on tetrahydrobenzothiophene derivatives.[6]

Expert Analysis of Structure-Activity Relationship (SAR): The antimicrobial activity of these analogs is significantly influenced by the substitution pattern. Compound 3b , with a fluoro substituent at the 4-position of the phenyl ring, exhibited excellent broad-spectrum activity, particularly against Salmonella.[6] The dichlorinated analog 3f showed the most potent activity against E. coli.[6] These results suggest that electron-withdrawing groups on the aromatic ring enhance antibacterial efficacy. The introduction of a methyl group at the R1 position (compounds 3j and 3k ) maintained or slightly improved activity against P. aeruginosa but generally decreased activity against other strains, indicating that steric factors also play a crucial role.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Antimicrobial Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow A Bacterial Inoculum Preparation C Inoculation of Microtiter Plate A->C B Serial Dilution of Compounds B->C D Incubation (18-24 hours) C->D E Visual Inspection for Bacterial Growth D->E F MIC Determination E->F

Caption: Workflow for antimicrobial susceptibility testing (Broth Microdilution).

Anti-inflammatory Activity: Comparative Evaluation

Chronic inflammation is a key contributor to a multitude of diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[7]

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds. The table below presents a hypothetical comparative evaluation based on the known anti-inflammatory potential of thiophene derivatives.

CompoundDose (mg/kg)Paw Edema Inhibition (%)
Analog A 2045
Analog B 2062
Analog C 2055
Indomethacin 1070

This table is illustrative, based on the general anti-inflammatory potential of thiophene derivatives.[7]

Expert Analysis of Structure-Activity Relationship (SAR): Based on existing literature, the anti-inflammatory activity of thiophene analogs is often enhanced by the presence of specific functional groups. For instance, the incorporation of a morpholine ring has been shown to increase anti-inflammatory potency.[7] The nature and position of substituents on any aryl rings attached to the thiophene core are also critical in determining the extent of edema inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model for assessing acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle (e.g., saline) orally or intraperitoneally to the rats.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.

Mechanistic Insights: Inhibition of NF-κB Signaling

The anti-inflammatory effects of many thiophene derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF-kB Signaling Pathway cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Genes Thiophene Thiophene Analogs Thiophene->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by thiophene analogs.

Conclusion

This guide provides a comparative overview of the significant biological activities of this compound analogs. The presented data underscores the immense potential of the thiophene scaffold in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed herein offer a rational framework for the design and synthesis of next-generation therapeutic compounds. The detailed experimental protocols serve as a valuable resource for researchers aiming to evaluate the biological efficacy of these promising molecules. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile class of compounds.

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A Comparative Guide to Structural Analogs of Methyl 4-Oxotetrahydrothiophene-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrothiophene scaffold, a sulfur-containing heterocyclic system, represents a privileged structure in medicinal chemistry.[1][2] Its unique electronic and conformational properties make it a valuable building block for developing novel therapeutics across various disease areas, including inflammation, cancer, and neurological disorders.[2][3][4] Among the many derivatives, Methyl 4-Oxotetrahydrothiophene-3-carboxylate stands out as a versatile intermediate, offering multiple reaction sites for structural elaboration and optimization.[5][6]

This guide provides an in-depth comparison of key structural analogs of this compound. We will explore how modifications to the core scaffold—including regioisomerism of substituents, oxidation of the sulfur atom, and bioisosteric replacement of the ring system—influence physicochemical properties and biological activity. The discussion is grounded in experimental data and established synthetic protocols, offering researchers and drug development professionals a practical framework for leveraging this chemical space.

The Core Scaffold: Understanding this compound

This compound (CAS: 2689-68-1) is a thiolane derivative characterized by a five-membered saturated ring containing one sulfur atom.[7] The presence of a ketone at the 4-position and a methyl carboxylate group at the 3-position makes it a rich platform for chemical synthesis.[5][8] This scaffold is a key starting material for producing more complex molecules, including a class of neuroleptic agents.[6] The thiophene motif is present in numerous FDA-approved drugs, highlighting its importance in creating effective therapeutic agents.[9]

Comparative Analysis of Structural Analogs

The strategic modification of the this compound scaffold can lead to compounds with significantly different biological profiles. We will compare several classes of analogs to illustrate these structure-activity relationships (SAR).

Regioisomers and Substituted Analogs

The placement of functional groups around the tetrahydrothiophene ring dramatically affects molecular properties. A direct comparison can be made between the title compound and its regioisomer, Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate.

  • This compound (Ester at C3): The positioning of the ester group at the 3-position influences the acidity of the adjacent alpha-proton and the overall electronic distribution.

  • Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate (Ester at C2): Shifting the ester to the 2-position results in divergent reactivity due to altered steric and electronic environments.[7] The introduction of a methyl group at the 4-position further modifies the scaffold's lipophilicity and conformational flexibility.

The rationale for exploring these simple substitutions lies in probing the binding pocket of a biological target. A methyl group can provide beneficial hydrophobic interactions, while the ester's position can be critical for forming hydrogen bonds or other key interactions with receptor residues.

Oxidation State Analogs: Sulfoxides and Sulfones

The sulfur atom in the tetrahydrothiophene ring is a key site for metabolic modification and can be intentionally oxidized to modulate the compound's properties.

  • Tetrahydrothiophene (Sulfide): The parent scaffold.

  • Tetrahydrothiophene-1-oxide (Sulfoxide): Oxidation to the sulfoxide introduces a chiral center at the sulfur atom and significantly increases polarity and hydrogen bond accepting capability.

  • Tetrahydrothiophene-1,1-dioxide (Sulfone): Further oxidation to the sulfone results in a highly polar, metabolically stable moiety that is a strong hydrogen bond acceptor.

This modification is a common strategy in drug design to improve aqueous solubility and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, in the design of acaricidal agents, the sulfone group was found to be an essential structural motif for potent activity.[10]

Bioisosteric Ring Analogs

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in lead optimization.[11] The tetrahydrothiophene ring can be replaced with various other aromatic or heterocyclic systems to overcome challenges like metabolic instability or off-target effects.

  • Thiophene as a Phenyl Bioisostere: The thiophene ring is considered a classic bioisostere of a phenyl ring due to similarities in size, electronics, and aromaticity.[2][12] This replacement can alter metabolic pathways, often mitigating CYP-mediated oxidation that occurs on electron-rich phenyl rings.[13] Studies on GluN2B NMDA receptor antagonists have shown that replacing a benzene ring with a thiophene ring is well-tolerated and can even increase affinity.[12][14]

  • Other Heterocyclic Replacements: Five-membered rings like furan, pyrazole, and thiazole are also used as phenyl or thiophene bioisosteres.[13] These changes introduce heteroatoms that can serve as hydrogen bond acceptors or donors, improve solubility, and reduce unwanted interactions with targets like the hERG channel.[13]

The choice of a bioisostere is context-dependent, aiming to enhance a specific property—be it potency, selectivity, or pharmacokinetics—without disrupting the essential binding interactions of the pharmacophore.

Summary of Analog Performance
Analog Class Key Structural Modification Impact on Properties & Rationale Potential Therapeutic Area
Regioisomers Altered position of ester group (C2 vs. C3)Changes reactivity, steric hindrance, and hydrogen bonding potential to probe receptor binding sites.[7]General Drug Discovery
Substituted Analogs Addition of alkyl groups (e.g., methyl)Increases lipophilicity, provides hydrophobic interactions, and can influence conformation.General Drug Discovery
Sulfoxides/Sulfones Oxidation of the ring sulfur atomIncreases polarity, solubility, and metabolic stability; acts as a hydrogen bond acceptor.[7][10]Anti-inflammatory, Acaricidal[10]
Bioisosteres Replacement of thiophene with other rings (e.g., phenyl, pyridyl, furan)Modulates metabolism, reduces CYP inhibition, improves solubility, and alters receptor affinity.[12][13]CNS disorders, Anti-inflammatory[12][15][16]

Experimental Protocols & Methodologies

To ensure scientific integrity, all synthetic and biological evaluation protocols must be robust and reproducible. The following sections provide detailed, self-validating methodologies.

Visualization of Synthetic and Screening Workflows

The following diagrams illustrate the general logic for synthesizing and evaluating these compounds.

G cluster_synthesis Synthesis & Diversification Start Starting Materials (e.g., Methyl Acrylate, Methyl Thioglycolate) Cyclization Ring Formation (e.g., Dieckmann Condensation) Start->Cyclization Core Core Scaffold (Methyl 4-Oxotetrahydro- thiophene-3-carboxylate) Cyclization->Core Oxidation Sulfur Oxidation (m-CPBA) Core->Oxidation Substitution Ring Substitution (Alkylation, etc.) Core->Substitution Analogs Structural Analogs Oxidation->Analogs Substitution->Analogs

Caption: General synthetic pathways for creating structural analogs.

G Synthesis Chemical Synthesis of Analogs Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, HPLC) Purification->Characterization Screening Primary Biological Screening (e.g., In Vitro Cytotoxicity Assay) Characterization->Screening Hit Active Compound ('Hit') Identified Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow from synthesis to hit identification.

Protocol 1: Synthesis of this compound

This protocol is based on a well-established cyclization method. The choice of a base like sodium methoxide is critical for promoting the intramolecular Dieckmann condensation required to form the five-membered ring.

Materials:

  • Methyl 3-((methoxycarbonyl)methylthio)propionate

  • Toluene

  • Methanol

  • Sodium Methoxide (or Lithium Methoxide)[8]

  • 1N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

Procedure:

  • Prepare a solution of sodium methoxide in methanol and add it to toluene at room temperature.

  • Add methyl 3-((methoxycarbonyl)methylthio)propionate dropwise to the solution at an elevated temperature (e.g., 70 °C).[8]

  • Increase the temperature to distill off the methanol, and maintain the reaction at reflux (approx. 110 °C) for 18 hours.[8] The extended reflux is necessary to drive the cyclization to completion.

  • Cool the reaction mixture. The product will precipitate as its lithium or sodium salt. Collect the solid by filtration.

  • Suspend the solid in water and acidify to a pH of ~2-3 with 1N HCl to protonate the enolate and precipitate the product.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to yield the pure product.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 160.19 g/mol .[5]

Protocol 2: Synthesis of Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

This procedure demonstrates the synthesis of a substituted analog via a Michael addition followed by cyclization.[7][17]

Materials:

  • Methyl methacrylate

  • Methyl thioglycolate

  • Piperidine (catalyst)

  • Sodium methoxide

  • Methanol

  • Methylene chloride

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of methyl thioglycolate and a catalytic amount of piperidine, add methyl methacrylate dropwise. Piperidine, a weak base, is sufficient to catalyze the initial Michael addition without promoting premature cyclization.

  • Add the resulting reaction mixture dropwise to a solution of sodium methoxide in methanol. Sodium methoxide is a strong base required for the subsequent Dieckmann cyclization.

  • Stir the mixture for 30 minutes, then pour it into water.

  • Acidify the aqueous solution with HCl and extract with methylene chloride.

  • Wash the combined organic phases with water, dry over sodium sulfate, and concentrate.

  • Purify the resulting oil by distillation under reduced pressure to obtain the final product (boiling point 110-115 °C / 14 Pascal).[17]

  • Validation: Characterize the product by NMR and MS to confirm the structure (C₇H₁₀O₃S, MW: 174.22 g/mol ).[7][18]

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a standard method for evaluating the anticancer potential of the synthesized analogs, a common application for novel thiophene derivatives.[19]

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration), a standard measure of a compound's potency.

Procedure:

  • Cell Culture: Plate human cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiophene analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC₅₀ value for each analog.

Structure-Activity Relationship (SAR) Visualization

G Scaffold Tetrahydrothiophene Core Sulfone Oxidation to Sulfone Scaffold->Sulfone Halogen Halogen/EWG Substitution on Aryl Rings Scaffold->Halogen Bioisostere Bioisosteric Replacement (Thiophene -> Phenyl/Pyridyl) Scaffold->Bioisostere Activity Increased Acaricidal/Biological Activity Sulfone->Activity Solubility Increased Polarity/Solubility Sulfone->Solubility Halogen->Activity Metabolism Altered Metabolic Profile Bioisostere->Metabolism

Caption: Key structure-activity relationship trends for thiophene analogs.

Conclusion

This compound and its structural analogs represent a rich and adaptable chemical space for drug discovery. By systematically exploring modifications—from simple substitutions and redox chemistry to sophisticated bioisosteric replacements—researchers can fine-tune the pharmacological and pharmacokinetic profiles of lead compounds. The experimental protocols provided herein offer a validated starting point for synthesizing and evaluating these promising molecules, enabling the rational design of next-generation therapeutics grounded in a deep understanding of structure-activity relationships.

References
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  • Journal of the American Chemical Society. Asymmetric Synthesis of Highly Functionalized Tetrahydrothiophenes by Organocatalytic Domino Reactions. ACS Publications. Available from: [Link]

  • PubMed Central. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[15]annulene-scaffold. National Library of Medicine. Available from: [Link]

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A Senior Application Scientist's Guide to the Synthesis of Tetrahydrothiophenes: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydrothiophene (THT) core is a privileged scaffold in medicinal chemistry and materials science, appearing in natural products like biotin and serving as a crucial synthon for more complex molecules.[1] Its industrial applications are also noteworthy, particularly as an odorant for liquefied petroleum gas (LPG).[2][3] The construction of this five-membered sulfur-containing heterocycle can be approached from several distinct synthetic avenues, each with its own set of advantages and limitations.

This guide provides a comparative analysis of the most effective and commonly employed synthetic routes to tetrahydrothiophenes. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and present a clear comparison of their performance based on experimental data. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy for their specific target molecules.

Comparative Overview of Synthetic Routes

The choice of synthetic route to a tetrahydrothiophene derivative is dictated by several factors, including the desired substitution pattern, the availability of starting materials, scalability, and the required stereochemical control. Here, we compare four primary strategies:

  • Nucleophilic Cyclization of 1,4-Disubstituted Butanes: A classical and robust method for synthesizing the parent THT and simple derivatives.

  • Catalytic Hydrogenation of Thiophenes: A direct approach for accessing saturated THTs from their aromatic precursors.

  • Paal-Knorr Thiophene Synthesis Followed by Reduction: A two-step sequence ideal for constructing substituted THTs from readily available 1,4-dicarbonyl compounds.

  • Cascade Sulfa-Michael/Aldol Reaction: A modern and highly efficient method for the diastereoselective synthesis of complex, polysubstituted THTs.

The following table summarizes the key performance indicators for each of these synthetic strategies, providing a high-level overview to guide your selection process.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Nucleophilic Cyclization 70-90%[1]Limited to simple, often symmetrical, THTsHigh yields, straightforward procedure, scalable.Limited to simple substitution patterns, requires handling of odorous sulfur reagents.
Catalytic Hydrogenation Variable, can be highDependent on thiophene precursorDirect route from aromatic precursors.Requires specialized high-pressure equipment, catalyst poisoning is a concern, potential for C-S bond cleavage.[4][5]
Paal-Knorr & Reduction Good to excellent over two stepsBroad, dependent on 1,4-dicarbonyl availabilityAccess to a wide range of substituted THTs, starting materials are often readily available.Two-step process, use of harsh sulfurizing agents (e.g., P₄S₁₀).[6][7]
Cascade Sulfa-Michael/Aldol 80-95%[8][9]Broad, for polysubstituted THTsHigh efficiency and diastereoselectivity, mild and often eco-friendly conditions (e.g., in water).[8][9]Primarily for highly functionalized THTs, may not be suitable for simple THT synthesis.

In-Depth Analysis of Synthetic Routes

Nucleophilic Cyclization of 1,4-Dichlorobutane

This method represents one of the most direct and high-yielding approaches to the synthesis of the parent tetrahydrothiophene. The reaction proceeds via a double Sₙ2 mechanism, where a sulfur nucleophile displaces two leaving groups on a four-carbon chain.

Mechanism and Rationale:

The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial for this reaction's success.[1][2] DMF effectively solvates the sodium cation of the sodium sulfide, leaving the sulfide anion more nucleophilic and available for reaction. The reaction is a classic example of intramolecular Williamson ether synthesis, adapted for a thioether. The stepwise displacement of the two chloride ions by the sulfide anion leads to the formation of the five-membered ring.

Nucleophilic_Cyclization 1,4-Dichlorobutane 1,4-Dichlorobutane Intermediate Cl-(CH₂)₄-S⁻ 1,4-Dichlorobutane->Intermediate Sₙ2 Sulfide_Anion S²⁻ THT Tetrahydrothiophene Intermediate->THT Intramolecular Sₙ2

Caption: Mechanism of THT synthesis via nucleophilic cyclization.

Experimental Protocol: Synthesis of Tetrahydrothiophene [1]

  • Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and two 250-mL dropping funnels, add 1.7 L of dimethylformamide (DMF). Heat the DMF to near reflux.

  • Reagent Addition: Simultaneously add 280 mL (2.5 moles) of 1,4-dichlorobutane and a solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water from the dropping funnels. The addition should be controlled to maintain a gentle reflux without external heating and should take approximately 1.5 hours.

  • Reaction: After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.

  • Work-up: Arrange the condenser for distillation and collect approximately 600 mL of distillate. Make the distillate alkaline by adding 20 g of sodium hydroxide, then saturate with sodium chloride. Separate and discard the aqueous layer.

  • Purification: Dry the crude tetrahydrothiophene layer over solid potassium hydroxide. Purify by fractional distillation to yield 160–172 g (73–78%) of colorless tetrahydrothiophene (b.p. 119–121 °C).

Catalytic Hydrogenation of Thiophene

The catalytic reduction of the aromatic thiophene ring provides a direct route to tetrahydrothiophene. This method is particularly useful when substituted thiophenes are readily available.

Mechanism and Rationale:

The hydrogenation of thiophene is typically carried out in the gas phase at elevated temperatures and pressures over a heterogeneous catalyst.[4][5] Catalysts such as palladium, particularly palladium sulfide, and nickel-molybdenum sulfides on an alumina support are effective.[4][5][10] A key challenge in this process is catalyst poisoning by the sulfur-containing starting material and product. Pre-sulfidation of the catalyst is often necessary to maintain its activity and selectivity.[4] A competing side reaction is hydrogenolysis, which involves the cleavage of the C-S bonds, leading to the formation of butane and hydrogen sulfide, thereby reducing the yield of the desired THT.[4][11]

Hydrogenation_Workflow Thiophene Thiophene THT Tetrahydrothiophene Thiophene->THT Hydrogenation H2 H₂ Catalyst PdS/Al₂O₃ or Ni-Mo/Al₂O₃ Catalyst->THT High_Temp_Pressure High T, P High_Temp_Pressure->THT Byproducts Butane + H₂S THT->Byproducts Hydrogenolysis

Caption: Workflow for the catalytic hydrogenation of thiophene.

General Experimental Protocol: Gas-Phase Hydrogenation of Thiophene [4]

  • Catalyst Preparation: Load a suitable catalyst (e.g., PdS/Al₂O₃) into a fixed-bed reactor. Pre-sulfide the catalyst by heating under a flow of 5-10% H₂S in H₂ at 300-400 °C for several hours.

  • Reaction Execution: Adjust the reactor to the desired reaction temperature (e.g., 220-280 °C) and hydrogen pressure (e.g., 1-3 MPa). Introduce a feed of thiophene vapor and hydrogen into the reactor.

  • Product Collection: Pass the reactor effluent through a condenser to collect the liquid products.

  • Purification: Analyze the product mixture (e.g., by GC) to determine the conversion and selectivity. Purify the tetrahydrothiophene by fractional distillation.

Paal-Knorr Thiophene Synthesis and Subsequent Reduction

This two-step approach is highly versatile for the synthesis of substituted tetrahydrothiophenes. It involves the initial formation of a substituted thiophene from a 1,4-dicarbonyl compound, followed by reduction of the thiophene ring.

Mechanism and Rationale:

The Paal-Knorr synthesis of thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7] These reagents act as both sulfur sources and dehydrating agents. The mechanism is believed to involve the conversion of the dicarbonyl to a thioketone, which then undergoes enolization (or thioenolization) and cyclization, followed by dehydration to form the aromatic thiophene ring.[7][12] The resulting thiophene can then be reduced to the corresponding tetrahydrothiophene via catalytic hydrogenation as described in the previous section.

Paal_Knorr_Reduction Dicarbonyl 1,4-Dicarbonyl Thiophene Substituted Thiophene Dicarbonyl->Thiophene Paal-Knorr Synthesis Sulfurizing_Agent P₄S₁₀ or Lawesson's Reagent Sulfurizing_Agent->Thiophene THT Substituted Tetrahydrothiophene Thiophene->THT Reduction H2_Catalyst H₂ / Catalyst H2_Catalyst->THT

Caption: Two-step synthesis of THTs via Paal-Knorr and reduction.

Representative Experimental Protocol:

Step 1: Paal-Knorr Thiophene Synthesis (General Procedure) [6][7]

  • To a stirred solution of the 1,4-dicarbonyl compound in an inert solvent (e.g., toluene or xylene), add phosphorus pentasulfide or Lawesson's reagent.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture, and quench by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude thiophene by column chromatography or distillation.

Step 2: Reduction to Tetrahydrothiophene The purified thiophene is then subjected to catalytic hydrogenation as described in the "Catalytic Hydrogenation of Thiophene" section.

Cascade Sulfa-Michael/Aldol Reaction

This modern approach allows for the highly diastereoselective synthesis of trisubstituted tetrahydrothiophenes in a single step from simple starting materials. A particularly attractive variant of this reaction proceeds in water without the need for a catalyst.

Mechanism and Rationale:

This cascade reaction utilizes 1,4-dithiane-2,5-diol as a convenient source of mercaptoacetaldehyde, which is generated in situ.[9] The reaction is initiated by a sulfa-Michael addition of the mercaptoacetaldehyde to an α,β-unsaturated ketone (chalcone). The resulting enolate then undergoes an intramolecular aldol reaction, followed by dehydration, to afford the highly functionalized tetrahydrothiophene derivative. The reaction in water at reflux provides good yields and excellent diastereoselectivities.[8][9]

Cascade_Reaction Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Sulfa-Michael Addition Mercaptoacetaldehyde Mercaptoacetaldehyde (from 1,4-dithiane-2,5-diol) Mercaptoacetaldehyde->Michael_Adduct THT_Product Trisubstituted Tetrahydrothiophene Michael_Adduct->THT_Product Intramolecular Aldol Reaction

Caption: Cascade sulfa-Michael/aldol reaction for THT synthesis.

Experimental Protocol: Catalyst-Free Synthesis of Trisubstituted Tetrahydrothiophenes in Water [9]

  • Reaction Setup: To a round-bottom flask, add the chalcone (0.3 mmol), 1,4-dithiane-2,5-diol (0.48 mmol), and water (1.5 mL).

  • Reaction: Heat the mixture to reflux and stir for 12 hours.

  • Work-up: After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired trisubstituted tetrahydrothiophene. Yields are typically in the range of 80-93% with high diastereoselectivity.[8][9]

Conclusion

The synthesis of tetrahydrothiophenes can be achieved through a variety of effective methods. For the preparation of the parent compound or simple analogs in high yield, the nucleophilic cyclization of 1,4-dihalobutanes remains a highly reliable and scalable choice. When a substituted thiophene is a more accessible starting material, catalytic hydrogenation offers a direct, albeit technically demanding, route. For the construction of a diverse range of substituted tetrahydrothiophenes from simple acyclic precursors, the two-step Paal-Knorr synthesis followed by reduction provides a versatile and powerful strategy. Finally, for the efficient and stereocontrolled synthesis of complex, polysubstituted tetrahydrothiophenes, the cascade sulfa-Michael/aldol reaction represents a state-of-the-art approach that offers high yields and excellent diastereoselectivity under mild and often environmentally friendly conditions. The selection of the optimal synthetic route will ultimately depend on the specific target molecule and the resources available to the researcher.

References

  • Lawson, J. K., Easley, W. K., & Wagner, W. S. (1963). Tetrahydrothiophene. Organic Syntheses, 43, 93. [Link]

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  • ACS Publications. (2018). Asymmetric Synthesis of Trisubstituted Tetrahydrothiophenes via in Situ Generated Chiral Fluoride-Catalyzed Cascade Sulfa-Michael/Aldol Reaction of 1,4-Dithiane-2,5-diol and α,β-Unsaturated Ketones. [Link]

  • ResearchGate. (2010). Diastereoselective Synthesis of Substituted Tetrahydro- thiophene and –thiopyrans via Thia-Prins Cyclization Reaction. [Link]

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  • ResearchGate. (2012). ChemInform Abstract: Construction of Polyheterocyclic Spirotetrahydrothiophene Derivatives via Sulfa-Michael/Aldol Cascade Reaction. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Process-related impurities, even in trace amounts, can lead to unforeseen side reactions, impact biological activity, and compromise the integrity of research data.

This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a strategy for interpreting the data to make informed decisions about supplier selection. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

The Criticality of Purity: Understanding Potential Impurities

The most common synthetic routes to this compound often involve a Dieckmann condensation or related cyclization reactions.[1][2] A notable potential impurity arising from these synthetic pathways is the isomeric Methyl 3-Oxotetrahydrothiophene-2-carboxylate .[3] The presence of this isomer can interfere with subsequent synthetic steps and potentially lead to the formation of undesired byproducts. Other potential impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions.

To ensure the reliability of your research, a multi-pronged analytical approach is essential to not only quantify the main component but also to detect and identify any significant impurities.

Experimental Design for Purity Benchmarking

A thorough assessment of purity requires a combination of chromatographic and spectroscopic techniques. Each method provides a unique and complementary piece of the puzzle.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and separating it from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, and for providing structural information for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and for confirming the identity of the main component and any isolated impurities.

Below is a visual representation of the overall workflow for assessing the purity of a commercial sample of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial Sample of Methyl 4-Oxotetrahydrothiophene-3-carboxylate Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Dichloromethane) Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Inject GCMS GC-MS Analysis Dissolution->GCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze Quantification Quantify Purity & Impurities HPLC->Quantification Identification Identify Impurities GCMS->Identification NMR->Identification Comparison Compare Suppliers Quantification->Comparison Identification->Comparison Report Generate Purity Report Comparison->Report

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

The following protocols are designed to be robust and provide a clear understanding of the purity profile of your sample.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: The β-keto ester functionality in this compound can exist in equilibrium with its enol tautomer. This can lead to peak splitting or broadening in standard reverse-phase HPLC.[4] To mitigate this, we propose a method that can be adapted for either a standard C18 column with mobile phase modifiers to control tautomerism or a mixed-mode column.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound of known high purity (e.g., >99.5%) in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial sample and dissolve it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) %A %B
      0 70 30
      15 30 70
      20 30 70
      21 70 30

      | 25 | 70 | 30 |

  • Data Analysis:

    • Construct a calibration curve from the working standards.

    • Calculate the purity of the commercial sample by comparing its peak area to the calibration curve.

    • Express purity as a percentage area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structure of unknown impurities.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for polar compounds (e.g., DB-624 or equivalent)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the commercial sample in 10 mL of dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: 40-400 m/z

  • Data Analysis:

    • Identify the peak for this compound.

    • Search the mass spectra of any other peaks against a spectral library (e.g., NIST) to tentatively identify impurities.

    • Pay close attention to peaks that may correspond to the isomeric impurity, Methyl 3-Oxotetrahydrothiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the main component and for identifying and quantifying impurities, especially isomers, without the need for a reference standard for the impurity itself (quantitative NMR or qNMR).

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the commercial sample in ~0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) is used in the ¹H NMR experiment (e.g., 5 times the longest T1).

  • Data Analysis:

    • Compare the obtained spectra with literature data or a reference standard to confirm the structure of this compound.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main component to any impurities.

Comparative Data Analysis

To provide a clear comparison of different commercial sources, we have compiled a hypothetical data table based on the analytical methods described above.

SupplierLot NumberStated Purity (%)HPLC Purity (%)Key Impurity (GC-MS)Impurity Content (%) (GC-MS)NMR Confirmation
Supplier A A123>9898.5Methyl 3-Oxotetrahydrothiophene-2-carboxylate0.8Consistent with structure
Supplier B B4569999.2Unidentified peak at RT 12.5 min0.5Consistent with structure
Supplier C C789>9999.6Not Detected<0.1Consistent with structure

Visualizing Impurity Formation

The following diagram illustrates a simplified potential pathway for the formation of the isomeric impurity, Methyl 3-Oxotetrahydrothiophene-2-carboxylate, during the synthesis of the target compound.

G Reactants Starting Materials (e.g., Dimethyl 3-thiaadipate) Cyclization Dieckmann Condensation (Base-catalyzed) Reactants->Cyclization Intermediate Enolate Intermediate Cyclization->Intermediate Target This compound (Kinetic Product) Intermediate->Target Impurity Methyl 3-Oxotetrahydrothiophene-2-carboxylate (Thermodynamic Product) Intermediate->Impurity Equilibration Equilibration under prolonged reaction time or harsh conditions Target->Equilibration Impurity->Equilibration

Caption: Potential Formation Pathway of the Isomeric Impurity.

Conclusion

A rigorous and multi-faceted approach to purity assessment is paramount for any research or development activity involving this compound. By employing a combination of HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of the purity profile of their commercial materials. This guide provides the necessary framework and detailed protocols to perform such a benchmark, empowering scientists to select the highest quality reagents and ensure the validity and reproducibility of their work. Always request and scrutinize the Certificate of Analysis from your supplier and, where possible, verify the stated purity with your own in-house analysis.

References

  • Chromatography Forum. (2010). beta keto esters by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

  • PubMed. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Analysis of Trace Thiophene in Benzene According to ASTM D7011. Retrieved from [Link]

  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical tools for the analysis of β-carotene and its degradation products. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ECHA. (n.d.). Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate - Registration Dossier. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides mission-critical safety and logistical protocols for the handling and final disposal of Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1). Adherence to these guidelines is essential for ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting environmental integrity. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Foundational Principle: Hazard-First Approach

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. This compound is not a benign substance; it is an irritant and, as a sulfur-containing heterocyclic compound, warrants careful management to mitigate potential environmental risks.[1][2][3] The entire disposal strategy is built upon the principle of treating this compound as hazardous waste from the moment it is designated for disposal.

Core Hazard Profile

The known hazards, as identified in Safety Data Sheets (SDS) and regulatory notifications, dictate the minimum safety precautions and disposal considerations.[1][4]

Hazard ClassificationDescription of RiskPrimary Sources
Serious Eye Irritation Causes significant irritation upon contact with eyes, potentially leading to damage if not addressed immediately.[1][4][5][6]ECHA CLP Notifications[4], Fisher Scientific SDS[1]
Respiratory Irritation Inhalation of vapors, mists, or dust may cause irritation to the respiratory tract.[1][5][6][7]Fisher Scientific SDS[1][7], SynZeal SDS[5]
Skin Irritation Causes irritation upon skin contact.[5][6][7]Fisher Scientific SDS[7], SynZeal SDS[5]
Combustibility The compound is combustible. In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and sulfur oxides are formed.[1]Fisher Scientific SDS[1], Sigma-Aldrich SDS

Causality: The reactivity of the keto and ester functional groups, combined with the thiophene ring, contributes to its irritant properties. The presence of sulfur necessitates a disposal method that can manage toxic sulfur oxide emissions.[1]

Environmental Considerations

Heterocyclic compounds, particularly those used in pharmaceuticals and agrochemicals, are recognized as potential emerging contaminants.[2] Their persistence and potential for bioaccumulation mean that improper disposal, such as release into drainage systems, is strictly prohibited and poses a long-term environmental risk.[1][2][3]

The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a systematic process, not a single action. The following workflow ensures safety and compliance at every stage. The process begins the moment a material containing this compound is deemed waste.

Caption: Disposal Decision Workflow for this compound.

Experimental Protocols for Disposal

Protocol 1: Waste Segregation and Containerization

Objective: To safely collect and store waste in a manner that prevents accidental reactions and ensures regulatory compliance.

Methodology:

  • Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of the waste is responsible for determining if it is hazardous.[8][9] Given the irritant properties of this compound, it must be managed as a hazardous waste.

  • Select Waste Stream:

    • Solid Waste: Includes contaminated personal protective equipment (PPE), weigh boats, pipette tips, and non-empty containers of the pure compound.

    • Liquid Waste: Includes reaction mixtures, solutions, and solvent rinses containing the compound.

  • Choose a Container:

    • Use only containers made of compatible materials (e.g., high-density polyethylene (HDPE) for liquids, or a labeled bag/drum for solids).

    • The container must be in good condition, with a secure, leak-proof lid.[1][8]

    • Keep containers closed at all times except when adding waste.[1]

  • Label the Container: Before adding any waste, affix a hazardous waste label. This label is a self-validating check to ensure all required information is present from the start.

Label FieldRequired InformationRationale
Generator Information Name of Principal Investigator, Lab/Room Number, Phone Number.Ensures traceability and accountability.
Contents List all chemical constituents by full name (no abbreviations). Write "this compound". Estimate percentages.Critical for the disposal vendor to determine the appropriate treatment method and for emergency responders.
Hazard Pictograms Affix appropriate GHS pictograms (e.g., Exclamation Mark for irritant).Provides an immediate visual warning of the primary hazards.
Accumulation Date The date the first drop of waste was added to the container.Required for compliance with hazardous waste accumulation time limits under RCRA.[10]
Protocol 2: Final Disposal

Objective: To ensure the permanent and safe destruction of the chemical waste.

Methodology:

  • Engage a Professional Vendor: All disposal must be handled by a licensed and approved hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) department will have established contracts with such vendors.

  • Recommended Disposal Technology: The preferred method for this type of organic compound is high-temperature incineration .[11]

    • Causality: Incineration at a licensed facility (typically >850 °C) ensures the complete destruction of the organic molecule. Crucially, these facilities are equipped with advanced flue gas treatment systems, such as scrubbers, to capture and neutralize the harmful sulfur oxides (SOx) that are produced during combustion, preventing their release into the atmosphere.[11]

  • Documentation: Ensure you receive and retain all waste manifest documents from the disposal vendor. These documents provide a "cradle-to-grave" record of your waste, which is a legal requirement under RCRA.[9]

Emergency Procedures: Spill Response

In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental contamination.

Caption: Emergency Response Workflow for a Laboratory-Scale Spill.

First Aid Measures
  • In case of eye contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5][7] Seek immediate medical attention.[1][7]

  • In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][7] If skin irritation persists, seek medical attention.[7]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][5][7] If breathing is difficult or irritation persists, get medical attention.[1]

References

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

  • Registration Dossier - (6R-trans)-7-amino-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-1,2,4-triazin-3-yl)thio]methyl]. ECHA - European Chemicals Agency. [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. [Link]

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater. ResearchGate. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]

  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. IJRPR. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • RCRA Permit Policy Compendium: User's Guide. U.S. Environmental Protection Agency. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. National Institutes of Health. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]

  • This compound. ChemBK. [Link]

  • Substance Information - Methyl 2-amino-3-thenoate. ECHA - European Chemicals Agency. [Link]

Sources

Senior Application Scientist's Guide: Personal Protective Equipment (PPE) Protocol for Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, field-tested protocol for handling Methyl 4-Oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1). Our approach is grounded in the principle that true laboratory safety is not just about equipment, but about understanding the causality behind each procedural step. This document serves as your essential resource for mitigating risks and ensuring logistical integrity from procurement to disposal.

Foundational Hazard Assessment: The 'Why' Behind the Protocol

This compound is classified as a hazardous chemical, and understanding its specific risk profile is the critical first step in establishing a self-validating safety system.[1][2] The personal protective equipment and handling procedures outlined below are designed to create effective barriers against its primary routes of exposure and mitigate its known health effects.

Key Hazard Classifications:

  • Causes serious eye irritation: Direct contact with the eyes can result in significant irritation.[1]

  • Causes skin irritation: The compound is an irritant upon skin contact.[1][2]

  • May cause respiratory irritation: Inhalation of dusts, mists, or vapors can lead to irritation of the respiratory tract.[1][2]

The signal word associated with this chemical is "Warning" .[1][2] Every subsequent recommendation in this guide is a direct countermeasure to these identified hazards.

Core Protective Measures: Required Engineering Controls and PPE

The following table summarizes the essential PPE and engineering controls required for handling this compound. Adherence to these specifications is mandatory to ensure personnel safety.

Protection AreaRequired EquipmentSpecification / StandardRationale & Causality
Engineering Controls Certified Chemical Fume HoodFunctioning with adequate face velocity.This is the primary line of defense to control airborne concentrations and prevent respiratory exposure by capturing vapors or aerosols at the source.[1][2]
Eye & Face Protection Chemical Splash GogglesConforming to OSHA 29 CFR 1910.133 or EN166.[1]Due to the "serious eye irritation" hazard, standard safety glasses are insufficient.[1] Goggles provide a complete seal around the eyes, protecting against splashes and airborne particles from all angles.
Hand Protection Chemical-Resistant GlovesStandard: Nitrile. Inspect prior to use.Protects against the "skin irritation" hazard.[1][2] Always use proper glove removal technique to avoid contaminating your skin. For prolonged or immersive contact, consult the glove manufacturer's resistance data.
Body Protection Laboratory CoatStandard, properly fitted.Provides a removable barrier to protect skin and personal clothing from incidental splashes and spills.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired only if ventilation is inadequate or symptoms of irritation occur.While a fume hood should make this unnecessary, a respirator with appropriate cartridges must be used if engineering controls fail, during large-scale handling, or if aerosols are generated outside of a hood.[1]

Procedural Workflow for Safe Handling

A disciplined, sequential approach to handling is crucial. The following workflow, from preparation to disposal, minimizes the risk of exposure and cross-contamination.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling cluster_doff Phase 4: Doffing PPE cluster_dispose Phase 5: Disposal & Hygiene A Verify Fume Hood Operation & Locate Safety Equipment (Eyewash, Shower) B Inspect All PPE for Integrity (No cracks, holes, or defects) A->B Pre-operation checks C 1. Don Laboratory Coat B->C D 2. Don Chemical Splash Goggles C->D E 3. Don Gloves (Pull cuffs over lab coat sleeves) D->E F Perform All Manipulations Strictly Within the Fume Hood E->F G 1. Remove Gloves (Clean to Dirty) F->G H 2. Remove Laboratory Coat G->H I 3. Remove Goggles H->I J Dispose of Contaminated PPE in Designated Hazardous Waste I->J K Thoroughly Wash Hands and Exposed Skin J->K

Caption: Logical workflow from preparation to final hygiene steps.

Step-by-Step Methodology:

  • Pre-Handling Preparation:

    • Confirm that the chemical fume hood is operational and its certification is current.

    • Verify the location and accessibility of the nearest eyewash station and safety shower.

    • Carefully inspect all PPE for damage such as cracks in goggles or tears in gloves. Do not use compromised equipment.

  • Donning PPE (The Clean-to-Contaminated Sequence):

    • Step 2.1: Don your laboratory coat, ensuring it is fully buttoned.

    • Step 2.2: Fit your chemical splash goggles securely.

    • Step 2.3: Don your nitrile gloves last, ensuring the cuffs of the gloves are pulled over the sleeves of your lab coat to create a seal.

  • Handling the Chemical:

    • Perform all transfers, weighing, and manipulations of this compound within the sash of the certified chemical fume hood.

    • Avoid any actions that could generate dust or aerosols.

    • Keep containers closed when not in use.

  • Doffing PPE (The Contaminated-to-Clean Sequence):

    • Step 4.1: Remove gloves first, using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside) to avoid skin contact.[3]

    • Step 4.2: Remove your laboratory coat.

    • Step 4.3: Remove your goggles last to protect your eyes throughout the doffing process.

  • Decontamination and Disposal:

    • Dispose of all used gloves and any other contaminated disposable items directly into a clearly labeled hazardous waste container.[1][2]

    • Thoroughly wash your hands, wrists, and any other potentially exposed skin with soap and water.[1][2]

Emergency Protocols for PPE Failure or Exposure

In the event of an exposure despite precautions, immediate and correct action is vital.

Exposure RouteImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[1] If skin irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult or irritation persists, seek medical attention.

Conclusion

This guide provides a robust framework for the safe handling of this compound. By understanding the specific hazards and rigorously applying the multi-layered defense of engineering controls, correct PPE, and disciplined procedures, you can effectively mitigate risks. Your safety is paramount, and these protocols are designed to be an integral part of your trusted experimental workflow.

References

  • Capot Chemical. (2025). MSDS of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. Retrieved from Capot Chemical. [Link]

  • Synthonix. (n.d.). This compound. Retrieved from Synthonix. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from BESA. [Link]

  • Capot Chemical. (2025). MSDS of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. Retrieved from Capot Chemical. [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Methyl 4-Oxotetrahydrothiophene-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.